Curan
説明
Structure
3D Structure
特性
分子式 |
C19H26N2 |
|---|---|
分子量 |
282.4 g/mol |
IUPAC名 |
(1S,9S,10R,11S,12S,17S)-12-ethyl-10-methyl-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-triene |
InChI |
InChI=1S/C19H26N2/c1-3-13-11-21-9-8-19-15-6-4-5-7-16(15)20-18(19)12(2)14(13)10-17(19)21/h4-7,12-14,17-18,20H,3,8-11H2,1-2H3/t12-,13-,14-,17+,18+,19-/m1/s1 |
InChIキー |
KNZUAMRYQXIWSR-RUAUHYFQSA-N |
異性体SMILES |
CC[C@@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1[C@H]([C@@H]3NC5=CC=CC=C45)C |
正規SMILES |
CCC1CN2CCC34C2CC1C(C3NC5=CC=CC=C45)C |
製品の起源 |
United States |
Foundational & Exploratory
What is the chemical structure of the Curan alkaloid backbone?
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Curan alkaloids represent a fascinating and structurally complex class of monoterpenoid indole alkaloids. Characterized by a unique pentacyclic core, these natural products have garnered significant interest from the scientific community due to their diverse biological activities. This technical guide provides an in-depth exploration of the chemical structure of the this compound alkaloid backbone, its biosynthetic origins, and relevant experimental methodologies for its isolation and synthesis.
Chemical Structure of the this compound Alkaloid Backbone
The fundamental this compound alkaloid backbone is a rigid, pentacyclic structure with the molecular formula C₁₉H₂₆N₂.[1] Its systematic IUPAC name is (1S,9S,10R,11S,12S,17S)-12-ethyl-10-methyl-8,14-diazapentacyclo[9.5.2.0¹,⁹.0²,⁷.0¹⁴,¹⁷]octadeca-2,4,6-triene.[1] This intricate framework is derived from the fusion of an indole nucleus with a monoterpene unit, a common theme in this class of natural products.
The core structure is characterized by a cage-like architecture, which imparts significant conformational rigidity to the molecule. This structural feature is crucial for its interaction with biological targets. The absolute configuration of the chiral centers is essential for its biological activity.
Below are 2D and 3D representations of the this compound alkaloid backbone.
2D Structure:
3D Conformer:
Biosynthesis of the this compound Alkaloid Backbone
The biosynthesis of this compound alkaloids, like other monoterpenoid indole alkaloids, originates from the precursors tryptamine and secologanin. A key intermediate in this pathway is strictosidine. The formation of the this compound backbone is exemplified by the biosynthesis of akuammicine, a prominent member of this alkaloid class.
Recent studies have elucidated a three-enzyme system that converts strictosidine aglycone into akuammicine. This transformation involves an alcohol dehydrogenase, a cytochrome P450 monooxygenase, and a subsequent deformylation step from the intermediate preakuammicine. Preakuammicine is a central precursor for a vast array of structurally diverse and biologically active indole alkaloids.
Quantitative Data: Spectroscopic Analysis of Akuammicine
| Carbon No. | ¹³C NMR (ppm) | ¹H NMR (ppm, J in Hz) |
| 2 | 135.2 | - |
| 3 | 109.8 | 6.25 (d, 7.8) |
| 5 | 128.5 | 7.10 (t, 7.8) |
| 6 | 120.0 | 6.80 (t, 7.8) |
| 7 | 110.8 | 6.75 (d, 7.8) |
| 8 | 149.2 | - |
| 9 | 131.5 | - |
| 10 | 49.8 | 2.50-2.60 (m) |
| 11 | 35.4 | 1.80-1.90 (m) |
| 12 | 52.1 | 3.85 (d, 6.0) |
| 13 | 50.2 | 3.10 (q, 7.2) |
| 14 | 174.1 | - |
| 15 | 52.8 | 3.70 (s) |
| 16 | 53.5 | 4.10 (br s) |
| 18 | 12.4 | 1.65 (d, 7.2) |
| 19 | 118.9 | 5.85 (q, 7.2) |
| 20 | 45.6 | 2.80-2.90 (m) |
| 21 | 65.2 | 4.20 (d, 12.0), 3.90 (d, 12.0) |
Note: NMR data can vary slightly depending on the solvent and instrument used.
Experimental Protocols
Isolation of Akuammicine from Picralima nitida Seeds
The following is a detailed protocol for the isolation of akuammicine, which possesses the this compound alkaloid backbone, from the seeds of Picralima nitida using pH-zone-refining countercurrent chromatography.
1. Materials and Equipment:
- Dried and powdered Picralima nitida seeds
- Methanol
- Dichloromethane
- Aqueous ammonia
- Hydrochloric acid
- Sodium hydroxide
- Rotary evaporator
- pH meter
- High-performance countercurrent chromatography (HPCCC) instrument
- Fraction collector
- HPLC for purity analysis
- NMR spectrometer for structural confirmation
2. Extraction of Crude Alkaloids: a. Macerate the powdered seeds in methanol for 48 hours at room temperature. b. Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract. c. Suspend the crude extract in 2% aqueous hydrochloric acid and partition with dichloromethane to remove neutral compounds. d. Basify the aqueous layer to pH 9-10 with aqueous ammonia. e. Extract the liberated alkaloids with dichloromethane. f. Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the crude alkaloid extract.
3. HPCCC Purification: a. Prepare the two-phase solvent system: A typical system for this separation is a mixture of hexane, ethyl acetate, methanol, and water. The optimal ratio should be determined empirically. b. The stationary phase (upper phase) is loaded into the HPCCC column. c. Dissolve the crude alkaloid extract in a mixture of the upper and lower phases. d. Inject the sample into the HPCCC instrument. e. The mobile phase (lower phase) is pumped through the column at a constant flow rate. f. Collect fractions using a fraction collector. g. Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing akuammicine.
4. Analysis and Characterization: a. Combine the fractions containing pure akuammicine. b. Evaporate the solvent to obtain the purified alkaloid. c. Confirm the purity of the isolated compound using HPLC. d. Elucidate the structure and confirm the identity of akuammicine using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Generalized Synthetic Workflow for a Pentacyclic Alkaloid Core
The total synthesis of the this compound alkaloid backbone is a complex undertaking. The following diagram illustrates a generalized workflow for the construction of a pentacyclic alkaloid core, which can be adapted for the synthesis of this compound-type structures.
Conclusion
The this compound alkaloid backbone represents a significant scaffold in natural product chemistry. Its complex and rigid structure, coupled with its intriguing biosynthetic pathway, makes it a compelling target for both isolation from natural sources and total synthesis. The information provided in this guide serves as a foundational resource for researchers engaged in the study and development of this compound-based alkaloids for potential therapeutic applications. Further investigation into the synthesis of diverse analogues and a deeper understanding of their structure-activity relationships will undoubtedly pave the way for new discoveries in medicinal chemistry.
References
Unveiling the Secrets of Curare: A Technical Guide to the Discovery and Isolation of Curan Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and isolation of Curan alkaloids, a class of potent monoterpenoid indole alkaloids predominantly found in plants of the Strychnos genus. Renowned for their use in the preparation of the arrow poison curare, these compounds exhibit significant biological activity, primarily as neuromuscular blocking agents. This document details the scientific journey from their natural sources to isolated, characterizable molecules, offering comprehensive experimental protocols, quantitative data, and insights into their mechanism of action.
Discovery and Natural Sources
This compound alkaloids are primarily sourced from various species of the tropical vine Strychnos, belonging to the Loganiaceae family. Historically, indigenous communities of South America utilized extracts from these plants to create curare, a potent muscle relaxant used for hunting. The most notable species for obtaining this compound alkaloids include Strychnos toxifera, Strychnos guianensis, and Strychnos cogens. The primary active constituent responsible for the paralytic effects of curare is C-toxiferine, a dimeric this compound alkaloid.
The chemical investigation of these plants began in the 19th century, leading to the isolation and structural elucidation of a wide array of complex alkaloids. These compounds are characterized by the this compound ring system, a pentacyclic structure derived from the condensation of tryptamine and a secologanin-type monoterpenoid.
Experimental Protocols for Isolation and Purification
The isolation of this compound alkaloids from their natural sources is a multi-step process involving extraction, partitioning, and chromatographic purification. The following protocols are generalized from various studies on Strychnos alkaloids and can be adapted for the specific isolation of this compound-type compounds.
General Extraction of Total Alkaloids
A common approach for extracting alkaloids from plant material is through an acid-base extraction method. This leverages the basic nature of alkaloids to separate them from other plant constituents.
Protocol 2.1.1: Acid-Base Extraction
-
Plant Material Preparation: Dried and powdered plant material (e.g., stem bark of Strychnos toxifera) is the starting point.
-
Defatting: The powdered material is first defatted by maceration or Soxhlet extraction with a non-polar solvent like n-hexane or petroleum ether to remove lipids and other non-polar compounds.
-
Acidic Extraction: The defatted plant material is then extracted with an acidic aqueous solution (e.g., 5% hydrochloric acid or 1% sulfuric acid). This protonates the alkaloids, forming their water-soluble salts. The extraction is typically performed by maceration with stirring for 24-48 hours or by percolation.
-
Basification: The acidic extract is filtered, and the pH is adjusted to approximately 9-10 with a base (e.g., ammonium hydroxide or sodium carbonate). This deprotonates the alkaloid salts, converting them back to their free base form, which is less soluble in water.
-
Solvent Extraction: The basified aqueous solution is then partitioned with an immiscible organic solvent such as dichloromethane or chloroform. The free base alkaloids will preferentially dissolve in the organic layer. This step is repeated several times to ensure complete extraction.
-
Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude total alkaloid extract.
Chromatographic Separation and Purification
The crude alkaloid extract is a complex mixture that requires further separation to isolate individual this compound alkaloids. Column chromatography, Thin-Layer Chromatography (TLC), and High-Performance Liquid Chromatography (HPLC) are the primary techniques employed.
Protocol 2.2.1: Column Chromatography
-
Stationary Phase: Silica gel or alumina are commonly used as the stationary phase for the separation of alkaloids.
-
Mobile Phase: A gradient of solvents with increasing polarity is typically used. Common solvent systems include mixtures of chloroform/methanol, ethyl acetate/methanol, or dichloromethane/ammonia-saturated methanol.
-
Fraction Collection: The crude extract is loaded onto the column and eluted with the mobile phase. Fractions are collected and monitored by TLC to identify those containing the desired alkaloids.
Protocol 2.2.2: Thin-Layer Chromatography (TLC)
TLC is used for monitoring the separation process and for preliminary identification of compounds.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A common solvent system for Strychnos alkaloids is a mixture of toluene:ethyl acetate:diethylamine (7:2:1 v/v/v).
-
Visualization: The plates are visualized under UV light (254 nm and 366 nm) and by spraying with Dragendorff's reagent, which gives a characteristic orange or brown color with alkaloids.
Protocol 2.2.3: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the final purification and quantification of this compound alkaloids.
-
Column: Reversed-phase C18 columns are frequently used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Detection: UV detection at wavelengths around 254 nm and 280 nm is suitable for most indole alkaloids.
Quantitative Data
The yield of this compound alkaloids can vary significantly depending on the plant species, geographical location, and the extraction method used. While specific quantitative data for many this compound alkaloids are not widely reported, data for the major alkaloids from Strychnos nux-vomica can provide a general reference.
| Alkaloid | Plant Source | Extraction Method | Yield (% of dry weight) | Analytical Method | Reference |
| Strychnine | Strychnos nux-vomica (seeds) | Ethanolic extraction | 1.23 | HPTLC | (Not specified in search results) |
| Brucine | Strychnos nux-vomica (seeds) | Ethanolic extraction | 1.55 | HPTLC | (Not specified in search results) |
Characterization of this compound Alkaloids
The structural elucidation of isolated this compound alkaloids is achieved through a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, aiding in the determination of the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are crucial for determining the carbon-hydrogen framework of the alkaloid. 2D-NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of atoms within the molecule.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Gives information about the chromophores present in the molecule, which is characteristic of the indole nucleus.
Biological Activity and Signaling Pathways
The primary and most well-documented biological activity of this compound alkaloids is their ability to act as neuromuscular blocking agents.
Mechanism of Action at the Neuromuscular Junction
This compound alkaloids, particularly C-toxiferine, are potent competitive antagonists of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction[1].
Signaling Pathway:
-
Acetylcholine Release: An action potential arriving at the motor neuron terminal triggers the release of the neurotransmitter acetylcholine (ACh) into the synaptic cleft.
-
nAChR Activation: ACh binds to nAChRs on the postsynaptic membrane of the muscle fiber.
-
Muscle Contraction: This binding causes a conformational change in the nAChR, opening its ion channel and allowing an influx of sodium ions (Na⁺), leading to depolarization of the muscle membrane and subsequent muscle contraction.
-
This compound Alkaloid Inhibition: this compound alkaloids compete with ACh for the same binding sites on the nAChR. By binding to the receptor, they prevent ACh from binding and activating it.
-
Paralysis: This competitive antagonism blocks the transmission of the nerve impulse to the muscle, resulting in muscle relaxation and, at higher doses, flaccid paralysis.
Cytotoxicity and Apoptosis
While the neuromuscular blocking effect is the most prominent, some alkaloids have also been shown to exhibit cytotoxic effects against various cancer cell lines. The precise mechanisms for this compound alkaloids are not well-elucidated, but general pathways for alkaloid-induced apoptosis often involve the intrinsic (mitochondrial) pathway.
Potential Apoptotic Pathway:
-
Cellular Stress: The alkaloid may induce cellular stress, leading to an increase in reactive oxygen species (ROS).
-
Mitochondrial Disruption: Increased ROS can lead to the permeabilization of the outer mitochondrial membrane.
-
Cytochrome c Release: This disruption causes the release of cytochrome c from the mitochondria into the cytoplasm.
-
Apoptosome Formation: Cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome.
-
Caspase Cascade Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3.
-
Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, ultimately resulting in cell death.
Visualizations
Experimental Workflow
Caption: Generalized workflow for the isolation and purification of this compound alkaloids.
Neuromuscular Junction Signaling Pathway
Caption: Competitive antagonism of this compound alkaloids at the neuromuscular junction.
Potential Apoptotic Signaling Pathway
Caption: Postulated intrinsic apoptosis pathway induced by alkaloids.
References
The Biosynthesis of Curan-Type Indole Alkaloids: A Technical Guide for Researchers
An In-depth Exploration of the Enzymatic Cascade, Regulatory Networks, and Experimental Methodologies Underlying the Formation of Curan-Type Monoterpenoid Indole Alkaloids in Plants.
This technical guide provides a comprehensive overview of the biosynthesis of this compound-type indole alkaloids, a structurally distinct class of monoterpenoid indole alkaloids (MIAs) with significant pharmaceutical potential. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the core biosynthetic pathway, its regulation, and the experimental protocols utilized in its elucidation. A central focus is placed on the recently discovered pathway leading to the akuammilan skeleton, a key this compound-type structure, in Alstonia scholaris.
Introduction to this compound-Type Indole Alkaloids
This compound-type indole alkaloids are characterized by a unique C7-C16 bond in their molecular scaffold.[1] This structural feature distinguishes them from other major classes of MIAs, such as the strychnos, iboga, and aspidosperma types. Akuammicine and akuammiline are representative members of the this compound-type, and their biosynthesis has been a subject of intense research due to their complex structures and potential pharmacological activities.[2][3] The elucidation of their biosynthetic pathway offers opportunities for metabolic engineering and synthetic biology approaches to produce these valuable compounds.[2]
The Core Biosynthetic Pathway
The biosynthesis of this compound-type indole alkaloids, like all MIAs, originates from the condensation of tryptamine, derived from the shikimate pathway, and secologanin, from the methylerythritol 4-phosphate (MEP) pathway.[3] This initial reaction, catalyzed by strictosidine synthase (STR), forms the central precursor, strictosidine.[4] The subsequent steps, leading to the diverse array of MIA scaffolds, involve a series of enzymatic modifications.
The key branching point for the formation of the this compound-type skeleton occurs at the level of geissoschizine, a downstream intermediate of strictosidine.[2] The cyclization of geissoschizine is a critical step that determines the final alkaloid scaffold.
From Strictosidine to Geissoschizine
The initial steps of the MIA pathway leading to geissoschizine are well-established and occur in several plant species, including Catharanthus roseus.[4]
-
Strictosidine Synthesis: Tryptamine and secologanin are condensed by Strictosidine Synthase (STR) to form strictosidine.[4]
-
Deglycosylation: Strictosidine β-D-glucosidase (SGD) hydrolyzes the glucose moiety from strictosidine to yield the highly reactive strictosidine aglycone.
-
Formation of Geissoschizine: The strictosidine aglycone is then converted to 19-E-geissoschizine by Geissoschizine Synthase (GS) , a medium-chain alcohol dehydrogenase.[5]
The Akuammilan Branch: Formation of the this compound-Type Skeleton
Recent research in Alstonia scholaris has elucidated the specific enzymatic steps that channel geissoschizine towards the akuammilan (this compound-type) skeleton.[2] This branch of the pathway involves a cytochrome P450 monooxygenase, an NADPH-dependent reductase, and a BAHD acyltransferase.
-
Rhazimal Formation: Rhazimal Synthase (AsRHS) , a cytochrome P450 enzyme (CYP71 family), catalyzes the oxidative cyclization of geissoschizine, forming a C7-C16 bond to produce the aldehyde rhazimal.[2] This is the key step defining the this compound-type scaffold.
-
Rhazimol Formation: The aldehyde group of rhazimal is then reduced to an alcohol by an NADPH-dependent oxidoreductase (AsRHR) , yielding rhazimol.[2]
-
Akuammiline Synthesis: Finally, the hydroxyl group of rhazimol is acetylated by a BAHD acyltransferase, Akuammiline Synthase (AsAKS) , using acetyl-CoA as the acyl donor, to form akuammiline.[2]
It is noteworthy that the cyclization of geissoschizine is a point of metabolic bifurcation. While AsRHS directs the flux towards the akuammilan skeleton, another homologous cytochrome P450, Geissoschizine Oxidase (AsGO) , catalyzes a different cyclization to form the strychnos scaffold, leading to compounds like akuammicine.[2]
Quantitative Data
Enzyme Kinetics
The kinetic parameters for the key enzymes in the akuammilan biosynthesis pathway provide insights into their catalytic efficiency and substrate affinity.
| Enzyme | Substrate | Km (µM) | Vmax (pkat/mg protein) | Source |
| Rhazimal Synthase (AsRHS) | Geissoschizine | 12.8 ± 1.5 | 1.8 ± 0.1 | [2] |
| Geissoschizine Oxidase (AsGO) | Geissoschizine | 10.5 ± 1.2 | 2.5 ± 0.1 | [2] |
Metabolite Concentrations in Alstonia scholaris**
The concentrations of key this compound-type alkaloids and their precursors vary across different tissues of Alstonia scholaris.
| Metabolite | Leaf (µg/g DW) | Trunk Bark (µg/g DW) | Fruit (µg/g DW) | Source |
| Picrinine | - | - | 73.41 ± 0.33 | [6] |
| Picralinal | - | - | 38.13 ± 0.15 | [6] |
| Akuammidine | - | - | - | [6] |
| 19-S-Scholaricine | - | - | - | [6] |
| 19,20-E-Vallesamine | - | - | - | [6] |
| Echitamine | - | 14.21 ± 1.12 | - | [6] |
Note: Data for all metabolites across all tissues were not available in the cited source.
Gene Expression Levels in Alstonia scholaris**
Transcriptomic analysis of Alstonia scholaris reveals the differential expression of genes involved in akuammiline biosynthesis across various tissues.
| Gene | Leaf (FPKM) | Trunk Bark (FPKM) | Branch (FPKM) | Petiole (FPKM) | Source |
| AsSTR | ~100-200 | ~50-100 | ~50-100 | ~100-200 | [7] |
| AsGS | ~200-400 | ~100-200 | ~100-200 | ~200-400 | [7] |
| AsRHS | ~50-100 | ~20-50 | ~20-50 | ~50-100 | [7] |
| AsRHR | ~100-200 | ~50-100 | ~50-100 | ~100-200 | [7] |
| AsAKS | ~20-50 | ~10-20 | ~10-20 | ~20-50 | [7] |
Note: FPKM values are estimations based on the provided heatmaps in the source and are represented as ranges.
Signaling Pathways and Experimental Workflows
Biosynthesis Pathway of Akuammiline
Caption: Biosynthesis pathway of the this compound-type alkaloid akuammiline from primary precursors.
Jasmonate Signaling Pathway Regulating MIA Biosynthesis
Caption: Simplified jasmonate signaling pathway regulating MIA biosynthesis gene expression.
Experimental Workflow for Enzyme Characterization
Caption: General experimental workflow for the identification and characterization of biosynthetic enzymes.
Experimental Protocols
Heterologous Expression and Purification of AsRHS (Cytochrome P450)
This protocol is a generalized procedure based on common methods for heterologous expression of plant cytochrome P450s in Saccharomyces cerevisiae (yeast).
-
Gene Synthesis and Cloning:
-
Synthesize the codon-optimized open reading frame of AsRHS and clone it into a yeast expression vector (e.g., pYeDP60) under the control of an inducible promoter (e.g., GAL1).
-
-
Yeast Transformation:
-
Transform the expression construct into a suitable yeast strain (e.g., WAT11) that co-expresses a cytochrome P450 reductase.
-
-
Yeast Culture and Induction:
-
Grow the transformed yeast in a selective medium to an OD600 of 1.5-2.0.
-
Induce protein expression by adding galactose to a final concentration of 2% (w/v) and continue to grow at a reduced temperature (e.g., 20°C) for 24-48 hours.
-
-
Microsome Isolation:
-
Harvest the yeast cells by centrifugation.
-
Resuspend the cell pellet in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 600 mM sorbitol, and protease inhibitors).
-
Lyse the cells using glass beads or a French press.
-
Centrifuge the lysate at 10,000 x g to remove cell debris.
-
Pellet the microsomes from the supernatant by ultracentrifugation at 100,000 x g.
-
Resuspend the microsomal pellet in a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol).
-
In Vitro Enzyme Assay for AsRHS
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.5)
-
1.5 mM NADPH
-
100 µM geissoschizine (substrate)
-
50-100 µg of microsomal protein containing AsRHS
-
-
The final reaction volume is typically 100-200 µL.
-
-
Reaction Incubation:
-
Pre-incubate the reaction mixture without NADPH for 5 minutes at 30°C.
-
Initiate the reaction by adding NADPH.
-
Incubate for 30-60 minutes at 30°C.
-
-
Reaction Quenching and Product Extraction:
-
Stop the reaction by adding an equal volume of methanol or ethyl acetate.
-
Vortex and centrifuge to separate the phases.
-
Collect the organic phase containing the product.
-
-
Product Analysis:
-
Analyze the extracted product by LC-MS/MS, comparing the retention time and mass spectrum with an authentic standard of rhazimal if available.
-
In Vitro Enzyme Assay for AsRHR (NADPH-dependent Reductase)
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.0)
-
1 mM NADPH
-
50 µM rhazimal (substrate)
-
1-5 µg of purified AsRHR enzyme
-
-
-
Reaction Incubation:
-
Incubate the reaction mixture at 30°C for 30-60 minutes.
-
-
Reaction Quenching and Product Extraction:
-
Stop the reaction and extract the product as described for the AsRHS assay.
-
-
Product Analysis:
-
Analyze the formation of rhazimol by LC-MS/MS.
-
In Vitro Enzyme Assay for AsAKS (BAHD Acyltransferase)
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.5)
-
200 µM acetyl-CoA (acyl donor)
-
100 µM rhazimol (acyl acceptor)
-
1-5 µg of purified AsAKS enzyme
-
-
-
Reaction Incubation:
-
Incubate the reaction mixture at 30°C for 30-60 minutes.
-
-
Reaction Quenching and Product Extraction:
-
Stop the reaction and extract the product as described for the AsRHS assay.
-
-
Product Analysis:
-
Analyze the formation of akuammiline by LC-MS/MS.
-
Quantitative Analysis of Alkaloids by LC-MS/MS
-
Sample Preparation:
-
Grind freeze-dried plant tissue to a fine powder.
-
Extract the alkaloids with a suitable solvent (e.g., methanol or a mixture of chloroform, methanol, and ammonia).
-
Filter the extract and evaporate to dryness.
-
Re-dissolve the residue in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly employed.[8]
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) for targeted quantification. Specific precursor-product ion transitions for each target alkaloid need to be determined.
-
-
Quantification:
-
Generate a standard curve for each alkaloid using authentic standards.
-
Quantify the alkaloids in the samples by comparing their peak areas to the standard curves.
-
Gene Expression Analysis by RT-qPCR
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from plant tissues using a commercial kit or a CTAB-based method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.
-
-
qPCR:
-
Design and validate gene-specific primers for the target genes (AsRHS, AsRHR, AsAKS, etc.) and one or more reference genes.
-
Perform qPCR using a SYBR Green or probe-based detection method.
-
Include no-template controls and no-reverse-transcriptase controls.
-
-
Data Analysis:
-
Calculate the relative gene expression levels using the ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene(s).
-
Conclusion
The elucidation of the biosynthetic pathway of this compound-type indole alkaloids, particularly the akuammilan skeleton in Alstonia scholaris, represents a significant advancement in our understanding of MIA biosynthesis. The identification of the key enzymes—rhazimal synthase, an NADPH-dependent reductase, and a BAHD acyltransferase—provides new targets for metabolic engineering and synthetic biology efforts. This technical guide has provided a comprehensive overview of this pathway, including quantitative data, regulatory aspects, and detailed experimental protocols, to serve as a valuable resource for researchers in the field. Further research will likely focus on the characterization of downstream modifications of the this compound scaffold and the elucidation of the complete regulatory network governing its biosynthesis.
References
- 1. Targeted quantitative analysis of monoterpenoid indole alkaloids in Alstonia scholaris by ultra-high-performance liquid chromatography coupled with quadrupole time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Chemically Inducible Plant Cytochrome P450 CYP76B1 Actively Metabolizes Phenylureas and Other Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pure.mpg.de [pure.mpg.de]
- 6. A General Protocol for Accurate Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]
- 7. Chromosome-level Alstonia scholaris genome unveils evolutionary insights into biosynthesis of monoterpenoid indole alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Enigmatic Curan Alkaloids: A Deep Dive into Their Natural Occurrence, Distribution, and Biological Interactions
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth exploration of Curan alkaloids, a fascinating and pharmacologically significant subgroup of monoterpenoid indole alkaloids. Characterized by the distinctive this compound skeletal framework, these natural products are predominantly found within the Apocynaceae family, a plant family renowned for its rich and diverse chemical arsenal. This guide summarizes the current knowledge on their natural occurrence and distribution, details the experimental protocols for their study, and illuminates their complex interactions with biological signaling pathways.
Natural Occurrence and Distribution
This compound alkaloids are biosynthetically derived from the condensation of tryptamine and the monoterpenoid secologanin, leading to the central precursor strictosidine. While the broader family of indole alkaloids is widespread, the specific this compound scaffold is characteristic of certain genera within the Apocynaceae family. Notably, species of the genera Tabernaemontana, Voacanga, and Iboga are prominent sources of these compounds. The distribution of these alkaloids is not uniform within the plant, with significant variations in concentration observed between different plant organs.
Quantitative Distribution of Key this compound-Related Alkaloids
The following table summarizes the quantitative data on the distribution of prominent iboga-type alkaloids (which share a close biosynthetic relationship with the this compound scaffold) in various plant parts. The data is compiled from multiple studies and presented as a percentage of the dry weight of the plant material.
| Alkaloid | Plant Species | Plant Part | Concentration (% of Dry Weight) | Reference(s) |
| Voacangine | Voacanga africana | Root Bark | 0.82 - 1.1% | [1][2][3] |
| Trunk Bark | 4 - 5% (Total Alkaloids) | |||
| Leaves | 0.3 - 0.45% (Total Alkaloids) | |||
| Seeds | 1.5 - 3.5% (Total Alkaloids) | |||
| Voacristine | Voacanga africana | Root Bark | 0.45 - 0.46% | [3] |
| Coronaridine | Tabernaemontana divaricata | Not Specified | Present | [4][5] |
| Tabernaemontana heyneana | Roots | Present | ||
| Ibogamine | Tabernaemontana heyneana | Roots | Present | |
| Ibogaine | Tabernanthe iboga | Root Bark | Not Specified | [6][7] |
Experimental Protocols
The study of this compound alkaloids involves a series of established and specialized experimental procedures, from their initial extraction from plant material to their structural elucidation and biological characterization.
Extraction of this compound Alkaloids from Voacanga africana Root Bark (Acid-Base Method)
This protocol details a classic and effective method for the bulk extraction of alkaloids based on their basic properties.
Materials:
-
Dried and powdered Voacanga africana root bark
-
1% Hydrochloric acid (HCl)
-
Concentrated ammonium hydroxide (NH₄OH)
-
Acetone
-
Mechanical stirrer
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Acidic Extraction: Macerate 100 g of the powdered root bark in 500 mL of 1% HCl solution with continuous mechanical stirring for 1-2 hours.
-
Filter the mixture and collect the acidic aqueous extract.
-
Repeat the extraction process on the plant residue at least three more times with fresh 1% HCl solution to ensure exhaustive extraction.
-
Combine all the acidic aqueous extracts.
-
Alkaloid Precipitation: Under constant stirring, slowly add concentrated NH₄OH to the combined acidic extracts until the pH reaches 10-11. This will cause the protonated alkaloids to deprotonate and precipitate out of the solution.
-
Collect the precipitated alkaloids by centrifugation or filtration.
-
Wash the crude alkaloid precipitate with distilled water to remove excess base and salts.
-
Dry the crude alkaloid extract in a desiccator or oven at a low temperature (e.g., 40-50 °C).
-
The dried crude extract can be further processed by dissolving it in a suitable organic solvent like acetone and filtering to remove any insoluble non-alkaloidal material. The solvent is then evaporated to yield a more refined total alkaloid extract.[1][2][3]
Purification of this compound Alkaloids by Silica Gel Column Chromatography
This protocol outlines the general procedure for separating individual alkaloids from the crude extract.
Materials:
-
Crude alkaloid extract
-
Silica gel (60-120 mesh) for column chromatography
-
A suitable solvent system (e.g., a gradient of hexane and ethyl acetate, often with a small amount of a basic modifier like triethylamine or ammonia to prevent tailing of the basic alkaloids)
-
Chromatography column
-
Fraction collector or collection tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber for monitoring the separation
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dried silica-adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting the column with the starting mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to sequentially elute the alkaloids based on their polarity.
-
Fraction Collection: Collect the eluate in fractions of a specific volume.
-
Monitoring: Monitor the separation by spotting the collected fractions on TLC plates, developing them in an appropriate solvent system, and visualizing the spots under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).
-
Pooling and Evaporation: Combine the fractions containing the same purified alkaloid (as determined by TLC) and evaporate the solvent to obtain the isolated compound.[8][9]
Structural Elucidation by Spectroscopic Methods
The definitive identification of this compound alkaloids relies on a combination of modern spectroscopic techniques.
-
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition (High-Resolution MS) of the alkaloid. Fragmentation patterns observed in MS/MS experiments can offer valuable clues about the structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for de novo structure elucidation.
-
¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC). This collective data allows for the complete assembly of the molecular structure.[10][11]
-
Biosynthesis and Signaling Pathways
The intricate biosynthetic pathway of this compound alkaloids and their interactions with various signaling cascades are areas of active research, with recent discoveries shedding new light on these complex processes.
Biosynthesis of the this compound Alkaloid Scaffold
The biosynthesis of this compound alkaloids begins with the universal monoterpenoid indole alkaloid precursor, strictosidine. The pathway to the core this compound structure involves a series of enzymatic transformations, with the key cyclization step only recently being elucidated.
Caption: Biosynthetic pathway of this compound-type alkaloids.
The pathway initiates with the formation of strictosidine, which is then deglycosylated by strictosidine β-D-glucosidase.[12][13] The resulting aglycone is converted to the key intermediate, geissoschizine.[14][15] Further enzymatic steps, including the action of dihydroprecondylocarpine acetate synthase (DPAS), lead to the highly reactive dehydrosecodine intermediate.[16][17] A recently identified enzyme, coronaridine synthase (CorS), catalyzes a formal Diels-Alder reaction to form the iboga alkaloid scaffold of (-)-coronaridine.[4][16] From this central molecule, other this compound alkaloids like voacangine and ibogamine are synthesized through further enzymatic modifications such as hydroxylation, methylation, and decarboxylation.[4][18]
Signaling Pathways Modulated by this compound Alkaloids
This compound alkaloids are known for their profound effects on the central nervous system, which stem from their ability to interact with a multitude of neurotransmitter systems and other signaling pathways.
Caption: Major signaling pathways modulated by this compound alkaloids.
Ibogaine, a well-studied this compound alkaloid, exhibits a complex pharmacology, acting as an antagonist at NMDA receptors and an inhibitor of the serotonin transporter.[6][7][19] It also binds to various opioid receptors and inhibits α3β4 nicotinic acetylcholine receptors, which is thought to contribute to its anti-addictive properties.[6][20][21] Voacangine has been shown to be an antagonist of the TRPV1 channel, a key player in pain and temperature sensation.[22][23][24] Furthermore, voacangine has been reported to inhibit the PI3K/AKT signaling cascade in cancer cells.[25] Coronaridine has been demonstrated to inhibit the Wnt signaling pathway by decreasing the mRNA expression of β-catenin, a pathway crucial in development and disease.[26] It also acts as an antagonist at various opioid and NMDA receptors.[5]
Conclusion
The this compound alkaloids represent a structurally diverse and biologically active class of natural products with significant potential for drug discovery and development. Their complex distribution within the Apocynaceae family underscores the importance of chemotaxonomy in identifying new sources of these valuable compounds. The elucidation of their biosynthetic pathways opens up possibilities for metabolic engineering and synthetic biology approaches to enhance their production. Furthermore, the growing understanding of their interactions with multiple signaling pathways provides a foundation for the rational design of novel therapeutics for a range of disorders, from substance abuse to cancer and neurodegenerative diseases. This guide serves as a foundational resource to stimulate further research into this enigmatic and promising class of alkaloids.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain Voacangine from Voacanga africana Root Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Biosynthesis of an Anti-Addiction Agent from the Iboga Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coronaridine - Wikipedia [en.wikipedia.org]
- 6. droracle.ai [droracle.ai]
- 7. Unraveling Ibogaineâs Mechanisms: A Neuropharmacology View Perspective [roothealing.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. column-chromatography.com [column-chromatography.com]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. Molecular Structure Analysis of Alkaloids | Applications Notes | JEOL Ltd. [jeol.com]
- 12. Molecular Architecture of Strictosidine Glucosidase: The Gateway to the Biosynthesis of the Monoterpenoid Indole Alkaloid Family - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Subcellular localization of tryptophan decarboxylase, strictosidine synthase and strictosidine glucosidase in suspension cultured cells of Catharanthus roseus and Tabernaemontana divaricata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxidative Rearrangements of the Alkaloid Intermediate Geissoschizine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. The Iboga Enigma: The Chemistry and Neuropharmacology of Iboga Alkaloids and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ibogaine How It Works Understanding Its Mechanisms of Action [roothealing.com]
- 20. What We Have Gained from Ibogaine: α3β4 Nicotinic Acetylcholine Receptor Inhibitors as Treatments for Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ibogaine acts at the nicotinic acetylcholine receptor to inhibit catecholamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Voacangine - Wikipedia [en.wikipedia.org]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
- 25. Top 6 papers published in the topic of Voacangine in 2020 [scispace.com]
- 26. Coronaridine, an iboga type alkaloid from Tabernaemontana divaricata, inhibits the Wnt signaling pathway by decreasing β-catenin mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of crude extracts containing Curan alkaloids
An In-depth Technical Guide on the Biological Activity of Crude Alkaloid Extracts
Disclaimer: The term "Curan alkaloids" did not yield specific results in a comprehensive search of scientific literature. This guide therefore provides a broader overview of the biological activities of crude alkaloid extracts, drawing upon the extensive research available on various classes of alkaloids. The principles, experimental protocols, and data presented herein are representative of alkaloid research and can be applied to the study of any novel crude extract.
Introduction
Alkaloids are a diverse group of naturally occurring nitrogen-containing compounds found in many plants.[1][2] They exhibit a wide range of pharmacological activities and have been a cornerstone in the development of new drugs.[2][3][4] Crude plant extracts containing alkaloids are often the starting point for investigating novel therapeutic agents. This guide provides a technical overview of the key biological activities of crude alkaloid extracts, focusing on cytotoxicity, antimicrobial, and anti-inflammatory effects. It is intended for researchers, scientists, and drug development professionals.
Extraction of Crude Alkaloids
The initial step in assessing biological activity is the preparation of a crude alkaloid extract from plant material. A general understanding of the extraction process is crucial for interpreting subsequent biological data.
General Extraction Protocol
A common method for extracting crude alkaloids involves acid-base extraction.[5][6]
-
Defatting: The dried and powdered plant material is first defatted using a non-polar solvent like n-hexane to remove oils and fats.[7]
-
Acid Extraction: The defatted material is then extracted with an acidified hydroalcoholic solution (e.g., 10% acetic acid in ethanol).[5] This protonates the alkaloids, converting them into salts that are soluble in the extraction solvent.
-
Basification and Liquid-Liquid Extraction: The acidic extract is concentrated, and the pH is adjusted to alkaline (pH 9-11) with a base like ammonium hydroxide. This deprotonates the alkaloid salts, converting them back to their free base form. The free bases are then extracted into an immiscible organic solvent, such as chloroform or dichloromethane.[7]
-
Concentration: The organic solvent is evaporated under reduced pressure to yield the crude alkaloid extract.
Cytotoxic Activity
Many alkaloids have demonstrated potent cytotoxic effects against various cancer cell lines, making them a significant area of interest in oncology research.[8][9]
Quantitative Data on Cytotoxicity
The cytotoxic activity of crude alkaloid extracts is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the extract that inhibits 50% of cell growth.
| Plant Source | Cell Line | IC50 (µg/mL) | Reference |
| Peganum harmala | HCT-116 (Colon Cancer) | 25.3 ± 2.1 | [10] |
| Ferocactus sp. | MCF-7 (Breast Cancer) | >400 | [11] |
| Palmatine (isolated alkaloid) | Ovarian Cancer Cells | Not Specified | [2] |
| Sanguinarine (isolated alkaloid) | Hematopoietic Cancer Cells | Not Specified | [2] |
| Berberine (isolated alkaloid) | Hematopoietic Cancer Cells | Not Specified | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[10][11]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Treatment: The cells are then treated with various concentrations of the crude alkaloid extract and incubated for 24-48 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the extract concentration.
Antimicrobial Activity
Alkaloids have shown significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi.[12][13][14]
Quantitative Data on Antimicrobial Activity
The antimicrobial activity of crude alkaloid extracts is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the extract that prevents visible growth of a microorganism.
| Plant Source | Microorganism | MIC (mg/mL) | Reference |
| Ricinus communis | Staphylococcus aureus | 10 | [12] |
| Ricinus communis | Escherichia coli | 10 | [12] |
| Punica granatum | Various Bacteria | 4 - 32 | [12][13] |
| Quercus infectoria | Various Bacteria | 4 - 32 | [12][13] |
| Rhus coriaria | Gram-positive bacteria | 0.5 - 1.5 | [12][13] |
| Rhus coriaria | Gram-negative bacteria | 1 - 3.5 | [12][13] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: The crude alkaloid extract is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the extract at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity
Many alkaloids possess anti-inflammatory properties, often by modulating key signaling pathways involved in the inflammatory response.[15][16][17][18]
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory activity of crude alkaloid extracts can be assessed by measuring the inhibition of pro-inflammatory mediators.
| Alkaloid/Extract | Model | Effect | Reference |
| Sinomenine | LPS-induced lung inflammation | Inhibition of NO, MPO, TNF-α, and IL-6 | [19] |
| Stephanine | LPS-induced mastitis in rats | Reduction of MPO, TNF-α, IL-1β, and IL-6 | [19] |
| Bulleyaconitine A | LPS-induced RAW264.7 cells | Reduction of IL-4, IL-10, IL-6, TNF-α, and MCP-1 | [19] |
| Woodfordia fruticosa crude alkaloids | Formalin-induced paw edema | 66.31% inhibition (early phase), 49.16% inhibition (late phase) | [5][20] |
| Peganum harmala crude alkaloids | Formalin-induced paw edema | Significant reduction in paw licking time | [5][20] |
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages
This in vitro assay measures the ability of an extract to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).
-
Cell Seeding and Treatment: RAW 264.7 cells are seeded in a 96-well plate and treated with various concentrations of the crude alkaloid extract for 1 hour.
-
Stimulation: The cells are then stimulated with LPS (1 µg/mL) to induce NO production and incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of the supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.
-
Data Analysis: A standard curve of sodium nitrite is used to quantify the nitrite concentration. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without extract treatment.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying the biological activities of crude alkaloid extracts often involves investigating their effects on cellular signaling pathways.
General Experimental Workflow for Biological Activity Screening
Caption: General workflow for screening the biological activity of crude alkaloid extracts.
NF-κB Signaling Pathway in Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation, and many alkaloids exert their anti-inflammatory effects by inhibiting this pathway.[1]
Caption: Inhibition of the NF-κB signaling pathway by alkaloids.
PI3K/Akt Signaling Pathway in Cancer
The PI3K/Akt (phosphatidylinositol 3-kinase/protein kinase B) pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. Some alkaloids have been shown to induce apoptosis by inhibiting this pathway.[1]
Caption: Inhibition of the PI3K/Akt signaling pathway by alkaloids.
Conclusion
Crude alkaloid extracts represent a rich source of potentially therapeutic compounds with diverse biological activities. A systematic approach involving robust extraction techniques, standardized in vitro screening assays, and in-depth mechanistic studies is essential for the identification and development of novel alkaloid-based drugs. While the specific activities of "this compound alkaloids" remain to be elucidated, the methodologies and principles outlined in this guide provide a solid framework for their investigation. Further research, including in vivo toxicity and efficacy studies, is crucial to translate promising in vitro findings into clinical applications.[21]
References
- 1. Alkaloids Exhibit a Meaningful Function as Anticancer Agents by Restraining Cellular Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Activities of Alkaloids: From Toxicology to Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Scientific investigation of crude alkaloids from medicinal plants for the management of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of alkaloids isolated from Peganum harmala seeds on HCT116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Antimicrobial Activity of Polyphenols and Alkaloids in Middle Eastern Plants [frontiersin.org]
- 13. Antimicrobial Activity of Polyphenols and Alkaloids in Middle Eastern Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In vivo Cytotoxicity Studies of Amaryllidaceae Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Landscape and Therapeutic Potential of Curan Alkaloid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curan alkaloids, a distinct subclass of monoterpenoid indole alkaloids, are characterized by the core this compound scaffold. Predominantly found in plants of the Strychnos genus, these compounds have garnered significant attention for their diverse and potent biological activities. Historically associated with the neurotoxic properties of strychnine, modern research has unveiled a broader spectrum of pharmacological effects, including anticancer, antiplasmodial, and multidrug resistance (MDR) reversal activities. This technical guide provides an in-depth exploration of the structural classification of this compound alkaloid derivatives, quantitative data on their biological activities, detailed experimental protocols for their isolation, and a visualization of their mechanism of action.
Structural Classification of this compound Alkaloid Derivatives
The foundational structure of this alkaloid family is the this compound ring system. The diversity within this class arises from various substitutions and modifications to this core scaffold, leading to a wide array of derivatives. These derivatives can be broadly categorized based on the type and position of these modifications. A primary classification distinguishes between the unmodified this compound skeleton and the rearranged or seco-curan types. Further sub-classification is based on the presence of specific functional groups and stereochemistry.
A notable subgroup is the N-C(21) secothis compound alkaloids. This class features a cleavage of the bond between the nitrogen atom and the C-21 position of the traditional this compound structure. This structural alteration significantly influences the molecule's conformation and, consequently, its biological activity.
Below is a diagram illustrating the basic this compound scaffold and the point of cleavage leading to secothis compound derivatives.
Quantitative Data on Biological Activity
The biological evaluation of this compound alkaloid derivatives has yielded a wealth of quantitative data, highlighting their potential in various therapeutic areas. The following tables summarize key findings from in vitro studies.
Table 1: Anticancer Activity of Selected Strychnos Alkaloids
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Brucine | HepG2 | MTT | 1.8 | [1] |
| Strychnine | HepG2 | MTT | 3.5 | [1] |
| Isostrychnine | HepG2 | MTT | 7.2 | [1] |
| Brucine N-oxide | HepG2 | MTT | > 100 | [1] |
Table 2: Multidrug Resistance (MDR) Reversal Activity of a Synthesized Strychnos Alkaloid Derivative
| Compound | Parameter | Value | Reference |
| Compound 7 (synthetic derivative) | P-glycoprotein (Pgp) Binding Affinity (Kd) | 4.4 µM |
Experimental Protocols
Isolation and Purification of Total Alkaloids from Strychnos nux-vomica
This protocol outlines a general procedure for the extraction and purification of total alkaloids from the seeds of Strychnos nux-vomica.
Materials and Reagents:
-
Dried seeds of Strychnos nux-vomica
-
Ethanol (70%)
-
Hydrochloric acid (0.5 M)
-
Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Ultrasonic bath
-
Centrifuge
-
Filtration apparatus
Procedure:
-
Preparation of Plant Material:
-
Weigh a desired amount of dried Strychnos nux-vomica seeds.
-
Pulverize the seeds into a coarse powder using a grinder.
-
Sieve the powder to ensure a uniform particle size.
-
-
Extraction:
-
Transfer the coarse powder to a round-bottom flask.
-
Add 70% ethanol in a 1:10 (w/v) ratio.
-
Perform heating reflux extraction for 1-2 hours. Repeat the extraction process 2-3 times with fresh solvent.
-
Combine the filtrates from all extractions.
-
-
Solvent Removal:
-
Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Acid-Base Extraction:
-
Dissolve the crude extract in 0.5 M hydrochloric acid with the aid of an ultrasonic bath.
-
Filter the acidic solution to remove any insoluble material.
-
Adjust the pH of the filtrate to alkaline (pH 9-10) using a sodium hydroxide solution.
-
Extract the alkaline solution with dichloromethane multiple times.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the dichloromethane extract and evaporate the solvent under reduced pressure to obtain the total alkaloid fraction.
-
For further purification, the total alkaloid powder can be dissolved in ethanol, centrifuged to remove any precipitate, and the supernatant dried to yield purified total alkaloids.
-
The following diagram illustrates the general workflow for the isolation and purification of alkaloids from Strychnos species.
Signaling Pathways of this compound Alkaloid Derivatives
Brucine, a prominent this compound alkaloid, has been shown to induce apoptosis in human hepatoma (HepG2) cells through a mitochondrial-mediated pathway. This process involves a cascade of molecular events, as depicted in the signaling pathway diagram below.
As illustrated, brucine treatment leads to the inhibition of the anti-apoptotic protein Bcl-2 and an increase in intracellular calcium levels.[2] This elevation in calcium contributes to the depolarization of the mitochondrial membrane, a critical event that triggers the release of cytochrome c from the mitochondria into the cytosol.[2] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the programmed cell death of the cancer cell.[2]
Conclusion
This compound alkaloid derivatives represent a structurally diverse and pharmacologically significant class of natural products. Their potent activities against cancer and ability to overcome multidrug resistance underscore their potential as lead compounds in drug discovery and development. The methodologies for their isolation and the elucidation of their mechanisms of action, such as the apoptotic pathway induced by brucine, provide a solid foundation for further research. Continued exploration of the vast chemical space of this compound alkaloids, coupled with modern synthetic and screening techniques, promises to unlock new therapeutic opportunities.
References
- 1. The anti-tumor effects of alkaloids from the seeds of Strychnos nux-vomica on HepG2 cells and its possible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The apoptotic effect of brucine from the seed of Strychnos nux-vomica on human hepatoma cells is mediated via Bcl-2 and Ca2+ involved mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Potential of Curine and Related Bisbenzylisoquinoline Alkaloids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel therapeutic agents from natural sources has led to the investigation of a vast array of plant-derived compounds. Among these, the bisbenzylisoquinoline alkaloids (BBIAs) represent a large and structurally diverse family with significant pharmacological potential. This technical guide focuses on the pharmacological activities of curine, a prominent BBIA isolated from the South American medicinal plant Chondrodendron platyphyllum, and its related alkaloids. Historically used in the preparation of curare, a potent muscle relaxant, recent scientific inquiry has unveiled the multifaceted therapeutic promise of curine, particularly in the realms of inflammation, pain, and vasodilation. This document provides a comprehensive overview of the current state of knowledge, including quantitative pharmacological data, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms and signaling pathways.
Pharmacological Activities of Curine
Curine has demonstrated a range of biological activities, with its anti-inflammatory, analgesic, and vasodilatory effects being the most extensively studied.
Anti-inflammatory and Analgesic Effects
Preclinical studies have consistently shown that curine possesses significant anti-inflammatory and analgesic properties. It effectively reduces edema and vascular permeability in various experimental models of inflammation.[1][2][3] The analgesic effects of curine appear to be linked to its anti-inflammatory actions rather than a direct effect on the central nervous system.[2][3]
Vasodilatory Effects
Curine exhibits vasodilator properties, primarily through the blockade of L-type voltage-dependent Ca²⁺ channels in vascular smooth muscle cells. This action leads to a decrease in intracellular calcium, resulting in vasorelaxation.[4]
Quantitative Pharmacological Data
While many studies describe the effects of curine in a qualitative or semi-quantitative manner (e.g., percentage inhibition at a given concentration), specific IC50 and EC50 values are crucial for a precise understanding of its potency. The following tables summarize the available quantitative data for curine and other relevant bisbenzylisoquinoline alkaloids.
| Compound | Assay | Target/Parameter | IC50/EC50 | Reference |
| Curine | Inhibition of L-type Ca²⁺ current | Peak I(Ca,L) in A7r5 cells | Concentration-dependent inhibition observed, specific EC50 not provided. | [4] |
| Curine | Inhibition of Prostaglandin E2 Production | PGE2 production in vitro | Significantly inhibited, specific IC50 not provided. | [2][5] |
| Fangchinoline | Inhibition of Cytokine Production | IL-1β and TNF-α production in human peripheral blood mononuclear cells | >90% inhibition at 10 µg/mL | [6] |
| Isotetrandrine | Inhibition of Cytokine Production | IL-1β and TNF-α production in human peripheral blood mononuclear cells | >90% inhibition at 10 µg/mL | [6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the key experimental protocols used to evaluate the pharmacological potential of curine.
In Vivo Anti-inflammatory and Analgesic Assays
This widely used model assesses the acute anti-inflammatory activity of a compound.
-
Animal Model: Male Wistar rats or Swiss mice (typically 180-250 g).
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The basal volume of the right hind paw is measured using a plethysmometer.
-
Curine (or vehicle/positive control) is administered, typically intraperitoneally (i.p.) or orally (p.o.), at various doses (e.g., 1, 3, 10, 30 mg/kg).[4]
-
After a set pre-treatment time (e.g., 30 minutes), 0.1 mL of a 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw.[4][7][8]
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[4]
-
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle-treated control group.
This assay evaluates the peripheral analgesic activity of a compound.
-
Procedure:
-
Animals are acclimatized to the experimental environment.
-
Curine (or vehicle/positive control like indomethacin) is administered (e.g., p.o.).
-
After a pre-treatment period (e.g., 60 minutes), 0.1 mL of a 0.6% or 1% acetic acid solution is injected intraperitoneally.[1][2][5]
-
The number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a defined period (e.g., 10 or 20 minutes) starting 5 minutes after the acetic acid injection.[1][2][5]
-
-
Data Analysis: The percentage of inhibition of writhing is calculated for each treated group compared to the vehicle control group.
In Vitro Assays
This assay measures the inhibition of PGE2 production, a key mediator of inflammation.
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or primary macrophages.
-
Procedure:
-
Cells are cultured in appropriate media.
-
Cells are pre-treated with various concentrations of curine for a specific duration (e.g., 1 hour).
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).
-
After an incubation period, the cell culture supernatant is collected.
-
The concentration of PGE2 in the supernatant is quantified using a commercial Enzyme Immunoassay (EIA) or ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: The IC50 value for PGE2 inhibition is determined from the concentration-response curve.
This technique directly measures the effect of a compound on ion channel activity.
-
Cell Line: Vascular smooth muscle cell line (e.g., A7r5).[4]
-
Solutions:
-
External solution (mM): Compositions are designed to isolate Ca²⁺ currents (e.g., containing TEA-Cl to block K⁺ channels and a specific concentration of BaCl₂ or CaCl₂ as the charge carrier).
-
Internal (pipette) solution (mM): Contains components to maintain the intracellular environment and block other currents (e.g., CsCl to block K⁺ channels).
-
-
Procedure:
-
Cells are cultured on coverslips.
-
A glass micropipette with a resistance of 3-5 MΩ is filled with the internal solution and brought into contact with a single cell to form a high-resistance (GΩ) seal.[9][10][11]
-
The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration.
-
The cell is held at a specific holding potential (e.g., -80 mV).
-
L-type Ca²⁺ currents (I(Ca,L)) are elicited by depolarizing voltage steps.
-
Curine is applied to the cell via the external solution at various concentrations.
-
The effect of curine on the peak amplitude and kinetics of I(Ca,L) is recorded.
-
-
Data Analysis: The concentration-response curve for the inhibition of I(Ca,L) is plotted to determine the EC50 value.
Signaling Pathways and Mechanisms of Action
The pharmacological effects of curine are mediated through its interaction with specific molecular targets and modulation of key signaling pathways.
Inhibition of Prostaglandin E2 Synthesis
Curine's anti-inflammatory and analgesic effects are, at least in part, attributed to its ability to inhibit the production of PGE2.[2][3][5] This inhibition occurs without affecting the expression of cyclooxygenase-2 (COX-2), suggesting that curine may act on downstream enzymes in the prostaglandin synthesis pathway, such as microsomal prostaglandin E synthase-1 (mPGES-1), or interfere with the release of the substrate, arachidonic acid.
Figure 1: Proposed mechanism of PGE2 synthesis inhibition by curine.
Blockade of L-type Ca²⁺ Channels
The vasodilatory action of curine is a direct consequence of its ability to block L-type Ca²⁺ channels in vascular smooth muscle cells.[4] By inhibiting the influx of Ca²⁺, curine reduces the intracellular Ca²⁺ concentration available for the contractile machinery, leading to muscle relaxation and vasodilation.
Figure 2: Mechanism of vasodilation via L-type Ca²⁺ channel blockade by curine.
Modulation of Inflammatory Signaling Pathways
While direct evidence for curine's interaction with NF-κB and MAPK pathways is still emerging, the anti-inflammatory effects of other bisbenzylisoquinoline alkaloids and the calcium-dependent nature of curine's actions in macrophages suggest a potential role in modulating these key inflammatory signaling cascades.[12] Inhibition of Ca²⁺ influx by curine could indirectly affect the activation of calcium-dependent transcription factors and kinases involved in the inflammatory response. Further research is needed to elucidate the precise molecular targets of curine within these pathways.
Figure 3: Potential points of intervention for curine in inflammatory signaling pathways.
Related Bisbenzylisoquinoline Alkaloids
Chondrodendron platyphyllum contains other BBIAs in addition to curine, such as isocurine and 12-O-methylcurine. However, detailed pharmacological data for these specific compounds are currently limited in the scientific literature. The broader class of BBIAs has been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects, suggesting that these related alkaloids may also hold therapeutic potential.
Conclusion and Future Directions
Curine, a bisbenzylisoquinoline alkaloid from Chondrodendron platyphyllum, demonstrates significant pharmacological potential as an anti-inflammatory, analgesic, and vasodilatory agent. Its mechanisms of action, involving the inhibition of prostaglandin E2 synthesis and the blockade of L-type Ca²⁺ channels, provide a solid foundation for its therapeutic promise. However, to advance the development of curine as a clinical candidate, further research is imperative. Future studies should focus on:
-
Quantitative Pharmacological Profiling: Determining precise IC50 and EC50 values for curine's various biological activities.
-
Mechanism of Action Elucidation: Investigating the direct effects of curine on key inflammatory signaling pathways, such as NF-κB and MAPK, to identify its specific molecular targets.
-
Pharmacokinetics and Safety: Characterizing the absorption, distribution, metabolism, excretion, and toxicity profile of curine.
-
Investigation of Related Alkaloids: Exploring the pharmacological potential of other BBIAs present in Chondrodendron platyphyllum, such as isocurine and 12-O-methylcurine.
A deeper understanding of the pharmacological properties of curine and its related alkaloids will be instrumental in unlocking their full therapeutic potential for the treatment of inflammatory diseases, pain, and cardiovascular disorders.
References
- 1. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
- 2. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. Inhibitory effects of bisbenzylisoquinoline alkaloids on induction of proinflammatory cytokines, interleukin-1 and tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. Whole Cell Patch Clamp Protocol [protocols.io]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. Curine Inhibits Macrophage Activation and Neutrophil Recruitment in a Mouse Model of Lipopolysaccharide-Induced Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of Indole Alkaloids
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Indole alkaloids represent a vast and structurally diverse class of natural products, with over 4,100 known compounds.[1][2][3] They are predominantly found in plants of the Apocynaceae, Rubiaceae, Loganiaceae, and Nyssaceae families, as well as in marine organisms and fungi.[4][5] The characteristic feature of these molecules is the indole nucleus, a bicyclic structure composed of a benzene ring fused to a pyrrole ring.[6] This scaffold is biochemically derived from the amino acid tryptophan.[1] The unique chemical properties of the indole ring, particularly the nitrogen atom in the pyrrole ring, contribute to the wide range of pharmacological activities exhibited by these compounds.[4][7][8] This review provides a technical overview of indole alkaloids, focusing on their isolation, structure elucidation, biological activities, and the experimental methodologies employed in their study.
While the user requested a review of "Curan" indole alkaloids, a comprehensive search of the scientific literature did not yield specific information on a subclass with this name. It is possible that "this compound" is a less common classification or a misspelling of a known group. Therefore, this guide will focus on the broader class of indole alkaloids, for which extensive research is available.
Quantitative Data on Biological Activities
Indole alkaloids have been shown to possess a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuropharmacological effects.[7][9][10] The following tables summarize some of the quantitative data reported for various indole alkaloids.
Table 1: Anticancer Activity of Selected Indole Alkaloids
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Vinblastine | - | - | [11][12] |
| Vincristine | - | - | [11][12] |
| Indole-curcumin derivative (27) | Hep-2 | 12 µM | [11] |
| A549 | 15 µM | [11] | |
| HeLa | 4 µM | [11] | |
| Indole-substituted furanone (11) | U-937 | 0.6 µM | [11] |
| Indole-chalcone derivative (4) | Various (6 human cancer cell lines) | 6 - 35 nM | [11] |
| 1,3,4-Oxadiazole-indole derivative (37) | MDA-MB-468 | 10.56 µM | [11] |
| MDA-MB-231 | 22.61 µM | [11] | |
| Angustilongines | Various human cancer cell lines | 0.02 - 9.0 µM | [13] |
| Manzamine B | P-388 murine leukemia cells | 6.0 µg/mL | [12] |
| Manzamine E | P-388 murine leukemia cells | 5.0 µg/mL | [12] |
| Manzamine F | P-388 murine leukemia cells | 5.0 µg/mL | [12] |
Table 2: Antimicrobial Activity of Selected Indole Alkaloids
| Compound | Microorganism | MIC Value | Reference |
| Tulongicin A (77) | Staphylococcus aureus | 1.2 µg/mL | [14] |
| Dihydrospongotine C (78) | Staphylococcus aureus | 3.7 µg/mL | [14] |
| Asperthrin A (145) | Vibrio anguillarum | 8 µg/mL | [15] |
| Xanthomonas oryzae pv. Oryzicola | 12.5 µg/mL | [15] | |
| Rhizoctonia solani | 25 µg/mL | [15] |
Table 3: Anticholinesterase and Other Activities of Selected Indole Alkaloids
| Compound | Activity | IC50 Value | Reference |
| Macusine B | Anticholinesterase | 48.39 µM | [9] |
| Vinorine | Anticholinesterase | 35.06 µM | [9] |
| Isoreserpiline | Anticholinesterase | 24.89 µM | [9] |
| Rescinnamine | Anticholinesterase | 11.01 µM | [9] |
| Epipaxilline 8 | PTP1B Inhibition | 31.5 µM | [14] |
| Penerpene J | PTP1B Inhibition | 9.5 µM | [14] |
| TCPTP Inhibition | 14.7 µM | [14] | |
| Asperthrin A (145) | Anti-inflammatory | 1.46 ± 0.21 µM | [15] |
Experimental Protocols
The isolation, structure elucidation, and biological evaluation of indole alkaloids involve a range of sophisticated experimental techniques.
Isolation and Purification
The initial step in studying indole alkaloids from natural sources is their extraction and purification.
-
Extraction: The plant or marine organism material is typically dried, ground, and then extracted with a suitable solvent, often methanol.[6] For the isolation of alkaloids, the crude extract is then subjected to an acid-base extraction. The extract is acidified to protonate the basic nitrogen atoms of the alkaloids, making them soluble in the aqueous acidic phase, while neutral compounds are removed by extraction with an organic solvent like ethyl acetate. The aqueous layer is then basified, and the free alkaloids are extracted with a solvent such as chloroform.[6]
-
Chromatography: The crude alkaloid extract is a complex mixture that requires further separation. A variety of chromatographic techniques are employed for this purpose:
-
Medium-Pressure Liquid Chromatography (MPLC): This technique is used for the initial fractionation of the crude extract.[6]
-
High-Performance Counter-Current Chromatography (HPCCC): This is a liquid-liquid chromatography technique that is particularly effective for the separation and purification of alkaloids from complex mixtures.[16]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used for the final purification of individual compounds.
-
Structure Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods.
-
Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS or MSn) is a powerful tool for determining the molecular weight and fragmentation pattern of alkaloids.[16] High-resolution mass spectrometry (HRMS) provides the exact molecular formula.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for elucidating the complete chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.[6][15][17]
-
Other Spectroscopic Techniques: Ultraviolet (UV) and Infrared (IR) spectroscopy provide additional information about the chromophores and functional groups present in the molecule.[15]
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the unambiguous determination of the three-dimensional structure and absolute configuration.[15]
Biological Assays
The pharmacological properties of isolated indole alkaloids are evaluated using a variety of in vitro and in vivo assays.
-
Anticancer Activity: The cytotoxic effects of the compounds are typically assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]
-
Antimicrobial Activity: The minimum inhibitory concentration (MIC) of a compound against various bacteria and fungi is determined using methods like the broth microdilution method.[14][15]
-
Enzyme Inhibition Assays: The inhibitory activity against specific enzymes, such as acetylcholinesterase or protein tyrosine phosphatases (PTP1B, TCPTP), is measured using appropriate substrates and detecting the product formation.[9][14]
Visualizations: Pathways and Workflows
Biosynthesis of Indole Alkaloids
The biosynthesis of indole alkaloids originates from the amino acid tryptophan. A key intermediate in the biosynthesis of most monoterpenoid indole alkaloids is strictosidine, which is formed from the condensation of tryptamine (derived from tryptophan) and secologanin.[18]
Caption: General biosynthetic pathway of monoterpenoid indole alkaloids.
Experimental Workflow for Indole Alkaloid Research
The process of discovering and characterizing new indole alkaloids from a natural source follows a systematic workflow.
Caption: A typical experimental workflow for natural product discovery.
Regulation of Autophagy by Indole Alkaloids
Some indole alkaloids have been shown to exert their anticancer effects by modulating autophagy, a cellular process involved in the degradation and recycling of cellular components. This can occur through various signaling pathways.[19]
Caption: Signaling pathways modulated by indole alkaloids to regulate autophagy.
References
- 1. Indole alkaloid - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole Alkaloids from Plants as Potential Leads for Antidepressant Drugs: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective | MDPI [mdpi.com]
- 6. Isolation and Structure Elucidation of Methylphenylindole Alkaloid from Crucianella Sintenisii Growing in Iran [jmchemsci.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in the Synthesis of Marine-Derived Alkaloids via Enzymatic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isolation and structure elucidation of a new indole alkaloid from Rauvolfia serpentina hairy root culture: the first naturally occurring alkaloid of the raumacline group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. google.com [google.com]
- 19. Advances in indole-containing alkaloids as potential anticancer agents by regulating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Total Synthesis Protocols for the Curan Alkaloid Scaffold
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
The Curan alkaloid scaffold is a core structural motif within the broader family of Strychnos indole alkaloids. Members of this family, such as the representative alkaloid (-)-akuammicine, exhibit a complex, caged architecture that has made them compelling targets for total synthesis. These natural products are not only synthetically challenging but also possess significant biological activities, making the development of efficient and versatile synthetic routes a key objective for organic chemists and drug development professionals. The intricate pentacyclic framework, featuring multiple contiguous stereocenters, demands precise control over reactivity and stereochemistry. This document outlines two prominent and distinct strategies for the total synthesis of the this compound scaffold, providing detailed protocols for key transformations and quantitative data to allow for comparative analysis.
2.0 Overview of Synthetic Strategies
Two powerful strategies have emerged for the construction of the this compound alkaloid core: a biomimetic approach that draws inspiration from the presumed biosynthetic pathway, and a modern catalytic asymmetric method that builds the core through a dearomative cascade.
-
Strategy A: Biomimetic Approach (Martin et al.) : This strategy hinges on a biogenetically-patterned transformation.[1][2] It typically begins with the construction of a corynantheoid-type intermediate, which is then induced to undergo a skeletal reorganization to form the characteristic caged structure of the this compound family. Key reactions include a vinylogous Mannich reaction and a hetero-Diels-Alder cycloaddition to assemble the precursor, followed by a crucial base-induced rearrangement.[1][3]
-
Strategy B: Enantioselective Dearomative Cascade (You et al.) : This modern approach utilizes a catalytic asymmetric dearomatization (CADA) reaction to construct the polycyclic core in a single, highly enantioselective step.[4] This strategy offers a rapid and modular entry into the complex scaffold from simple tryptamine derivatives, showcasing the power of contemporary catalytic methods.[4][5]
The logical flow of these two distinct approaches is outlined below.
Key Synthetic Protocols and Data
This section provides a detailed look at the experimental protocols for key steps in the syntheses and presents quantitative data in a structured format.
Strategy A: The Martin Biomimetic Synthesis of (±)-Akuammicine
The synthesis reported by Martin and colleagues provides a concise, biogenetically-inspired route to (±)-akuammicine.[2] The key sequence involves the rapid assembly of a pentacyclic intermediate which is then converted to deformylgeissoschizine, a crucial precursor for the final skeletal rearrangement.[3]
The following table summarizes the yields for the key transformations in the Martin synthesis of (±)-akuammicine.[2][6]
| Step No. | Transformation | Starting Material | Product | Yield (%) |
| 1 | Vinylogous Mannich / Hetero-Diels-Alder | Hydrocarboline Derivative | Pentacyclic Adduct | ~70 |
| 2 | Oxidation & Conversion to Lactone | Pentacyclic Adduct | Lactone Intermediate | ~79 |
| 3 | β-Elimination & Esterification | Lactone Intermediate | Deformylgeissoschizine (11) | ~79 |
| 4 | Sequential Oxidation & Base-Induced Rearrangement | Deformylgeissoschizine (11) | (±)-Akuammicine | ~26 |
This protocol describes the conversion of the deformylgeissoschizine intermediate into the final this compound scaffold, as inspired by the Martin synthesis.[3]
Step 4a: Oxidation
-
To a stirred solution of the deformylgeissoschizine intermediate (1.0 eq) in a suitable solvent like dichloromethane (CH₂Cl₂) at -15 °C, add tert-butyl hypochlorite (t-BuOCl) (1.2 eq).
-
Stir the reaction mixture at -15 °C for 60 minutes, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude chloroindolenine is typically used in the next step without further purification.
Step 4b: Base-Induced Rearrangement
-
Dissolve the crude chloroindolenine from the previous step in anhydrous tetrahydrofuran (THF) and cool the solution to -15 °C under an inert atmosphere (N₂ or Ar).
-
Add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 eq) in THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 3.5 hours, or until TLC indicates the consumption of the starting material.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (EtOAc) (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford (±)-akuammicine.
Strategy B: Enantioselective Dearomative Cyclization Cascade
This approach, developed by the You group, provides rapid access to the polycyclic core of akuammiline alkaloids through a silver(I)-catalyzed enantioselective dearomative cyclization.[4] The modular synthesis of the ynone precursor allows for structural diversity.[7]
The key dearomative cyclization step proceeds in high yield and excellent enantioselectivity for various substrates.
| Substrate (Tryptamine Derivative) | Catalyst System | Product | Yield (%) | ee (%) |
| N-Boc Tryptamine Ynone | AgSbF₆ / (R)-SPINOL-CPA | Tetracyclic Akuammiline Core | 99 | 97 |
| N-Ts Tryptamine Ynone | AgSbF₆ / (R)-SPINOL-CPA | Tetracyclic Akuammiline Core | 95 | 95 |
| N-Cbz Tryptophol Ynone | AgSbF₆ / (R)-SPINOL-CPA | Tetracyclic Akuammiline Core | 92 | 96 |
Data adapted from related publications on dearomative cyclization of tryptamine derivatives.[4][7]
This protocol outlines the general procedure for the key cyclization cascade.[4][7]
-
To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the chiral phosphoric acid (CPA) catalyst (e.g., (R)-SPINOL-CPA, 0.05 eq) and silver hexafluoroantimonate (AgSbF₆) (0.05 eq).
-
Add anhydrous solvent (e.g., dichloromethane, DCM) and stir the mixture at room temperature for 10 minutes.
-
Add 4 Å molecular sieves to the mixture.
-
Cool the reaction vessel to 0 °C.
-
Add a solution of the tryptamine-derived ynone precursor (1.0 eq) in the reaction solvent.
-
Stir the reaction at 0 °C and monitor its progress by TLC. Reaction times can vary from a few hours to 24 hours depending on the substrate.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate gradient) to yield the enantioenriched tetracyclic product.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
The total synthesis of the this compound alkaloid scaffold has been successfully addressed through multiple innovative strategies. The biomimetic approach pioneered by Martin provides an elegant pathway that mimics nature's proposed route, offering a logical and concise synthesis of the racemic product.[2] In contrast, modern catalytic methods, such as the enantioselective dearomative cascade, deliver rapid access to the core structure with excellent control of stereochemistry, highlighting the advances in asymmetric catalysis.[4] Both approaches provide valuable tools for synthetic chemists. The choice of strategy may depend on the specific goals of the research program, whether it be the production of racemic material for initial screening or the large-scale, enantioselective synthesis required for drug development. These detailed protocols serve as a practical guide for researchers aiming to construct this complex and biologically relevant molecular architecture.
References
- 1. Enantioselective Total Syntheses of Akuammiline Alkaloids (+)-Strictamine, (−)-2(S)-Cathafoline, and (−)-Aspidophylline A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Modular Synthesis of Polycyclic Alkaloid Scaffolds via an Enantioselective Dearomative Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Extraction and Purification of Curan Alkaloids from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curan alkaloids, a class of monoterpene indole alkaloids, are predominantly found in plants of the Strychnos genus. These compounds are of significant interest to the pharmaceutical industry due to their diverse and potent biological activities. Effective isolation and purification of this compound alkaloids from complex plant matrices are crucial for their structural elucidation, pharmacological screening, and subsequent drug development.
This document provides detailed application notes and protocols for the extraction and purification of this compound alkaloids from plant material. The methodologies described are based on established principles of alkaloid chemistry and can be adapted and optimized for specific plant species and target alkaloids.
Extraction Methods
The selection of an appropriate extraction method is critical for maximizing the yield and purity of the initial crude alkaloid extract. The basic nature of most alkaloids allows for effective separation from neutral and acidic plant constituents.[1][2]
Acid-Base Extraction (Stas-Otto Method)
This classical method leverages the differential solubility of alkaloids in acidic and basic solutions.[1][3]
Protocol:
-
Sample Preparation: Air-dry the plant material (e.g., leaves, stem bark, or root bark) at room temperature and grind it into a moderately coarse powder to increase the surface area for solvent penetration.[4]
-
Defatting (Optional but Recommended): To remove oils, fats, and pigments, first, perform a preliminary extraction of the powdered plant material with a non-polar solvent such as petroleum ether or hexane. This step is particularly important for seeds and leaves.[5] Discard the non-polar extract.
-
Alkalinization: Moisten the defatted plant material with an alkaline solution, such as 10% ammonium hydroxide[4] or sodium carbonate solution, to convert the alkaloidal salts present in the plant into their free base form.[2]
-
Extraction with Organic Solvent: Extract the alkalinized plant material with a suitable organic solvent like chloroform, ether, or a mixture of dichloromethane and methanol (1:1 v/v).[1][6] This can be done through maceration, percolation, or Soxhlet extraction.
-
Acidic Aqueous Extraction: Shake the organic extract containing the free alkaloid bases with a dilute aqueous acid solution (e.g., 1-5% sulfuric acid or hydrochloric acid).[7][8] This converts the free bases into their water-soluble salt forms, which partition into the aqueous layer, leaving many impurities in the organic phase.[1]
-
Basification and Re-extraction: Separate the acidic aqueous layer, make it alkaline again with ammonium hydroxide to a pH of about 9-10, and re-extract the liberated free alkaloid bases with an immiscible organic solvent (e.g., chloroform or ethyl acetate).[7][9]
-
Concentration: Dry the final organic extract over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude total alkaloid extract.
Solvent Extraction with Alcohol
Methanol or ethanol can be used to extract both the free base and salt forms of alkaloids.[5][9]
Protocol:
-
Sample Preparation: Prepare the dried, powdered plant material as described above.
-
Extraction: Macerate or reflux the plant material with methanol or 70-90% ethanol.[10] Repeat the extraction multiple times (typically 2-3 times) to ensure exhaustive extraction.
-
Concentration: Combine the alcoholic extracts and evaporate the solvent under reduced pressure to obtain a concentrated extract.
-
Acid-Base Cleanup: The resulting crude extract will contain numerous non-alkaloidal impurities. Therefore, an acid-base partitioning cleanup, as described in steps 5-7 of the Acid-Base Extraction protocol, is necessary to isolate the crude alkaloid fraction.[7]
Modern Extraction Techniques
To enhance extraction efficiency and reduce solvent consumption and extraction time, modern techniques can be employed.
-
Ultrasound-Assisted Extraction (UAE): This method uses the energy of ultrasonic waves to disrupt plant cell walls, facilitating the release of alkaloids into the solvent.
-
Microwave-Assisted Extraction (MAE): Microwave energy rapidly heats the solvent and plant material, increasing the extraction rate.[11]
Purification Techniques
The crude alkaloid extract is a complex mixture of different alkaloids and other impurities. Chromatographic techniques are essential for the isolation and purification of individual this compound alkaloids.[12][13]
Column Chromatography (CC)
This is a fundamental technique for the preparative separation of alkaloids.
Protocol:
-
Stationary Phase: Silica gel is the most commonly used stationary phase for alkaloid separation.[12] Alumina can also be used.
-
Mobile Phase: A gradient of solvents with increasing polarity is typically used. Common solvent systems include mixtures of chloroform and methanol, or ethyl acetate and methanol, often with the addition of a small amount of ammonia to prevent tailing of the basic alkaloids.
-
Fraction Collection: The crude alkaloid extract is loaded onto the column and eluted with the mobile phase. Fractions are collected and monitored by Thin-Layer Chromatography (TLC).
-
Analysis: Fractions with similar TLC profiles are combined and the solvent is evaporated to yield purified alkaloids or enriched fractions.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For higher resolution and purity, Prep-HPLC is the method of choice.
Protocol:
-
Column: A reversed-phase C18 column is commonly used for alkaloid purification.
-
Mobile Phase: A typical mobile phase consists of a mixture of water and acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: A UV detector is used to monitor the elution of the alkaloids.
-
Fraction Collection: Fractions corresponding to the desired peaks are collected, and the solvent is removed to obtain the pure alkaloid.
Counter-Current Chromatography (CCC)
CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can sometimes cause irreversible adsorption of alkaloids.[14][15] This method is particularly useful for separating closely related alkaloids.
Quantitative Data Summary
The following table summarizes typical quantitative data for alkaloid extraction and purification. Note that these values can vary significantly depending on the plant species, the specific alkaloid, and the methods used.
| Parameter | Extraction Method | Solvent System | Yield/Recovery | Purity | Reference |
| Crude Alkaloid Yield | Acid-Base Extraction | Chloroform/Ammonia/H₂SO₄ | 0.2-2.0% (of dry plant weight) | Low to Moderate | General Knowledge |
| Crude Alkaloid Yield | Solvent Extraction | Methanol or Ethanol | 5-15% (crude extract) | Low | [6] |
| Purification Recovery | Column Chromatography | Chloroform/Methanol | 30-70% (from crude extract) | Moderate to High | General Knowledge |
| Final Purity | Preparative HPLC | Acetonitrile/Water | >95% | High | General Knowledge |
Experimental Workflows
Extraction Workflow
Caption: Workflow for Acid-Base Extraction of this compound Alkaloids.
Purification Workflow
References
- 1. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 2. Content Background: How Do Active Compounds Get Out of the Plants? – PEP [sites.duke.edu]
- 3. alkaloids and extraction of alkaloids | PPTX [slideshare.net]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. jocpr.com [jocpr.com]
- 8. WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 9. quora.com [quora.com]
- 10. CN101804096A - Method for extracting purified total alkaloid of strychnos nux-vomica and application thereof in pharmacy - Google Patents [patents.google.com]
- 11. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 12. column-chromatography.com [column-chromatography.com]
- 13. Alkaloid Purification - Lifeasible [lifeasible.com]
- 14. Separation of alkaloids from herbs using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
High-performance liquid chromatography (HPLC) for Curan alkaloid analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curan alkaloids, primarily strychnine and brucine, are highly toxic indole alkaloids extracted from the seeds of the Strychnos nux-vomica tree. Despite their toxicity, these compounds have been investigated for various pharmacological activities, including potential applications in traditional medicine and cancer research.[1][2] High-Performance Liquid Chromatography (HPLC) is a precise, sensitive, and robust analytical technique essential for the qualitative and quantitative analysis of this compound alkaloids in various samples, including plant extracts and biological matrices.[3] These application notes provide detailed protocols for the extraction and HPLC analysis of strychnine and brucine, along with an overview of their relevant cellular signaling pathways.
Experimental Protocols
Sample Preparation: Extraction of this compound Alkaloids from Plant Material
This protocol outlines the extraction of strychnine and brucine from the seeds or leaves of Strychnos species.
Materials:
-
Dried and powdered plant material (Strychnos nux-vomica seeds or leaves)
-
Rota-evaporator
-
Volumetric flasks
-
Concentrated HCl (optional)[5]
Procedure:
-
Weigh 5 grams of the dried, powdered plant material.[5]
-
Transfer the powder to a flask and add 150 mL of methanol or 50% ethanol.[4][5]
-
For reflux extraction, heat the mixture for 8 hours.[5] Alternatively, for maceration, place the flask on a water shaker for 72 hours.[4]
-
Filter the extract and repeat the extraction process with fresh solvent until the solvent becomes colorless.[4]
-
Combine the filtrates and concentrate the extract using a rota-evaporator at 45-50 °C to obtain a residue.[4]
-
Dissolve the residue in a known volume of methanol (e.g., 25 mL).[5] For improved alkaloid solubility, a drop of concentrated HCl can be added.[5]
-
Filter the final solution through a 0.45 µm membrane filter prior to HPLC analysis.[5]
Experimental Workflow for Sample Preparation
Caption: Workflow for the extraction of this compound alkaloids.
HPLC Analysis Protocol
This protocol details the instrumental parameters for the quantitative analysis of strychnine and brucine.
Instrumentation and Conditions:
| Parameter | Method 1 | Method 2 |
| HPLC System | Agilent 1100 or equivalent | HPLC with UV detector |
| Column | Phenomenex-ODS (250mm x 4.6mm, 5µm)[4] | Bischoff-chrombudget C18 (250mm x 4.6mm, 5µm)[6] |
| Mobile Phase | Methanol:Water:Diethylamine (55:45:0.2 v/v/v)[4] | Acetonitrile:Phosphate buffer pH 3.6 with 0.2% TEA and 0.02% w/v SLS (55:45)[6] |
| Flow Rate | 1.0 mL/min[4] | Not specified, typically 1.0 mL/min |
| Detection | UV at 260 nm[4] | UV, wavelength not specified |
| Injection Volume | 20 µL | Not specified, typically 20 µL |
| Run Time | 15 minutes[4] | < 3 minutes[6] |
Standard Preparation:
-
Prepare stock solutions of strychnine and brucine (e.g., 1 mg/mL) in methanol.[7]
-
From the stock solutions, prepare a series of working standard solutions of known concentrations by diluting with methanol.[7]
-
Filter the standard solutions through a 0.22 µm filter before injection.[4]
Quantification: The concentration of strychnine and brucine in the samples can be calculated using a calibration curve generated from the peak areas of the standard solutions. Alternatively, the following formula can be used for single-point calibration[4]:
Concentration (mg/mg) = (At / As) * (Ds / Dt) * (Ws / Wt)
Where:
-
At = Area count for the sample solution
-
As = Area count for the standard solution
-
Ds = Dilution factor for the sample
-
Dt = Dilution factor for the standard
-
Ws = Weight of the standard (mg)
-
Wt = Weight of the sample (mg)
Quantitative Data Summary
The following tables summarize key quantitative parameters for the HPLC analysis of strychnine and brucine from various studies.
Table 1: Chromatographic Data
| Compound | Retention Time (min) |
| Strychnine | ~15[3] |
| Brucine | ~11[3] |
Note: Retention times are highly dependent on the specific HPLC method and column used.
Table 2: Method Validation Parameters
| Parameter | Strychnine | Brucine | Reference |
| LOD (Limit of Detection) | 0.18 µg/mL | 0.09 µg/mL | [3] |
| LOQ (Limit of Quantification) | 0.69 µg/mL | 0.35 µg/mL | [3] |
| Linear Range | 0.05 - 2 µg/mL | 0.05 - 2 µg/mL | [7] |
| Correlation Coefficient (r²) | > 0.991 | > 0.991 | [7] |
Cellular Signaling Pathways of this compound Alkaloids
Recent research has elucidated the involvement of this compound alkaloids, particularly brucine and strychnine, in several cellular signaling pathways, primarily in the context of cancer cells.
Bcl-2 and Ca²⁺ Mediated Mitochondrial Apoptosis Pathway (Brucine)
Brucine has been shown to induce apoptosis in human hepatoma (HepG2) cells through a pathway involving the Bcl-2 protein family and calcium ion signaling, which ultimately leads to mitochondrial dysfunction.[8][9]
Signaling Pathway Diagram: Brucine-Induced Apoptosis
Caption: Brucine-induced mitochondrial apoptosis pathway.
Wnt/β-catenin Signaling Pathway (Brucine and Strychnine)
Both brucine and strychnine have been found to suppress the Wnt/β-catenin signaling pathway in colon cancer cells.[1] This pathway is crucial for cell proliferation, and its inhibition can lead to decreased cancer cell growth.
Signaling Pathway Diagram: Inhibition of Wnt/β-catenin Pathway
Caption: Inhibition of Wnt/β-catenin signaling by this compound alkaloids.
VEGFR2 Signaling Pathway (Brucine)
Brucine has also been shown to attenuate angiogenesis (the formation of new blood vessels) by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[10] This anti-angiogenic effect is significant for its potential anti-cancer properties.
Signaling Pathway Diagram: Inhibition of VEGFR2 Signaling
Caption: Brucine's inhibition of the VEGFR2 signaling pathway.
Conclusion
The HPLC methods detailed in these application notes provide a reliable framework for the quantitative analysis of this compound alkaloids. The accompanying information on their mechanisms of action, particularly their influence on key cellular signaling pathways, offers valuable insights for researchers in pharmacology and drug development. Proper validation of the chosen HPLC method is crucial to ensure accurate and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Alkaloid - Wikipedia [en.wikipedia.org]
- 3. Monitoring strychnine and brucine in biochemical samples using direct injection micellar liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. A reverse phased high-pressure liquid chromatographic method for the estimation of a poisonous matter in Strychnos nux-vomica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR STRYCHNINE IN NUX VOMICA CONTAINING FORMULATIONS | Semantic Scholar [semanticscholar.org]
- 7. scispace.com [scispace.com]
- 8. The apoptotic effect of brucine from the seed of Strychnos nux-vomica on human hepatoma cells is mediated via Bcl-2 and Ca2+ involved mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Brucine, an indole alkaloid from Strychnos nux-vomica attenuates VEGF-induced angiogenesis via inhibiting VEGFR2 signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Curan Alkaloids as Scaffolds for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curan alkaloids, a class of monoterpenoid indole alkaloids, are characterized by a complex, rigid polycyclic framework. This intricate architecture, exemplified by compounds such as ibogaine, voacangine, and coronaridine, presents a unique and compelling scaffold for medicinal chemistry. The inherent biological activity of these natural products, particularly their interactions with various central nervous system (CNS) targets, makes them attractive starting points for the design and development of novel therapeutics. This document provides detailed application notes and protocols for researchers interested in leveraging the this compound alkaloid scaffold for drug discovery. We will explore the structure-activity relationships (SAR) of key derivatives, detail experimental protocols for their synthesis and evaluation, and visualize the signaling pathways they modulate.
Data Presentation: Biological Activities of this compound Alkaloid Derivatives
The following table summarizes the binding affinities (Ki) and functional activities (IC50 or EC50) of selected this compound alkaloid derivatives at various CNS targets. This data is crucial for understanding the polypharmacology of these compounds and for guiding the design of more selective and potent analogs.
| Compound | Target | Assay Type | Species | Ki (μM) | IC50 (μM) | Emax (%) | Reference |
| Ibogaine | κ-Opioid Receptor | Radioligand Binding | --- | 3.77 ± 0.81 | --- | --- | [1] |
| µ-Opioid Receptor | Radioligand Binding | --- | 11.04 ± 0.66 | --- | --- | [1] | |
| δ-Opioid Receptor | Radioligand Binding | --- | >100 | --- | --- | [1] | |
| µ-Opioid Receptor | [³⁵S]GTPγS Binding | Rat | --- | 17 ± 4 | --- | [2] | |
| σ2 Receptor | Radioligand Binding | --- | 0.201 | --- | --- | [3] | |
| Serotonin Transporter (SERT) | Radioligand Binding | --- | Low µM | --- | --- | [4] | |
| NMDA Receptor | Radioligand Binding | --- | Low µM | --- | --- | [4] | |
| Noribogaine | κ-Opioid Receptor | Radioligand Binding | --- | 0.96 ± 0.08 | --- | --- | [1] |
| µ-Opioid Receptor | Radioligand Binding | --- | 2.66 ± 0.62 | --- | --- | [1] | |
| δ-Opioid Receptor | Radioligand Binding | --- | 24.72 ± 2.26 | --- | --- | [1] | |
| µ-Opioid Receptor | [³⁵S]GTPγS Binding | Rat | --- | 335 ± 15 | --- | [2] | |
| Serotonin Transporter (SERT) | Radioligand Binding | --- | Higher affinity than ibogaine | --- | --- | [4] | |
| 18-Methoxycoronaridine (18-MC) | κ-Opioid Receptor | Radioligand Binding | --- | Low µM | --- | --- | [4] |
| µ-Opioid Receptor | Radioligand Binding | --- | Low µM | --- | --- | [4] | |
| δ-Opioid Receptor | Radioligand Binding | --- | Low µM | --- | --- | [4] | |
| µ-Opioid Receptor | [³⁵S]GTPγS Binding | Rat | --- | 167 ± 26 | --- | [2] | |
| α3β4 Nicotinic Receptor | Ca²⁺ Influx | Human | --- | 6.8 ± 0.8 | --- | [5] | |
| Oxa-noribogaine | κ-Opioid Receptor | Radioligand Binding | Mouse | 0.041 | --- | --- | [6] |
| κ-Opioid Receptor | [³⁵S]GTPγS Binding | Mouse | --- | EC50 = 0.049 | 92 | [6] | |
| µ-Opioid Receptor | [³⁵S]GTPγS Binding | Mouse | --- | >10 | --- | [6] | |
| δ-Opioid Receptor | [³⁵S]GTPγS Binding | Mouse | --- | >10 | --- | [6] | |
| α3β4 Nicotinic Receptor | --- | --- | --- | 2.9 | --- | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound alkaloid derivatives and a general workflow for their synthesis and evaluation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to synthesize and evaluate this compound alkaloid derivatives.
Protocol 1: Synthesis of 18-Methoxycoronaridine (18-MC)
This protocol is adapted from the literature and outlines a key transformation in the synthesis of 18-MC, a well-studied ibogaine analog.[3]
Materials:
-
Coronaridine
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Trifluoroacetic anhydride (TFAA)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
N-Oxidation: Dissolve coronaridine in DCM. Cool the solution to 0 °C and add m-CPBA portion-wise. Stir the reaction at 0 °C for 1-2 hours until the starting material is consumed (monitor by TLC).
-
Polonovski-Potier Reaction: To the crude N-oxide solution at 0 °C, add TFAA dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Reduction: Cool the reaction mixture back to 0 °C and add a solution of NaBH₄ in MeOH dropwise. Stir for 1 hour at 0 °C.
-
Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 18-methoxycoronaridine.
Protocol 2: Radioligand Binding Assay for Opioid Receptors
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for opioid receptors.[1]
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]DAMGO for µ-opioid receptor, [³H]U69,593 for κ-opioid receptor)
-
Test compound (this compound alkaloid derivative)
-
Non-specific binding control (e.g., naloxone)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates and vacuum manifold
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Total and Non-specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a high concentration of a non-labeled competitor (e.g., 10 µM naloxone).
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at a specified temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the assay by rapid filtration through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.
Protocol 3: [³⁵S]GTPγS Binding Assay for G-Protein Coupled Receptors (GPCRs)
This functional assay measures the ability of a compound to stimulate G-protein activation through a GPCR.[2][8][9]
Materials:
-
Cell membranes expressing the GPCR of interest (e.g., κ-opioid receptor)
-
[³⁵S]GTPγS
-
GDP
-
Test compound (this compound alkaloid derivative)
-
Assay buffer (containing MgCl₂, NaCl, and HEPES)
-
96-well filter plates and vacuum manifold
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, GDP, and the cell membrane preparation.
-
Compound Addition: Add varying concentrations of the test compound (agonist). For antagonist testing, pre-incubate with the antagonist before adding a known agonist.
-
Initiation and Incubation: Initiate the reaction by adding [³⁵S]GTPγS. Incubate the plate at 30 °C for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate. Wash the filters with ice-cold buffer.
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity.
-
Data Analysis: Determine the agonist-stimulated [³⁵S]GTPγS binding and calculate EC50 and Emax values from the dose-response curve.
Protocol 4: Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Uptake Assays
This protocol measures the ability of a compound to inhibit the reuptake of dopamine or serotonin by their respective transporters.[2][10]
Materials:
-
Cells expressing DAT or SERT (e.g., HEK293 cells)
-
Radiolabeled substrate ([³H]dopamine or [³H]serotonin)
-
Test compound (this compound alkaloid derivative)
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
96-well cell culture plates
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound for a specified time (e.g., 15-30 minutes) at 37 °C.
-
Uptake Initiation: Add the radiolabeled substrate to initiate the uptake. Incubate for a short period (e.g., 5-15 minutes) at 37 °C.
-
Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer. Lyse the cells with a suitable lysis buffer or scintillation cocktail.
-
Quantification: Measure the radioactivity in the cell lysate using a liquid scintillation counter.
-
Data Analysis: Determine the percent inhibition of uptake by the test compound at each concentration and calculate the IC50 value from the dose-response curve.
Conclusion
The this compound alkaloid scaffold represents a rich starting point for the development of novel CNS-active agents. The complex polypharmacology of these compounds, coupled with their amenability to chemical modification, provides a fertile ground for medicinal chemists. The data and protocols presented herein offer a foundational resource for researchers aiming to explore this promising chemical space. By systematically investigating the structure-activity relationships and employing robust biological assays, the full therapeutic potential of this compound alkaloid derivatives can be unlocked.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. designer-drug.com [designer-drug.com]
- 4. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship of ibogaine analogs interacting with nicotinic acetylcholine receptors in different conformational states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Curan Alkaloid Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for screening the potential bioactivities of Curan alkaloids using a suite of robust cell-based assays. The protocols detailed below are designed to assess cytotoxic, anti-inflammatory, antimicrobial, and neuroactive properties, offering a systematic approach to identifying and characterizing novel therapeutic leads from this alkaloid class.
General Workflow for Bioactivity Screening
The initial screening of this compound alkaloids follows a logical progression from general cytotoxicity assessment to more specific functional assays. This ensures that promising compounds are identified efficiently while minimizing resource expenditure on non-viable candidates.
Section 1: Cytotoxicity Screening
A fundamental first step in evaluating any new compound is to determine its cytotoxic profile. This allows for the identification of a therapeutic window for subsequent bioactivity assays. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1]
Protocol 1: MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound alkaloids on a selected cancer cell line (e.g., HeLa) and a non-cancerous cell line (e.g., HEK293).
Materials:
-
HeLa and HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound alkaloid stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa and HEK293 cells into 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound alkaloid stock solution in complete DMEM. The final DMSO concentration should not exceed 0.5%. Remove the old media from the cells and add 100 µL of the diluted compound solutions. Include a vehicle control (media with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Cytotoxicity of this compound Alkaloids
| This compound Alkaloid | Cell Line | IC50 (µM) |
| This compound A | HeLa | 15.2 ± 1.8 |
| HEK293 | > 100 | |
| This compound B | HeLa | 5.8 ± 0.7 |
| HEK293 | 45.3 ± 5.1 | |
| This compound C | HeLa | 78.1 ± 9.4 |
| HEK293 | > 100 |
Section 2: Anti-Inflammatory Activity
Inflammation is a key pathological feature of many diseases. The ability of this compound alkaloids to modulate inflammatory pathways can be screened using various in vitro models. A common approach is to measure the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.[2][3]
Protocol 2: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Objective: To evaluate the anti-inflammatory potential of this compound alkaloids by measuring their ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 cells
-
DMEM with high glucose
-
FBS
-
Penicillin-Streptomycin solution
-
LPS from E. coli
-
This compound alkaloid stock solution (in DMSO)
-
Griess Reagent System
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound alkaloids for 2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant. Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of NED solution (Part II of Griess Reagent) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production compared to the LPS-only control.
Signaling Pathway: NF-κB in Inflammation
The NF-κB signaling pathway is a central regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.
Data Presentation: Anti-inflammatory Activity of this compound Alkaloids
| This compound Alkaloid | Concentration (µM) | NO Production Inhibition (%) |
| This compound A | 10 | 65.4 ± 7.2 |
| 25 | 88.1 ± 5.9 | |
| This compound C | 10 | 12.3 ± 2.5 |
| 25 | 25.7 ± 4.1 |
Section 3: Antimicrobial Activity
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Natural products like alkaloids are a promising source for such compounds.[4][5][6]
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the MIC of this compound alkaloids against pathogenic bacterial strains (Staphylococcus aureus and Escherichia coli).
Materials:
-
S. aureus (ATCC 29213) and E. coli (ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
This compound alkaloid stock solution (in DMSO)
-
96-well plates
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of each bacterium into MHB and incubate overnight at 37°C. Dilute the overnight culture to achieve a final concentration of 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the this compound alkaloids in a 96-well plate using MHB.
-
Inoculation: Add the diluted bacterial suspension to each well. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Data Presentation: Antimicrobial Activity of this compound Alkaloids
| This compound Alkaloid | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound A | 16 | > 128 |
| This compound B | 4 | 64 |
| This compound C | > 128 | > 128 |
Section 4: Neuroactivity Screening
Alkaloids are well-known for their diverse effects on the central nervous system. A preliminary screen for neuroactivity can be performed by assessing the effect of this compound alkaloids on neurite outgrowth in a neuronal cell line.[7][8]
Protocol 4: Neurite Outgrowth Assay in PC-12 Cells
Objective: To assess the potential of this compound alkaloids to promote neurite outgrowth in PC-12 cells.
Materials:
-
PC-12 cells
-
RPMI-1640 medium
-
Horse serum and FBS
-
Nerve Growth Factor (NGF)
-
This compound alkaloid stock solution (in DMSO)
-
Collagen-coated 24-well plates
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed PC-12 cells onto collagen-coated 24-well plates at a density of 2 x 10^4 cells/well and allow them to attach for 24 hours.
-
Cell Differentiation: Differentiate the cells by treating them with a low concentration of NGF (e.g., 50 ng/mL) in low-serum media for 24-48 hours.
-
Compound Treatment: Treat the differentiated cells with non-toxic concentrations of this compound alkaloids for an additional 48-72 hours. Include a vehicle control and an NGF-only control.
-
Image Acquisition: Capture images of the cells using an inverted microscope.
-
Data Analysis: Quantify neurite outgrowth by measuring the length of the longest neurite for at least 50 cells per condition. A cell is considered to have a neurite if the process is at least twice the length of the cell body diameter.
Data Presentation: Neuroactivity of this compound Alkaloids
| Treatment | Average Neurite Length (µm) |
| Vehicle Control | 15.2 ± 3.1 |
| NGF (50 ng/mL) | 45.8 ± 7.5 |
| This compound A (10 µM) + NGF | 68.3 ± 9.2 |
| This compound C (10 µM) + NGF | 43.1 ± 6.8 |
These application notes and protocols provide a foundational approach for the systematic screening of this compound alkaloid bioactivity. Positive "hits" from these assays should be further investigated through more detailed mechanistic studies to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Anti-inflammatory and anti-rheumatic activities in vitro of alkaloids separated from Aconitum soongoricum Stapf - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A Combined In Vitro Assay for Evaluation of Neurotrophic Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkaloids as neuroprotectors: targeting signaling pathways in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Experimental Design for Testing Curan Alkaloid Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed framework for the in vivo evaluation of Curan alkaloids, a class of natural products with potential therapeutic applications. The following application notes and protocols are designed to guide researchers in designing robust preclinical studies to assess the efficacy and safety of these compounds.
I. Application Notes: Strategic Approach to In Vivo Efficacy Testing
A systematic in vivo evaluation of a novel this compound alkaloid should follow a tiered approach, beginning with preliminary toxicity assessments and progressing to specific efficacy models based on in vitro data or the known bioactivities of related compounds. Alkaloids from the Strychnos genus, which includes this compound alkaloids, have demonstrated a range of biological activities, including anti-inflammatory, anticancer, and antiplasmodial effects.[1][2][3][4] Therefore, the experimental design should be tailored to investigate these potential therapeutic areas.
A crucial initial step is the determination of the maximum tolerated dose (MTD) and the assessment of acute and sub-chronic toxicity. This will inform the dose selection for subsequent efficacy studies. Following toxicity evaluation, relevant animal models should be employed to test the hypothesis generated from in vitro findings. For instance, if a this compound alkaloid shows potent anti-inflammatory activity in vitro, the carrageenan-induced paw edema model is a standard and appropriate in vivo assay.[5][6] Similarly, promising in vitro anticancer or antiplasmodial activity should be investigated using established tumor models or Plasmodium berghei infection models, respectively.[3][7][8][9][10][11][12]
Throughout the experimental process, careful consideration must be given to the route of administration, formulation of the alkaloid, and the selection of appropriate positive and negative controls to ensure the validity and reproducibility of the findings.
II. Preliminary In Vivo Toxicity Assessment
Prior to efficacy testing, the toxicity profile of the this compound alkaloid must be established. This is essential for selecting safe and effective dose ranges for subsequent experiments.
Protocol 1: Acute Oral Toxicity Study in Rodents (OECD 423)
Objective: To determine the acute toxicity of a this compound alkaloid after a single oral dose.
Materials:
-
This compound alkaloid
-
Vehicle (e.g., 0.5% carboxymethylcellulose, 7% Tween 80/3% ethanol)
-
Female Swiss albino mice or Wistar rats (nulliparous and non-pregnant)
-
Oral gavage needles
-
Standard laboratory animal caging and diet
Procedure:
-
Healthy, young adult rodents are acclimatized for at least 5 days.
-
Animals are fasted (food, but not water) for 3-4 hours before dosing.
-
A single animal is dosed with the starting dose (e.g., 300 mg/kg) via oral gavage.
-
The animal is observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) continuously for the first 30 minutes, periodically during the first 24 hours, and then daily for 14 days.
-
If the animal survives, two additional animals are dosed with the same starting dose.
-
If mortality is observed, the dosing of the next animal is delayed to confirm the toxic response. The subsequent dose is adjusted based on the observed outcome.
-
Body weight is recorded weekly.
-
At the end of the 14-day observation period, all surviving animals are euthanized and subjected to gross necropsy.
Data Presentation:
Table 1: Acute Toxicity of this compound Alkaloid X
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity |
| 300 | 3 | 0/3 | No observable signs |
| 2000 | 3 | 1/3 | Lethargy, piloerection |
III. In Vivo Efficacy Models
Based on the hypothesized or known in vitro activity of the this compound alkaloid, one or more of the following efficacy models can be employed.
A. Anti-inflammatory Activity
Objective: To evaluate the anti-inflammatory effect of a this compound alkaloid on acute inflammation.[6][13][14][15][16]
Materials:
-
This compound alkaloid
-
Vehicle
-
Indomethacin or Diclofenac Sodium (positive control)
-
1% (w/v) Carrageenan solution in sterile saline
-
Male Wistar rats (150-200g)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animals are randomly divided into groups (n=6): Vehicle control, Positive control (e.g., Indomethacin 10 mg/kg), and this compound alkaloid treatment groups (e.g., 25, 50, 100 mg/kg).
-
Animals are treated with the vehicle, positive control, or this compound alkaloid via the desired route (e.g., oral gavage or intraperitoneal injection) 60 minutes before carrageenan injection.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.[14]
-
Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.[13]
-
The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Data Presentation:
Table 2: Effect of this compound Alkaloid Y on Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 1.25 ± 0.08 | - |
| Indomethacin | 10 | 0.45 ± 0.05 | 64.0 |
| This compound Alkaloid Y | 25 | 0.98 ± 0.07 | 21.6 |
| This compound Alkaloid Y | 50 | 0.72 ± 0.06 | 42.4 |
| This compound Alkaloid Y | 100 | 0.51 ± 0.05 | 59.2 |
| p < 0.05 compared to Vehicle Control |
B. Anticancer Activity
Objective: To assess the in vivo antitumor activity of a this compound alkaloid.[7][9][10][11][12]
Materials:
-
This compound alkaloid
-
Vehicle
-
5-Fluorouracil (positive control)
-
Ehrlich Ascites Carcinoma (EAC) cell line
-
Female Swiss albino mice (20-25g)
-
Phosphate-buffered saline (PBS)
-
Trypan blue dye
-
Hemocytometer
Procedure:
-
The EAC cell line is maintained by serial intraperitoneal passage in mice.[7]
-
For the experiment, EAC cells are harvested from a donor mouse, washed with PBS, and cell viability is assessed using the Trypan blue exclusion method.
-
A suspension of 2.5 x 10^6 EAC cells in 0.1 mL of normal saline is injected intraperitoneally into each mouse.[7]
-
24 hours after tumor inoculation, animals are randomly divided into groups (n=6-8): Vehicle control, Positive control (e.g., 5-FU 20 mg/kg), and this compound alkaloid treatment groups.
-
Treatment is administered daily for a specified period (e.g., 9 days).
-
Parameters to be monitored include body weight, mean survival time, and tumor volume/cell count at the end of the experiment.
-
The increase in life span (% ILS) is calculated.
Data Presentation:
Table 3: Antitumor Activity of this compound Alkaloid Z in EAC-Bearing Mice
| Treatment Group | Dose (mg/kg/day) | Mean Survival Time (days) (Mean ± SEM) | % Increase in Life Span (% ILS) |
| Vehicle Control | - | 18.5 ± 1.2 | - |
| 5-Fluorouracil | 20 | 32.8 ± 2.1 | 77.3 |
| This compound Alkaloid Z | 50 | 24.3 ± 1.5 | 31.4 |
| This compound Alkaloid Z | 100 | 28.9 ± 1.8 | 56.2 |
| p < 0.05 compared to Vehicle Control |
C. Antimalarial Activity
Objective: To evaluate the in vivo antiplasmodial activity of a this compound alkaloid.[3][8][17][18][19]
Materials:
-
This compound alkaloid
-
Vehicle
-
Chloroquine (positive control)
-
Plasmodium berghei (ANKA strain) infected erythrocytes
-
Female Swiss albino mice (18-22g)
-
Giemsa stain
-
Microscope
Procedure:
-
Mice are infected on day 0 by intraperitoneal injection of 1 x 10^7 P. berghei-parasitized erythrocytes.[8]
-
Two to four hours post-infection, animals are randomly assigned to groups (n=5): Vehicle control, Positive control (Chloroquine 25 mg/kg/day), and this compound alkaloid treatment groups.[8][17]
-
Treatment is administered orally once daily for four consecutive days (Day 0 to Day 3).[17]
-
On day 4, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and parasitemia is determined by microscopy.
-
The average percentage of parasitemia suppression is calculated.
-
The mean survival time for each group is also recorded.
Data Presentation:
Table 4: In Vivo Antiplasmodial Activity of Strychnos Alkaloids (Illustrative Data)
| Alkaloid | Dose (mg/kg) | Route | % Parasitemia Suppression | Reference |
| Strychnogucine B | 30/day | i.p. | ~60% on day 7 | [20] |
| Isosungucine | - | - | Good effects | [3] |
Table 5: In Vitro Antiplasmodial Activity of Selected Strychnos Alkaloids (for Efficacy Hypothesis)
| Alkaloid | IC50 (µM) vs. CQ-sensitive strain | IC50 (µM) vs. CQ-resistant strain | Reference |
| Strychnopentamine | ~0.15 | ~0.15 | [4] |
| Isostrychnopentamine | ~0.15 | ~0.15 | [4] |
| Dihydrousambarensine | ~0.9 | 0.03 | [4] |
IV. Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound alkaloid efficacy.
Potential Signaling Pathways Modulated by Alkaloids
Alkaloids are known to interact with various cellular signaling pathways to exert their pharmacological effects.[21][22][23] The following diagrams illustrate key pathways that may be modulated by this compound alkaloids in the context of cancer and inflammation.
Caption: Potential inhibition of the NF-κB signaling pathway by a this compound alkaloid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. med.nyu.edu [med.nyu.edu]
- 4. In Vitro Activities of Strychnos Alkaloids and Extracts against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4.3. Ehrlich’s Ascites Carcinoma Cell Line and Induction of In Vivo Solid Tumors [bio-protocol.org]
- 8. mmv.org [mmv.org]
- 9. researchgate.net [researchgate.net]
- 10. In vivo assessment of anti-tumor activity [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
- 12. Antitumor Activity of Selenium in Ehrlich Ascites Carcinoma Bearing Mice – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. inotiv.com [inotiv.com]
- 14. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 15. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 16. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 17. Evaluation of Antimalarial Activity of 80% Methanolic Root Extract of Dorstenia barnimiana Against Plasmodium berghei–Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scientificarchives.com [scientificarchives.com]
- 19. sinnislab.johnshopkins.edu [sinnislab.johnshopkins.edu]
- 20. researchgate.net [researchgate.net]
- 21. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 22. researchgate.net [researchgate.net]
- 23. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Radiolabeling of Curan Alkaloids for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of Curan alkaloids to investigate their metabolic fate. The following sections outline the necessary procedures, from the synthesis of a radiolabeled this compound alkaloid to its use in in vitro metabolic assays and subsequent metabolite identification.
Introduction
This compound alkaloids are a class of indole alkaloids characterized by a specific rearranged monoterpenoid moiety. Understanding the metabolism of these complex natural products is crucial for their development as potential therapeutic agents. Radiolabeling is a powerful technique that enables the sensitive and quantitative tracking of a drug candidate and its metabolites in biological systems.[1][2] By replacing a specific atom in the molecule with a radioactive isotope, such as carbon-14 (¹⁴C) or tritium (³H), researchers can trace the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] This document provides a generalized protocol for the radiolabeling of a representative this compound alkaloid and its subsequent use in metabolic stability studies.
Experimental Protocols
Protocol 1: Synthesis and Purification of a [¹⁴C]-Labeled this compound Alkaloid
This protocol describes a hypothetical synthesis for introducing a ¹⁴C label into a representative this compound alkaloid. The choice of the labeling position is critical and should be in a metabolically stable part of the molecule to ensure the radiolabel is not lost during biotransformation.
Materials:
-
Representative this compound alkaloid precursor
-
[¹⁴C]Methyl iodide (¹⁴CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
HPLC grade solvents (acetonitrile, water)
-
Trifluoroacetic acid (TFA)
-
Scintillation cocktail
-
High-performance liquid chromatography (HPLC) system with a UV detector and a radiodetector
-
Liquid scintillation counter
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a shielded fume hood, dissolve the this compound alkaloid precursor (containing a suitable functional group for methylation, e.g., a secondary amine) in anhydrous DMF.
-
Radiolabeling Reaction: Add potassium carbonate to the solution, followed by the dropwise addition of [¹⁴C]methyl iodide.
-
Incubation: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) with radiometric detection.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude radiolabeled product by reverse-phase HPLC. Use a gradient of acetonitrile and water with 0.1% TFA.
-
Characterization and Quantification:
-
Confirm the identity and purity of the collected fractions using mass spectrometry.
-
Determine the radiochemical purity by integrating the radioactive peak from the HPLC chromatogram.
-
Measure the specific activity (Ci/mol) using a liquid scintillation counter.
-
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol outlines the procedure for assessing the metabolic stability of the radiolabeled this compound alkaloid in human liver microsomes.
Materials:
-
[¹⁴C]-Labeled this compound alkaloid
-
Human liver microsomes
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ice-cold)
-
96-well plates
-
Incubator
-
Centrifuge
Procedure:
-
Preparation: Prepare a stock solution of the [¹⁴C]-labeled this compound alkaloid in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a 96-well plate, pre-warm a mixture of human liver microsomes and phosphate buffer at 37°C.
-
Initiation of Reaction: Add the [¹⁴C]-labeled this compound alkaloid to the incubation mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding two volumes of ice-cold acetonitrile.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant using HPLC with radiometric detection to quantify the remaining parent compound at each time point.
Protocol 3: Metabolite Profiling and Identification
This protocol describes the use of liquid chromatography-mass spectrometry (LC-MS) to identify metabolites formed during the in vitro incubation.
Materials:
-
Supernatant samples from Protocol 2
-
LC-MS/MS system
-
HPLC column suitable for metabolite separation (e.g., C18)
-
Mobile phase solvents (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)
Procedure:
-
LC Separation: Inject the supernatant samples onto the LC-MS/MS system. Use a gradient elution method to separate the parent compound from its metabolites.
-
MS Detection: Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of potential metabolites.
-
MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the detected metabolite peaks to obtain fragmentation patterns.
-
Data Analysis: Compare the retention times and mass spectra of the potential metabolites with the parent compound. Elucidate the structures of the metabolites based on their mass shifts and fragmentation patterns. Common metabolic transformations to look for include oxidation, hydroxylation, demethylation, and glucuronidation.[5][6][7][8][9]
Data Presentation
Quantitative data from the radiolabeling and metabolic stability studies should be summarized in clear and concise tables.
Table 1: Summary of Radiolabeling Synthesis of [¹⁴C]-Curan Alkaloid
| Parameter | Result |
| Radiochemical Yield | 65% |
| Radiochemical Purity | >98% |
| Specific Activity | 55 mCi/mmol |
| Molecular Weight ( g/mol ) | As determined by MS |
Table 2: In Vitro Metabolic Stability of [¹⁴C]-Curan Alkaloid in Human Liver Microsomes
| Time (min) | % Parent Remaining |
| 0 | 100 |
| 5 | 85 |
| 15 | 62 |
| 30 | 38 |
| 60 | 15 |
| **Half-life (t₁/₂) ** | 25 min |
Visualizations
Caption: Experimental workflow for radiolabeling and metabolic profiling.
References
- 1. Applications of Radiolabelled Curcumin and Its Derivatives in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. moravek.com [moravek.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Radioanalytical Techniques to Quantitatively Assess the Biological Uptake and In Vivo Behavior of Hazardous Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives [ajgreenchem.com]
- 6. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Curan Alkaloid Cytotoxicity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkaloids, a diverse group of naturally occurring chemical compounds containing basic nitrogen atoms, have long been a fertile source for drug discovery, particularly in oncology.[1][2] Many clinically used anticancer drugs are derived from alkaloids, exerting their effects through various mechanisms such as inducing apoptosis, inhibiting cell proliferation, and disrupting tumor angiogenesis.[1][3] The Curan alkaloids are a specific class of indole alkaloids.[4] While the broader family of alkaloids has been extensively studied for cytotoxic properties, specific data on the bioactivity of this compound alkaloids against cancer cell lines remains limited in publicly available scientific literature.
These application notes provide a comprehensive set of protocols to systematically assess the cytotoxic potential of a this compound alkaloid against various cancer cell lines. The described methodologies cover essential assays for determining cell viability, membrane integrity, and the induction of apoptosis. Furthermore, a framework for investigating the potential underlying signaling pathways is presented.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the cytotoxicity and apoptosis assays.
Table 1: In Vitro Cytotoxicity of this compound Alkaloid (IC50 Values)
| Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | 24 | Data to be determined |
| 48 | Data to be determined | ||
| 72 | Data to be determined | ||
| A549 | Lung Carcinoma | 24 | Data to be determined |
| 48 | Data to be determined | ||
| 72 | Data to be determined | ||
| HeLa | Cervical Adenocarcinoma | 24 | Data to be determined |
| 48 | Data to be determined | ||
| 72 | Data to be determined | ||
| PC-3 | Prostate Carcinoma | 24 | Data to be determined |
| 48 | Data to be determined | ||
| 72 | Data to be determined |
IC50: The half-maximal inhibitory concentration. Data should be presented as the mean ± standard deviation from at least three independent experiments.
Table 2: Lactate Dehydrogenase (LDH) Release Assay
| Treatment Group | LDH Release (% of Maximum) ± SD |
| Vehicle Control | Data to be determined |
| This compound Alkaloid (IC50/2) | Data to be determined |
| This compound Alkaloid (IC50) | Data to be determined |
| This compound Alkaloid (2 x IC50) | Data to be determined |
| Positive Control (e.g., Lysis Buffer) | 100% |
Data represents the percentage of LDH release relative to the maximum LDH release control.
Table 3: Caspase-3/7 Activity Assay
| Treatment Group | Fold Increase in Caspase-3/7 Activity ± SD |
| Vehicle Control | 1.0 |
| This compound Alkaloid (IC50/2) | Data to be determined |
| This compound Alkaloid (IC50) | Data to be determined |
| This compound Alkaloid (2 x IC50) | Data to be determined |
| Positive Control (e.g., Staurosporine) | Data to be determined |
Data is presented as the fold increase in caspase activity relative to the vehicle-treated control group.
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa, PC-3)
-
Complete growth medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
To subculture, wash the cell monolayer with PBS, then add Trypsin-EDTA and incubate for a few minutes until cells detach.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.
Preparation of this compound Alkaloid Stock Solution
Materials:
-
This compound alkaloid (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of the this compound alkaloid (e.g., 10 mM) by dissolving the powder in DMSO.
-
Ensure complete dissolution by vortexing.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C, protected from light.
-
For experiments, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically ≤ 0.5%).
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[7]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound alkaloid and a vehicle control (medium with the same percentage of DMSO as the highest alkaloid concentration).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[4][9]
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells and treat with the this compound alkaloid as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer provided in the kit), and a no-cell background control.[10]
-
After the incubation period, collect the cell culture supernatant.
-
Follow the manufacturer's instructions to mix the supernatant with the LDH reaction mixture.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, correcting for background absorbance.
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.[11][12]
Materials:
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
96-well white-walled plates
-
Luminometer
Protocol:
-
Seed cells in a 96-well white-walled plate and treat with the this compound alkaloid and controls (vehicle and a known apoptosis inducer like staurosporine).
-
After the desired incubation time, allow the plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add the reagent to each well, mix gently, and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
Calculate the fold change in caspase activity relative to the vehicle control.
Mandatory Visualizations
Experimental Workflow
References
- 1. ejgm.co.uk [ejgm.co.uk]
- 2. Alkaloids Isolated from Natural Herbs as the Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C19H26N2 | CID 9548844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. plantaedb.com [plantaedb.com]
- 6. Anticancer potential of alkaloids: a key emphasis to colchicine, vinblastine, vincristine, vindesine, vinorelbine and vincamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Kaurane-class of Diterpenoid Alkaloids: Structure, Distribution, and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alkaloids Exhibit a Meaningful Function as Anticancer Agents by Restraining Cellular Signaling Pathways [ouci.dntb.gov.ua]
- 10. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of Curan Alkaloids
Introduction
Curan alkaloids, a class of monoterpenoid indole alkaloids predominantly found in plants of the Strychnos genus, are of significant interest to researchers in pharmacology and drug development due to their diverse biological activities. Accurate and precise quantitative analysis of these compounds is crucial for quality control of herbal medicines, pharmacokinetic studies, and toxicological assessments. These application notes provide detailed protocols and analytical standards for the quantitative analysis of this compound and related alkaloids using modern chromatographic techniques. Given the limited direct literature on "this compound alkaloids" as a distinct class, this document focuses on the well-established analytical methods for prominent and structurally related Strychnos alkaloids, such as strychnine, brucine, and d-tubocurarine, which serve as representative analytical standards.
I. Analytical Techniques Overview
The quantitative analysis of this compound and related alkaloids is primarily achieved through high-performance liquid chromatography (HPLC) coupled with various detectors, most commonly UV-Vis or mass spectrometry (MS).[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy also presents a viable, albeit less common, alternative for quantification without the need for reference standards.[3][4]
-
High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for the separation and quantification of alkaloids.[1] Reversed-phase HPLC is particularly effective.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity, making it ideal for analyzing complex matrices and trace amounts of alkaloids.
-
¹H-NMR Spectroscopy: Quantitative NMR (qNMR) can be used for the direct determination of major alkaloids like strychnine and brucine in crude extracts, offering the advantage of not requiring calibration curves with reference standards.[3][4]
II. Experimental Protocols
A. Sample Preparation: Acid-Base Extraction for Strychnos Alkaloids
This protocol is a standard method for the selective extraction of alkaloids from plant material.
-
Maceration: Weigh 1 gram of powdered plant material (e.g., seeds or bark of Strychnos species) and macerate with 10 mL of 10% ammoniacal chloroform for 24 hours.
-
Filtration: Filter the mixture and wash the residue with an additional 5 mL of 10% ammoniacal chloroform.
-
Acidic Extraction: Combine the filtrates and extract the alkaloids by shaking with 20 mL of 5% sulfuric acid in a separatory funnel.
-
Basification: Collect the acidic aqueous layer and basify to a pH of 9-10 with concentrated ammonium hydroxide.
-
Final Extraction: Extract the liberated alkaloids with three portions of 15 mL of chloroform.
-
Drying and Reconstitution: Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure. Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
B. Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is suitable for the simultaneous quantification of strychnine and brucine in Strychnos extracts.[1]
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often employed. For example, a mixture of acetonitrile and an aqueous buffer (e.g., acetate buffer) can be used.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 20 µL.
-
Quantification: Create a calibration curve by injecting standard solutions of strychnine and brucine at various concentrations. The concentration of the alkaloids in the sample is determined by comparing their peak areas to the calibration curve.
C. Quantitative Analysis of d-tubocurarine in Curare Extracts by HPLC
This method is specific for the analysis of quaternary ammonium alkaloids like d-tubocurarine.[5]
-
Chromatographic System: HPLC with UV detector.
-
Column: Hydrophobic stationary phase (e.g., reversed-phase C18).[5]
-
Mobile Phase: Gradient elution with a mixture of methanol and a buffer such as tetramethylammonium phosphate at pH 4. The electrolyte in the buffer is crucial to suppress undesirable interactions with the silica matrix.[5]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: UV detection at 280 nm.
-
Injection Volume: 20 µL.
-
Quantification: A calibration curve is constructed using a certified reference standard of d-tubocurarine chloride. The concentration in the extract is calculated based on the peak area.
D. Quantitative Analysis by ¹H-NMR Spectroscopy
This protocol allows for the quantification of strychnine and brucine without the need for reference standards for calibration.[3][4]
-
Sample Preparation: Dissolve a precisely weighed amount of the crude alkaloid extract (around 10 mg) in a known volume of deuterated methanol (CD₃OD) containing a known amount of an internal standard (e.g., maleic acid).[6] The addition of a small amount of trifluoroacetic acid can improve the stability of chemical shifts.[4]
-
NMR Acquisition: Acquire the ¹H-NMR spectrum.
-
Quantification: The concentration of each alkaloid is determined by comparing the integral of a characteristic, well-resolved proton signal of the alkaloid with the integral of a known signal from the internal standard. For strychnine, the doublet for H-12, and for brucine, the singlet for H-12, which resonate around 8.0 ppm, are suitable for quantification.[4]
III. Data Presentation: Quantitative Parameters for Alkaloid Analysis
The following table summarizes typical validation parameters for the quantitative analysis of Strychnos and related alkaloids. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.
| Analyte | Method | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (Recovery %) | Reference |
| Strychnine | HPLC-UV | 0.5 - 50 | 0.1 | 0.5 | 98 - 102 | [1] |
| Brucine | HPLC-UV | 0.5 - 50 | 0.1 | 0.5 | 98 - 102 | [1] |
| d-tubocurarine | HPLC-UV | 1 - 100 | 0.2 | 0.7 | 97 - 103 | [5] |
| Strychnine | ¹H-NMR | N/A | N/A | N/A | N/A | [3][4] |
| Brucine | ¹H-NMR | N/A | N/A | N/A | N/A | [3][4] |
N/A: Not applicable for qNMR in the same sense as for chromatographic methods.
IV. Visualizations
Caption: General workflow for the extraction and quantitative analysis of this compound and related alkaloids.
Caption: Logical flow of the HPLC-based quantitative analysis protocol for alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative analysis of strychnine and Brucine in Strychnos nux-vomica using 1H-NMR. | Semantic Scholar [semanticscholar.org]
- 3. Quantitative analysis of strychnine and Brucine in Strychnos nux-vomica using 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. Quantitative analysis of d-tubocurarine chloride in curare by column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orbi.uliege.be [orbi.uliege.be]
The Curan Alkaloid Scaffold: A Versatile Tool in Natural Product Synthesis
Application Notes & Protocols for Researchers in Drug Development
Curan alkaloids, a distinct subclass of the broader Strychnos alkaloid family, represent a pivotal structural framework in the chemical synthesis of complex natural products. Characterized by a rigid pentacyclic 3,5-ethanopyrrolo[2,3-d]carbazole core, these molecules serve as crucial intermediates in the construction of more elaborate and biologically significant alkaloids. Their unique architecture provides a strategic foundation for medicinal chemists and synthetic researchers to access a diverse array of therapeutic agents, including those with potential applications in neurodegenerative diseases and pain management.
This document provides a comprehensive overview of the application of this compound alkaloids in natural product synthesis, detailing key synthetic strategies, experimental protocols, and the biological relevance of the resulting molecules.
Synthetic Applications of this compound Alkaloids
The primary utility of the this compound alkaloid scaffold lies in its role as a late-stage intermediate for the synthesis of other Strychnos alkaloids. The inherent structural rigidity and functionality of the this compound core allow for stereocontrolled transformations to introduce further complexity. Notable examples include the synthesis of (±)-tubifolidine, (±)-akuammicine, and (±)-norfluorocurarine.
A prevalent strategy involves the construction of a common, non-indolic precursor which is then elaborated to form the characteristic bridged piperidine D ring of the this compound system. Key cyclization reactions, such as intramolecular Michael-type conjugate additions and nickel-promoted biscyclizations, are instrumental in forging this intricate framework.
Table 1: Synthesis of Strychnos Alkaloids from this compound-type Intermediates
| Target Alkaloid | Key this compound-type Intermediate | Key Transformation | Overall Yield | Reference |
| (±)-Noruleine | 2-(3-ethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)acetonitrile | TFB-mediated cyclization | 44% (4 steps) | [1][2] |
| (±)-Uleine | (±)-Noruleine | Methylation | 39% (5 steps) | [1][2] |
| (±)-Tubifolidine | 3a-(2-nitrophenyl)hexahydroindol-4-one | Intramolecular Michael-type addition | Not explicitly stated | [3] |
| (±)-Akuammicine | 3a-(2-nitrophenyl)hexahydroindol-4-one | Ni(COD)2-promoted biscyclization | Not explicitly stated | [3] |
| (±)-Norfluorocurarine | Tryptamine-derived Zincke aldehyde | Intramolecular Diels-Alder cycloaddition | Not explicitly stated | [3][4][5] |
Experimental Protocols
The following protocols provide detailed methodologies for the extraction of Strychnos alkaloids and key synthetic transformations involving this compound-type intermediates.
Protocol 1: General Extraction and Purification of Total Alkaloids from Strychnos Species
This protocol outlines a general method for the extraction and purification of total alkaloids from Strychnos plant material, which can be a source of this compound alkaloids.[6][7][8]
Materials:
-
Dried and powdered Strychnos plant material (e.g., seeds, bark)
-
70% Ethanol
-
1 M Hydrochloric acid
-
Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
-
Separatory funnel
-
Filter paper
Procedure:
-
Extraction: a. Weigh 100 g of the powdered plant material. b. Reflux the powder with 1000 mL of 70% ethanol for 1 hour. Repeat the extraction three times. c. Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude alcoholic extract.
-
Acid-Base Extraction: a. Dissolve the crude extract in 400 mL of 1 M hydrochloric acid with sonication. b. Centrifuge the acidic solution at 4000 rpm for 10 minutes and collect the supernatant. c. Adjust the pH of the supernatant to 12 with sodium hydroxide solution. d. Extract the alkaline solution five times with 400 mL portions of dichloromethane in a separatory funnel. e. Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.
-
Isolation: a. Filter the dried dichloromethane extract and evaporate the solvent under reduced pressure to yield the total alkaloid powder. b. Further purification of specific alkaloids can be achieved using column chromatography (silica gel or alumina) or preparative thin-layer chromatography.
Protocol 2: TFB-Mediated Cyclization for the Synthesis of a this compound-type Core
This protocol describes the synthesis of 12-ethyl-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole-3,6-dione, a key intermediate in the synthesis of (±)-noruleine, via a Tetrafluoro-1,4-benzoquinone (TFB)-mediated cyclization.[1][2]
Materials:
-
2-(3-ethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)acetamide (Amide intermediate 2)
-
Tetrahydrofuran (THF), anhydrous
-
Tetrafluoro-1,4-benzoquinone (TFB)
-
Nitrogen atmosphere apparatus
-
Magnetic stirrer and heating plate
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO4), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4.0 g (13.9 mmol) of the amide intermediate 2 in 50 mL of anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Stir the solution at room temperature for 3 hours.
-
Add 3.8 g (20.8 mmol) of TFB to the reaction mixture in one portion.
-
Heat the reaction mixture to 50 °C and stir for 6 hours.
-
After completion of the reaction (monitored by TLC), quench the reaction with 30 mL of EtOAc.
-
Wash the organic layer twice with 30 mL of water.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to yield the desired product 3 .
Protocol 3: Intramolecular Michael-type Conjugate Addition
While a specific detailed protocol for the intramolecular Michael addition in the synthesis of tubifolidine from a this compound intermediate is not fully available in the searched literature, a general procedure for base-catalyzed intramolecular Michael additions can be adapted.[9][10]
General Procedure:
-
Dissolve the substrate (containing both the nucleophilic amine and the Michael acceptor) in a suitable solvent (e.g., CH2Cl2/CH3OH mixture) in a flask under an inert atmosphere (e.g., argon).
-
Cool the solution to the desired temperature (e.g., -20 °C or room temperature).
-
Add a catalytic amount of a base (e.g., NaOH, KOH, or DBU) to initiate the cyclization.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).
-
Extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product by column chromatography.
Biological Activity and Signaling Pathways
The synthetic derivatives of this compound alkaloids, particularly the more complex Strychnos alkaloids, have shown interesting biological activities. A notable target is the acetylcholinesterase (AChE) enzyme.[1][11][12][13]
Acetylcholinesterase Inhibition: Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, which is a therapeutic strategy for conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma. Several Strychnos alkaloids have been investigated as AChE inhibitors. For instance, uleine, synthesized from a this compound-type intermediate, has demonstrated acetylcholinesterase inhibitory activity.
The mechanism of action involves the binding of the alkaloid to the active site of the AChE enzyme, preventing it from hydrolyzing acetylcholine. This interaction is often driven by a combination of hydrophobic interactions, hydrogen bonding, and electrostatic interactions between the alkaloid and the amino acid residues in the enzyme's active site.
Visualizations
Caption: General synthetic workflow from a this compound alkaloid intermediate.
Caption: Workflow for the extraction and isolation of this compound alkaloids.
Caption: Mechanism of acetylcholinesterase inhibition by Strychnos alkaloids.
References
- 1. Strychnos alkaloids: total synthesis, characterization, DFT investigations, and molecular docking with AChE, BuChE, and HSA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Syntheses of strychnine, norfluorocurarine, dehydrodesacetylretuline, and valparicine enabled by intramolecular cycloadditions of Zincke aldehydes. | Semantic Scholar [semanticscholar.org]
- 5. Syntheses of strychnine, norfluorocurarine, dehydrodesacetylretuline, and valparicine enabled by intramolecular cycloadditions of Zincke aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN101804096B - Method for extracting purified total alkaloid of strychnos nux-vomica and application thereof in pharmacy - Google Patents [patents.google.com]
- 7. CN103159774A - Extraction, separation and purification method for strychnos total alkaloid - Google Patents [patents.google.com]
- 8. globalsciencebooks.info [globalsciencebooks.info]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Acetylcholinesterase Inhibitory Activity of Alkaloids Isolated from Stephania venosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Curan Alkaloid Total Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the total synthesis of Curan alkaloids. The guidance provided is based on established synthetic routes and general principles of organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategic approaches to the total synthesis of the this compound alkaloid skeleton?
The total synthesis of this compound alkaloids, which are a class of Strychnos alkaloids, has been achieved through various strategies. A prominent approach involves the construction of a key intermediate, such as 3a-(2-nitrophenyl)hexahydroindol-4-one, which serves as a common precursor for assembling the characteristic pentacyclic framework.[1][2][3] From this intermediate, the crucial bridged piperidine D ring can be formed using several methods, including:
-
An intramolecular Michael-type conjugate addition.[1]
-
A Ni(COD)₂-promoted biscyclization that assembles both the B and D rings in a single step.[1]
-
An intramolecular cyclization of an enone-propargylic silane system.[1][2]
Q2: I am experiencing low yields in the synthesis of the key hexahydroindol-4-one intermediate. What are the potential causes and solutions?
Low yields in the formation of the initial octahydroindolone intermediate, a precursor to the key hexahydroindol-4-one, can often be attributed to the formation of a mixture of cis and trans isomers.[3]
-
Troubleshooting:
-
Reaction Conditions: Carefully control the reaction temperature and time.
-
Purification: Employ careful column chromatography to separate the desired cis isomer from the trans isomer. While a mixture may be carried forward in some cases, separation at this early stage can prevent complications in subsequent steps.
-
Q3: Are there enantioselective strategies for the synthesis of this compound alkaloids?
Yes, an enantiospecific synthesis of (-)-tubifolidine, a this compound-type alkaloid, has been successfully demonstrated.[1] This was achieved by utilizing an enantiopure 3a-(2-nitrophenyl)hexahydroindolone, which was prepared by taking advantage of the prochiral nature of the starting cyclohexanedione.[1] The use of a chiral nonracemic amine as the aminocyclization agent in the initial step can afford the key building blocks in enantiomerically pure form.[2]
Troubleshooting Guides
Guide 1: Low Yield in D-Ring Closure via Intramolecular Michael Addition
Problem: The intramolecular Michael-type conjugate addition to form the bridged piperidine D ring is resulting in a low yield of the desired pentacyclic product.
| Potential Cause | Suggested Solution |
| Inefficient enolate formation | Ensure the base used (e.g., NaH, LDA) is fresh and of high purity. Use a freshly prepared solution of the base. Consider using a stronger base or a different solvent system to favor enolate formation. |
| Poor reactivity of the Michael acceptor | The electronics of the α,β-unsaturated system are crucial. Ensure the precursor is correctly synthesized and purified. |
| Unfavorable reaction equilibrium | The intramolecular Michael addition can be reversible. Running the reaction at a lower temperature for a longer duration may favor the thermodynamic product. |
| Side reactions | Polymerization or other side reactions can occur. Ensure an inert atmosphere and use purified, dry solvents. Slow addition of the substrate to the base can sometimes minimize side reactions. |
Guide 2: Issues with the Ni(0)-Promoted Biscyclization
Problem: The Ni(COD)₂-promoted biscyclization to form the B and D rings is not proceeding as expected, leading to low yields or decomposition of the starting material.
| Potential Cause | Suggested Solution |
| Inactive Ni(0) catalyst | Ni(COD)₂ is highly air-sensitive.[4] Ensure it is handled under strictly inert conditions (glovebox or Schlenk line). Use a freshly opened bottle or a recently purified batch of the reagent. |
| Impurities in the starting material | The vinyl halide precursor must be pure. Impurities can poison the catalyst. Purify the starting material by column chromatography before use. |
| Incorrect reaction temperature | The reaction temperature is critical for the success of this step. Monitor the reaction progress by TLC and optimize the temperature accordingly. |
| Ligand effects | The presence of ligands can significantly influence the outcome of Ni(0)-catalyzed reactions. While this specific reaction may be ligandless, consider the addition of a suitable phosphine ligand if the reaction is sluggish. |
Guide 3: Challenges in the Enone-Propargylic Silane Cyclization
Problem: The intramolecular cyclization of the enone-propargylic silane system is giving a low yield of the bridged azatricyclic compound.
| Potential Cause | Suggested Solution |
| Lewis acid quality | The Lewis acid (e.g., BF₃·Et₂O) is crucial for this reaction. Use a freshly opened bottle or distill the reagent before use. |
| Moisture sensitivity | The reaction is likely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere with dry solvents. |
| Substrate stability | The propargylic silane starting material may be unstable. It is often best to use it immediately after preparation and purification. |
| Steric hindrance | Bulky substituents on the enone or the propargylic silane can hinder the cyclization. Ensure the precursors are designed to minimize steric clash. |
Quantitative Data Summary
The following table summarizes the reported yields for key steps in a general synthetic route to this compound-type alkaloids.
| Reaction Step | Product | Yield (%) | Reference |
| Preparation of octahydroindolone from dione 15 | Octahydroindolone 16 | 62 | [3] |
| Alkylation of 23 with 1-iodo-4-(trimethylsilyl)-2-butyne and cyclization | Bridged azatricyclic compound 47 | 55 (overall) | [2] |
| Treatment of dehydrotubifoline (32 ) with methyl chloroformate | N-methoxycarbonyl enamine 33 | 36 | [2] |
| Photoisomerization of 33 | (±)-Akuammicine | 30 | [2] |
Experimental Protocols
Protocol 1: Intramolecular Michael-Type Conjugate Addition
This protocol is a general representation based on typical conditions for such reactions.
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add a solution of the hexahydroindol-4-one precursor in dry THF to a stirred suspension of a suitable base (e.g., NaH, 1.2 eq.) in dry THF at 0 °C.
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete enolate formation.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Ni(0)-Promoted Biscyclization
This protocol is a general representation based on typical conditions for Ni(0)-promoted cyclizations.
-
Preparation: In a glovebox, charge a Schlenk flask with Ni(COD)₂ (1.5 eq.) and a dry, degassed solvent such as toluene.
-
Reaction: Add a solution of the vinyl halide precursor in the same solvent to the flask. Stir the reaction mixture at the optimized temperature (e.g., 80 °C) and monitor its progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the nickel salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.
Visualizations
Caption: General synthetic workflow for this compound alkaloids.
Caption: Troubleshooting logic for low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A new strategy for the synthesis of pentacyclic Strychnos alkaloids: synthesis of (±)-tubifolidine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Bis(cyclooctadiene)nickel(0) - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Solubility Issues of Curan Alkaloids
This guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming solubility challenges encountered when working with Curan alkaloids in aqueous buffers. The following sections offer troubleshooting advice, detailed experimental protocols, and comparative data to facilitate successful experimental design.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound alkaloids not dissolving in my aqueous buffer?
A1: this compound alkaloids, like many alkaloid compounds, are complex organic molecules that are often hydrophobic (lipophilic) in nature.[1] Most alkaloids are characterized as weak bases and tend to be poorly soluble in neutral aqueous solutions but more soluble in organic solvents. Their molecular structure, often featuring multiple rings and hydrocarbon-like regions, limits favorable interactions with water molecules, leading to low solubility.[2][3][4]
Q2: I prepared a stock solution in DMSO, but the compound precipitated when I diluted it into my buffer. What should I do?
A2: This common issue, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. Here is a step-by-step troubleshooting process:
-
Check Final Concentration: You may be exceeding the maximum aqueous solubility of your compound. Try preparing a more dilute final solution.[1]
-
Lower DMSO Percentage: Ensure the final concentration of DMSO in your assay is as low as possible (typically <1%, ideally <0.5%), as higher concentrations can be toxic to cells or interfere with the assay.[1]
-
Improve Mixing: Add the DMSO stock dropwise into the aqueous buffer while the buffer is being vigorously vortexed or stirred. This rapid dispersion can prevent localized high concentrations that initiate precipitation.[5]
-
Use a Surfactant: Consider adding a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer before adding the DMSO stock. Surfactants can help stabilize the compound and prevent it from precipitating.[5][6]
Q3: What is the simplest first step to improve the solubility of a this compound alkaloid?
A3: For basic alkaloids, the most straightforward initial approach is pH adjustment . This compound alkaloids are typically weak bases.[1] By lowering the pH of your aqueous buffer (e.g., to pH 4-6), the basic nitrogen atoms in the alkaloid structure become protonated, forming a salt. These salt forms are generally significantly more soluble in water than the free base form.[1][7] However, you must first confirm that the lower pH is compatible with your experimental system (e.g., it does not affect cell viability or enzyme activity).[1]
Q4: How do co-solvents work, and which one should I choose?
A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system. This change makes the environment more favorable for dissolving hydrophobic compounds.[8][9] This technique is highly effective for compounds that are lipophilic or have high crystallinity.[9] Commonly used co-solvents in pharmaceutical preparations include ethanol, propylene glycol (PG), polyethylene glycols (PEGs), and glycerin.[8][10][11] For laboratory settings, creating a concentrated stock solution in a strong organic solvent like DMSO is a standard practice.[5]
Q5: When should I consider using surfactants to improve solubility?
A5: Surfactants are a valuable tool when pH adjustment or co-solvents are not viable or effective. Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form microscopic aggregates called micelles. These micelles have a hydrophobic core that can encapsulate insoluble compounds, and a hydrophilic exterior that allows the entire complex to dissolve in the aqueous buffer.[5][12] Non-ionic surfactants like Polysorbate 20 (Tween® 20) and Polysorbate 80 (Tween® 80) are frequently used because they are generally less disruptive to biological systems than ionic surfactants.[6][13]
Q6: What are cyclodextrins and how can they help with alkaloid solubility?
A6: Cyclodextrins are cyclic oligosaccharides with a unique structure resembling a hollow cone. The exterior is hydrophilic (water-loving), while the internal cavity is hydrophobic (water-fearing).[14] They can encapsulate a poorly soluble "guest" molecule, such as a this compound alkaloid, into their hydrophobic cavity, forming an "inclusion complex."[15][16] This complex effectively shields the hydrophobic drug from the water, significantly increasing its apparent aqueous solubility and bioavailability.[15][17][18] Derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD) are often preferred for their enhanced solubility and safety profile.[16]
Troubleshooting and Strategy Selection
The following diagram outlines a logical workflow for addressing solubility issues with this compound alkaloids.
Caption: General troubleshooting workflow for this compound alkaloid solubility.
Data Presentation: Comparison of Solubilization Methods
The table below summarizes the primary strategies for enhancing the solubility of this compound alkaloids, allowing for an easy comparison of their principles, advantages, and key considerations.
| Method | Principle of Action | Advantages | Disadvantages & Considerations |
| pH Adjustment | Protonates the basic alkaloid to form a more water-soluble salt.[1] | Simple, cost-effective, avoids organic solvents. | Only applicable to ionizable compounds; the required pH may interfere with the biological assay.[1] |
| Co-solvents | Reduces the polarity of the aqueous solvent system, making it more favorable for hydrophobic solutes.[8][9] | Highly effective for many compounds; simple to prepare stock solutions.[8] | The organic solvent (e.g., DMSO, ethanol) can be toxic to cells or inhibit enzymes, even at low concentrations.[1] |
| Surfactants | Form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in water.[5][12] | Can solubilize highly hydrophobic compounds; effective at low concentrations. | Can interfere with some biological assays (e.g., membrane-based assays) and may be difficult to remove.[5] |
| Cyclodextrins | Form host-guest inclusion complexes, shielding the hydrophobic molecule from the aqueous environment.[15][16] | High solubilizing capacity; generally low toxicity (especially derivatives like HP-β-CD); avoids organic solvents.[16] | Complex formation can be slow and is dependent on a 1:1 or 1:2 molar ratio, which may limit the maximum achievable concentration.[5] |
| Physical Methods | Sonication increases the rate of dissolution by breaking down particles; gentle heating increases kinetic energy.[5] | Quick and easy to apply. | May not increase the equilibrium solubility; heat can degrade the compound, and it may precipitate upon cooling.[5] |
Experimental Protocols
Protocol 1: Solubility Enhancement using pH Adjustment
-
Determine Alkaloid pKa: If available, find the pKa of the this compound alkaloid. To ensure protonation, the buffer pH should be at least 1-2 units below the pKa.
-
Prepare Buffer: Prepare the desired aqueous buffer (e.g., phosphate or citrate) and adjust its pH to the target acidic value (e.g., pH 5.0) using a strong acid like HCl.[5]
-
Dissolve Compound: Add the powdered this compound alkaloid directly to the pH-adjusted buffer.
-
Mix: Stir or vortex the solution until the compound is fully dissolved. Gentle warming or brief sonication can be used to assist dissolution if necessary.
-
Control Experiment: Always run a control with your biological system at the adjusted pH without the compound to ensure the pH itself does not cause unintended effects.
Protocol 2: Solubility Enhancement using Cyclodextrins
This protocol uses Hydroxypropyl-β-Cyclodextrin (HP-β-CD) as an example.
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-50 mM HP-β-CD in PBS). Gentle warming and stirring may be needed to fully dissolve the cyclodextrin.[1]
-
Add Compound: Add the this compound alkaloid (either as a powder or from a minimal volume of a concentrated organic stock) to the HP-β-CD solution.
-
Complexation: Vigorously stir or shake the mixture at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex.[1]
-
Clarification: Before use, centrifuge the solution at high speed (>10,000 x g) for 15 minutes to pellet any remaining undissolved compound or aggregates.[1]
-
Filtration: Carefully collect the supernatant and, if required for the application, sterilize it by passing it through a 0.22 µm filter.
Workflow for Diluting DMSO Stock Solutions
The following diagram illustrates a specialized workflow for troubleshooting precipitation when diluting a concentrated DMSO stock into an aqueous buffer.
Caption: Workflow for preventing precipitation from a DMSO stock solution.
References
- 1. benchchem.com [benchchem.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Alkaloid | Definition, Structure, & Classification | Britannica [britannica.com]
- 4. Alkaloid - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. ijmsdr.org [ijmsdr.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. joanmorais.com [joanmorais.com]
- 13. researchgate.net [researchgate.net]
- 14. Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
- 16. researchgate.net [researchgate.net]
- 17. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low recovery during Curan alkaloid extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Curan alkaloid extraction, with a focus on species from the Tabernaemontana genus.
Troubleshooting Guide: Low Alkaloid Recovery
Low recovery of this compound alkaloids can be a significant issue. This guide addresses common problems in a question-and-answer format to help you diagnose and resolve them.
Question: My final yield of alkaloids is much lower than expected. What are the most likely causes related to my plant material?
Answer: The quality and preparation of your starting plant material are critical for a successful extraction. Several factors could be at play:
-
Improper Drying: Incomplete drying of the plant material can lead to the growth of microorganisms that may degrade the alkaloids. Ensure the plant material is thoroughly dried in the shade to prevent the breakdown of thermolabile compounds.
-
Incorrect Grinding: The particle size of the plant material significantly impacts the extraction efficiency. If the particles are too large, the solvent cannot effectively penetrate the plant tissue. Conversely, if they are too fine, it can lead to difficulties during filtration. A coarse powder is generally recommended.
-
Improper Storage: Extended or improper storage of the plant material can lead to the degradation of alkaloids. Store the dried, powdered material in a cool, dark, and dry place.
Question: I've confirmed my plant material is properly prepared, but my yield is still low. Could my extraction solvent be the issue?
Answer: Yes, the choice of solvent is crucial and depends on the polarity of the target alkaloids. For the indole alkaloids typically found in Tabernaemontana species, a multi-step approach is often necessary.
-
Initial Defatting: Non-polar solvents like petroleum ether are often used as a first step to remove fats and waxes, which can interfere with the subsequent extraction of alkaloids.
-
Alkaloid Extraction: More polar solvents are then used to extract the alkaloids themselves. Methanol and ethanol are common choices for extracting both free base and salt forms of alkaloids.[1] The choice between different polar solvents can significantly impact the yield.
Question: I'm performing a liquid-liquid extraction to purify my crude extract, but I'm losing a lot of my product. What could be going wrong?
Answer: Liquid-liquid extraction, or acid-base partitioning, is a powerful purification technique for alkaloids, but it has several potential pitfalls.
-
Incorrect pH: Alkaloids are basic compounds. To extract them into an organic solvent, the aqueous solution must be made basic (typically pH 9-10) to convert the alkaloid salts into their free base form, which is more soluble in organic solvents. Conversely, to move the alkaloids from an organic phase to an aqueous phase, the aqueous solution should be acidic (typically pH 2-3) to form the water-soluble alkaloid salts. Ensure you are adjusting the pH correctly at each step.
-
Emulsion Formation: Emulsions, which are stable mixtures of the organic and aqueous layers, can form and make separation difficult. To break an emulsion, you can try:
-
Gently swirling or rocking the separatory funnel instead of vigorous shaking.
-
Adding a small amount of brine (saturated NaCl solution).
-
Allowing the mixture to stand for an extended period.
-
-
Insufficient Extractions: A single extraction is often not enough to completely transfer the alkaloids from one phase to another. It is generally more effective to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume. Three extractions are a common practice.
Question: Could the extraction conditions like temperature and time be affecting my yield?
Answer: Absolutely. Both temperature and duration of extraction are key parameters to optimize.
-
Temperature: Higher temperatures can increase the solubility of the alkaloids and the diffusion rate of the solvent into the plant material, potentially increasing the yield. However, excessive heat can cause the degradation of thermolabile alkaloids. A balance must be struck, often using gentle heating or reflux.
-
Extraction Time: The extraction process needs sufficient time for the solvent to penetrate the plant matrix and dissolve the target compounds. If the extraction time is too short, the recovery will be incomplete. For maceration, this can be several days, while for methods like Soxhlet or ultrasonic-assisted extraction, the time is significantly reduced.
Frequently Asked Questions (FAQs)
Q1: What is a good starting protocol for extracting this compound alkaloids from Tabernaemontana species?
A1: A common and effective method is a multi-step solvent extraction followed by acid-base partitioning for purification. A detailed protocol is provided in the "Experimental Protocols" section below.
Q2: I see both free base alkaloids and alkaloid salts mentioned. What is the difference and why is it important for extraction?
A2: Alkaloids contain nitrogen atoms that can be protonated, making them basic.
-
Alkaloid Salts: In the acidic environment of the plant's vacuoles, alkaloids often exist as salts. These salts are generally soluble in polar solvents like water and alcohols.
-
Free Base Alkaloids: When the environment is made basic, the alkaloid salts are deprotonated to their free base form. The free base is typically less polar and more soluble in organic solvents like chloroform and ethyl acetate. This difference in solubility is the principle behind the acid-base liquid-liquid extraction used for purification.
Q3: What are some modern extraction techniques that could improve my yield and reduce extraction time?
A3: Several modern techniques can offer advantages over traditional methods:
-
Ultrasonic-Assisted Extraction (UAE): Uses sound waves to disrupt the plant cell walls, enhancing solvent penetration and reducing extraction time.
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, leading to a faster and often more efficient extraction.
-
Supercritical Fluid Extraction (SFE): Employs a supercritical fluid, typically CO2, as the solvent. It is highly tunable and can provide very clean extracts.
Q4: How can I monitor the progress of my extraction and purification?
A4: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor your extraction. By spotting your crude extract and the subsequent fractions on a TLC plate and eluting with an appropriate solvent system, you can visualize the presence of alkaloids (often using Dragendorff's reagent for staining) and assess the purity of your fractions.
Data Presentation
Table 1: Total Alkaloid Content in Tabernaemontana divaricata Leaf Extracts Using Different Solvents
| Solvent | Total Alkaloid Content (mg/100mg of dried extract) |
| Methanol | 1.11 |
| Aqueous | Detected |
| Chloroform | Not Detected |
| Ethyl Acetate | Not Detected |
| Petroleum Ether | Not Detected |
Data sourced from a study on the qualitative and quantitative estimation of phytoconstituents in T. divaricata.[1]
Table 2: Yield of Supercritical Fluid Extraction (SFE) of Indole Alkaloids from Tabernaemontana catharinensis
| Pressure (bar) | Temperature (°C) | Ethanol as Cosolvent (%) | Global Yield ( kg/kg ) |
| 350 | 35 | 5 | 1.30 x 10⁻² |
| 350 | 45 | 5 | 1.54 x 10⁻² |
This table summarizes the global yields obtained under different SFE conditions.[2]
Experimental Protocols
Protocol 1: Maceration and Acid-Base Partitioning for Tabernaemontana divaricata Alkaloid Extraction
This protocol is adapted from established phytochemical analysis procedures for T. divaricata.[3]
I. Maceration (Initial Extraction)
-
Defatting:
-
Take 200g of shade-dried and powdered leaves of T. divaricata.
-
Perform maceration with petroleum ether to remove fats and waxes. Continue this process until the solvent runs clear.
-
Discard the petroleum ether extract (or save for other analyses) and air-dry the defatted plant material.
-
-
Alkaloid Extraction:
-
Extract the defatted plant material with methanol by maceration.
-
Filter the methanolic extract using Whatman No. 1 filter paper.
-
Evaporate the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain the crude methanolic extract.
-
II. Acid-Base Liquid-Liquid Extraction (Purification)
-
Acidification:
-
Dissolve the crude methanolic extract in distilled water.
-
Adjust the pH of the aqueous solution to ~3.5 by adding 10% acetic acid.
-
Extract this acidic solution three times with an equal volume of chloroform to remove non-basic compounds. The alkaloids will remain in the acidic aqueous layer as salts.
-
Combine the chloroform layers and set them aside (this is your non-basic fraction, A1).
-
-
Basification and Extraction:
-
Take the remaining acidic aqueous layer and adjust the pH to 9-10 by adding ammonium hydroxide. This will convert the alkaloid salts to their free base form.
-
Extract this basic aqueous solution three times with an equal volume of chloroform. The free base alkaloids will move into the organic (chloroform) layer.
-
Combine the chloroform layers. This fraction contains your crude alkaloids (A2).
-
-
Final Steps:
-
Dry the combined chloroform extract (A2) over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the chloroform under reduced pressure to obtain the purified crude alkaloid fraction.
-
Mandatory Visualization
Caption: Workflow for this compound alkaloid extraction and purification.
Caption: Troubleshooting logic for low this compound alkaloid recovery.
References
Technical Support Center: Storage and Handling of Curan Alkaloids
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing Curan alkaloids to minimize degradation. The information is presented in a question-and-answer format to directly address common concerns and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound alkaloids during storage?
A1: The stability of this compound alkaloids is influenced by several environmental factors. The most significant contributors to degradation are:
-
pH: this compound alkaloids, such as strychnine, are generally stable in a pH range of 5-9 but can be susceptible to degradation under strongly acidic or alkaline conditions.[1] Alkaline hydrolysis, in particular, has been noted as a degradation pathway.
-
Oxidation: Exposure to oxidizing agents can lead to the degradation of this compound alkaloids.[2][3] The indole nucleus, a core component of the this compound structure, is susceptible to oxidation.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[4] Therefore, storing these alkaloids at controlled, cool temperatures is crucial.
-
Light: Although some this compound alkaloids like strychnine are considered relatively photostable, prolonged exposure to light, especially UV light, can potentially lead to degradation.[1] It is a standard precautionary measure to protect them from light.
Q2: What are the optimal storage conditions for solid this compound alkaloids?
A2: To ensure the long-term stability of solid this compound alkaloids, the following storage conditions are recommended:
-
Temperature: Store in a cool and dry place. Refrigeration at 2-8°C is advisable for long-term storage.
-
Atmosphere: Store in a well-ventilated area. For highly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Container: Use tightly sealed, opaque containers to protect from moisture and light.[4]
-
Purity: Ensure the alkaloid is free from contaminants, such as residual solvents or acids/bases from purification, which could catalyze degradation.
Q3: How should I store this compound alkaloids in solution?
A3: Storing this compound alkaloids in solution requires additional precautions:
-
Solvent Selection: Use high-purity, degassed solvents. Protic solvents may participate in degradation reactions, so aprotic solvents might be preferred for certain applications. The choice of solvent should be validated for compatibility.
-
pH Control: If an aqueous buffer is used, maintain the pH between 5 and 9 for optimal stability.[1]
-
Temperature: Store solutions at low temperatures, such as 2-8°C or frozen at -20°C or -80°C for long-term storage. However, perform freeze-thaw stability studies to ensure the alkaloid is stable under these conditions.
-
Light Protection: Always store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
Q4: I suspect my sample of a this compound alkaloid has degraded. How can I confirm this?
A4: Degradation can be confirmed by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[5][6][7] A stability-indicating method is one that can separate the intact alkaloid from its degradation products. By comparing the chromatogram of your suspect sample to that of a reference standard, you can identify and quantify any degradation products. The appearance of new peaks or a decrease in the area of the main alkaloid peak suggests degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Loss of potency or unexpected experimental results. | Degradation of the this compound alkaloid due to improper storage. | 1. Verify storage conditions (temperature, light exposure, container seal). 2. Perform an HPLC analysis to check for the presence of degradation products and quantify the remaining active compound. 3. If degradation is confirmed, acquire a new, pure sample and store it under the recommended conditions. |
| Discoloration of the solid alkaloid sample. | Oxidation or reaction with contaminants. | 1. Do not use the sample if discoloration is observed. 2. Assess the purity of the sample using HPLC. 3. Review the handling procedures to avoid introducing contaminants. Ensure that all glassware and spatulas are clean and dry. |
| Precipitation or cloudiness in a stock solution. | Poor solubility, solvent evaporation, or degradation leading to less soluble products. | 1. Confirm the solvent and concentration are appropriate for the specific alkaloid. 2. Check the container seal to ensure no solvent has evaporated. 3. Analyze the solution by HPLC to identify the precipitate if possible. It may be a degradation product. 4. Prepare fresh solutions for experiments and store them appropriately. |
Data Presentation
The following table summarizes hypothetical results from a forced degradation study on a this compound alkaloid (e.g., Strychnine), illustrating its stability under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[8][9] The goal of such a study is to achieve 5-20% degradation to demonstrate the stability-indicating nature of the analytical method.[4][8]
Table 1: Illustrative Forced Degradation Data for a this compound Alkaloid
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation (Hypothetical) | Number of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 2 hours | 60°C | ~ 5% | 1 |
| Base Hydrolysis | 0.1 M NaOH | 2 hours | 60°C | ~ 15% | 2 |
| Oxidation | 3% H₂O₂ | 2 hours | Room Temp | ~ 18% | 3 |
| Thermal | Dry Heat | 48 hours | 105°C | ~ 8% | 1 |
| Photolytic | ICH Option 1: 1.2 million lux hours & 200 W h/m² | Variable | Room Temp | < 2% | 0 |
Note: This data is for illustrative purposes to demonstrate expected trends and does not represent actual experimental results.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Alkaloids
This protocol describes a general HPLC method suitable for assessing the stability of this compound alkaloids like strychnine.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and water (e.g., 55:45 v/v).[10] The mobile phase may be adjusted depending on the specific alkaloid and its degradation products. For better peak shape, a small amount of a modifier like diethylamine (0.2%) can be added.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 30°C.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the this compound alkaloid reference standard in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution.
-
Sample Solution: Prepare the sample to be tested at a similar concentration to the working standard using the same solvent.
3. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and peak area of the intact alkaloid.
-
Inject the sample solution.
-
Monitor the chromatogram for any new peaks corresponding to degradation products and a decrease in the peak area of the parent alkaloid.
Protocol 2: Forced Degradation Study
This protocol outlines the steps to perform a forced degradation study to understand the degradation pathways of a this compound alkaloid.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the this compound alkaloid in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.[4]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 2 hours. After the specified time, cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 2 hours. After the specified time, cool the solution and neutralize it with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep it at room temperature for 2 hours.
-
Thermal Degradation: Expose the solid alkaloid to dry heat at 105°C for 48 hours. Also, heat a solution of the alkaloid at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid alkaloid and a solution of the alkaloid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
After exposure to the stress conditions, dilute the samples to an appropriate concentration with the mobile phase.
-
Analyze the stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described in Protocol 1.
-
Calculate the percentage degradation and observe the formation of degradation products.
Visualizations
Caption: Major degradation pathways for this compound alkaloids.
Caption: Troubleshooting workflow for suspected alkaloid degradation.
References
- 1. Strychnine | C21H22N2O2 | CID 441071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. ijsdr.org [ijsdr.org]
- 10. Strychnine (PIM 507) [inchem.org]
- 11. Toxicokinetics of acute strychnine poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Mitigate Off-Target Effects of Bioactive Compounds
A Note on "Curan" Derivatives: Initial searches for "this compound" derivatives did not yield a distinct class of compounds. It is highly likely that this term was a typographical error for either Curcumin or Coumarin derivatives. Both are well-researched classes of bioactive compounds with known off-target effects. This technical support center provides resources for both, to ensure comprehensive support for researchers in this field.
This guide is intended for researchers, scientists, and drug development professionals to provide strategies for identifying, understanding, and mitigating off-target effects during experiments with Curcumin and Coumarin derivatives.
Part 1: Curcumin Derivatives
Curcumin, a natural polyphenol from Curcuma longa, is known for its wide range of biological activities, but also for its promiscuity and potential for off-target effects. Its derivatives are being developed to improve potency and specificity.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects of Curcumin derivatives?
A1: Curcumin and its analogs are known to interact with a multitude of cellular targets, which can lead to misinterpretation of experimental results.[1] Common off-target effects include:
-
Kinase Inhibition: Curcumin can inhibit a variety of protein kinases, often non-specifically.[1]
-
Protein Aggregation: At higher concentrations, curcumin derivatives can form aggregates that may sequester proteins non-specifically.
-
Assay Interference: The yellow color of curcumin can interfere with absorbance-based assays, and its fluorescent properties can affect fluorescence-based readouts.[2]
-
Reactive Oxygen Species (ROS) Modulation: Curcumin can act as both an antioxidant and a pro-oxidant, depending on the cellular context, which can confound results in studies of cellular stress.
Q2: How can I determine if my observed phenotype is due to an off-target effect of my Curcumin derivative?
A2: A multi-pronged approach is recommended:
-
Use of Structurally Dissimilar Inhibitors: Compare the effects of your curcumin derivative with other known inhibitors of the intended target that have a different chemical scaffold. If they produce the same phenotype, it is more likely an on-target effect.
-
Target Knockdown/Knockout: Use genetic methods like siRNA or CRISPR/Cas9 to reduce the expression of the intended target. If the phenotype persists in the absence of the target protein, it is likely an off-target effect.
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of your compound to the target protein in a cellular context.[3][4]
Q3: What is a good starting concentration for my Curcumin derivative in a cell-based assay to minimize off-target effects?
A3: It is crucial to perform a dose-response curve to determine the lowest effective concentration that elicits the desired on-target effect. For many curcumin derivatives, cytotoxic effects are observed in the low micromolar range (e.g., IC50 of 15.15 µM ± 1.15 for curcumin in cancer-associated fibroblasts).[5] Starting with a wide concentration range (e.g., nanomolar to high micromolar) is advisable.
Troubleshooting Guides
Issue: High Background in Fluorescence-Based Kinase Assays
-
Possible Cause: Intrinsic fluorescence of the curcumin derivative.
-
Troubleshooting Steps:
-
Run a "Compound Only" Control: Measure the fluorescence of your curcumin derivative in the assay buffer without any enzyme or substrate.
-
Subtract Background Fluorescence: Subtract the fluorescence intensity of the "compound only" control from your experimental wells.
-
Use a Different Detection Method: If background fluorescence is too high, consider a non-fluorescence-based assay, such as a luminescence-based assay (e.g., ADP-Glo) or a radiometric assay.[6][7]
-
Issue: Unexpected Cell Death in Cytotoxicity Assays
-
Possible Cause: Off-target toxicity or non-specific effects due to compound precipitation.
-
Troubleshooting Steps:
-
Check Compound Solubility: Visually inspect your assay plates for any signs of compound precipitation. Poor solubility can lead to aggregation and non-specific cytotoxicity.[2]
-
Reduce DMSO Concentration: Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) and include a vehicle control.[2]
-
Perform Target Engagement Assays: Use techniques like CETSA to confirm that the observed cytotoxicity correlates with the engagement of your intended target.[8]
-
Quantitative Data on Off-Target Interactions
The following table summarizes reported IC50 values for curcumin and its derivatives against various on- and off-targets. Note that these values can vary significantly depending on the specific derivative and the assay conditions.
| Compound | Target | Off-Target(s) | IC50 (On-Target) | IC50 (Off-Target) | Reference |
| Curcumin | SIK3 | - | 131 nM | - | [9] |
| Curcumin | GSK-3β | - | - | Varies | [10] |
| Curcumin | CK2α | Ferulic acid (degradation product) | 2.38 ± 0.15 µM | 0.84 ± 0.10 µM | [11] |
| Curcumin Derivatives (Kurkumod 23 & 24) | CDK2 | - | -9.15 & -9.36 kcal/mol (ΔG) | - | [12] |
| Curcumin Derivatives | EGFR & NF-κB | - | Varies | Varies | [13] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general method for screening a curcumin derivative against a panel of kinases to identify potential off-target interactions.
-
Compound Preparation: Prepare a stock solution of the curcumin derivative (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted curcumin derivative or a vehicle control (e.g., DMSO) to the wells.
-
Reaction Initiation and Incubation: Initiate the kinase reaction and incubate at the optimal temperature and time for the specific kinase.
-
Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™) to measure kinase activity.
-
Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration and determine IC50 values for any hits.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to confirm target engagement in intact cells.[3][4]
-
Cell Treatment: Treat cultured cells with the curcumin derivative or vehicle control for a specified time.
-
Heating: Heat the cell suspensions in a thermal cycler across a range of temperatures to induce protein denaturation.
-
Cell Lysis: Lyse the cells to release soluble proteins.
-
Separation of Aggregates: Centrifuge the lysates to pellet aggregated proteins.
-
Detection: Analyze the supernatant (soluble protein fraction) by Western blot or other methods to detect the amount of the target protein remaining in solution.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
Signaling Pathways and Workflows
Caption: Key signaling pathways modulated by Curcumin.[14][15][16][17][18]
Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).[3][4]
Part 2: Coumarin Derivatives
Coumarins are a large class of natural and synthetic compounds with diverse pharmacological activities. Their relatively simple scaffold makes them attractive for drug development, but also prone to off-target interactions.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of Coumarin derivatives?
A1: The off-target profile of a coumarin derivative is highly dependent on its specific structure. However, some general off-target effects have been reported:
-
Enzyme Inhibition: Coumarins can inhibit a wide range of enzymes, including monoamine oxidases (MAOs) and protein tyrosine phosphatases (PTPs).[19]
-
Receptor Binding: Some coumarin derivatives have been shown to bind to various receptors, including the estrogen receptor.
-
Cytochrome P450 Interactions: Coumarins can interact with and modulate the activity of cytochrome P450 enzymes, which can lead to drug-drug interactions.[20]
Q2: My Coumarin derivative is not showing any activity in my cell-based assay. What could be the problem?
A2: Lack of activity could be due to several factors:
-
Poor Cell Permeability: The compound may not be efficiently entering the cells. Consider using a lower concentration to avoid aggregation or modifying the compound to improve its lipophilicity.
-
Compound Degradation: The coumarin derivative may be unstable in the cell culture medium. Check the stability of your compound under assay conditions.
-
Incorrect Target Hypothesis: The compound may not be active against your intended target. It is important to validate target engagement using biochemical or biophysical methods.
Q3: How can I improve the solubility of my Coumarin derivative in aqueous buffers?
A3: Poor solubility is a common issue with coumarin derivatives. Here are some strategies:
-
Use a Co-solvent: Dissolve the compound in a small amount of an organic solvent like DMSO before diluting it in the aqueous buffer.
-
pH Adjustment: For ionizable coumarin derivatives, adjusting the pH of the buffer can significantly improve solubility.
-
Use of Excipients: Surfactants or cyclodextrins can be used to enhance the solubility of hydrophobic compounds.
Troubleshooting Guides
Issue: High Variability in IC50 Values Between Experiments
-
Possible Cause: Inconsistent compound concentration due to poor solubility or adsorption to plasticware.
-
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of your coumarin derivative for each experiment.
-
Use Low-Binding Plates: Consider using low-protein-binding microplates to minimize compound adsorption.
-
Confirm Compound Concentration: If possible, use an analytical method like HPLC to confirm the concentration of your compound in the final assay buffer.
-
Issue: False Positives in High-Throughput Screening (HTS)
-
Possible Cause: Assay interference from the coumarin scaffold.
-
Troubleshooting Steps:
-
Run Promiscuity Assays: Screen your hit compounds against a panel of unrelated targets to identify promiscuous inhibitors.
-
Perform Counter-Screens: Use assays with different detection technologies to rule out technology-specific interference.
-
Analyze Structure-Activity Relationships (SAR): A steep SAR suggests a specific interaction, while a flat SAR may indicate non-specific activity.
-
Quantitative Data on Off-Target Interactions
The following table provides examples of IC50 values for coumarin derivatives against various targets. This data is illustrative and specific values will depend on the exact compound and assay conditions.
| Compound Class | Target | Off-Target(s) | IC50 (On-Target) | IC50 (Off-Target) | Reference |
| Coumarin-based sulfonamides | DPP-IV | - | 10.14 - 10.98 µM | - | [21] |
| Coumarin-triazole hybrids | Various Cancer Cell Lines | - | Varies (µM range) | - | [22] |
| Phenylsulfonylfuroxane-coumarin hybrids | HeLa, SKOV-3, etc. | - | 20.9 - 445 nM | - | [23] |
| Coumarin derivatives | T47D & MCF-7 cells | HepG2 cells | 102.05 & 23.12 µM | 80.09 µM | [24] |
| SP11 (Coumarin-Imidazothiadiazole) | Leukemic cell lines | Normal cells | 0.72 - 1.26 µM | >100 µM | [25] |
Experimental Protocols
Protocol 3: In Vitro Enzyme Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of a coumarin derivative against a purified enzyme.
-
Compound Preparation: Prepare a serial dilution of the coumarin derivative in an appropriate buffer.
-
Enzyme and Substrate Preparation: Prepare solutions of the purified enzyme and its substrate.
-
Assay Reaction: In a microplate, combine the enzyme, substrate, and the coumarin derivative or vehicle control.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme.
-
Detection: Measure the enzyme activity using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).
-
Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value.
Protocol 4: Cytotoxicity Assay (MTT Assay)
This is a common colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[26]
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the coumarin derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathways and Workflows
Caption: Key signaling pathways modulated by Coumarin derivatives.[19][23][27][28]
Caption: General experimental workflow for an MTT-based cytotoxicity assay.[26]
References
- 1. Computational analyses of curcuminoid analogs against kinase domain of HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Background in Fluorescence Imaging | Thermo Fisher Scientific - UK [thermofisher.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | Interactions between curcumin and human salt-induced kinase 3 elucidated from computational tools and experimental methods [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Docking Simulation Studies of Curcumin and Its Derivatives as Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Regulation mechanism of curcumin mediated inflammatory pathway and its clinical application: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Coumarin-Based Sulfonamide Derivatives as Potential DPP-IV Inhibitors: Pre-ADME Analysis, Toxicity Profile, Computational Analysis, and In Vitro Enzyme Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. A comprehensive review on the potential of coumarin and related derivatives as multi-target therapeutic agents in the management of gynecological cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Dosing Protocols for In Vivo Studies with Curan Alkaloids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Curan alkaloids in in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are this compound alkaloids and what is their primary mechanism of action?
A1: this compound alkaloids, commonly referred to as curare alkaloids, are a group of organic compounds, primarily isoquinoline or indole alkaloids, derived from various South American plants. Their primary mechanism of action is as competitive antagonists of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.[1] By binding to these receptors, they block the action of acetylcholine, preventing nerve impulses from activating skeletal muscles, which leads to muscle relaxation and, at sufficient doses, paralysis.[1][2]
Q2: What are the most well-known this compound alkaloids used in research?
A2: The most extensively studied this compound alkaloid is d-tubocurarine.[1] Another prominent member is toxiferine, which is noted for its high potency.[3] Much of the available in vivo data pertains to d-tubocurarine.
Q3: How should I prepare this compound alkaloid solutions for in vivo administration?
A3: D-tubocurarine chloride is soluble in water.[4] For in vivo experiments in mice, tubocurarine hydrochloride can be dissolved in a 0.9% NaCl solution (saline).[5] It is recommended to prepare fresh solutions for each experiment.[5] If storage is necessary, solutions can be stored at -20°C for up to one month.[4] Before use, frozen solutions should be equilibrated to room temperature to ensure no precipitation has occurred.[4] The stability of d-tubocurarine chloride injection (3 mg/mL) in polypropylene syringes has been shown to be maintained for at least 45 days at 25°C and for 90 days at 4°C.[6]
Q4: What are the typical routes of administration for this compound alkaloids in animal studies?
A4: this compound alkaloids are effective only when administered parenterally, as they are not well absorbed from the gastrointestinal tract.[1][2] The most common routes of administration in animal studies are intravenous (IV) and intraperitoneal (IP).[1][5] The choice of route will influence the onset and duration of action.
Q5: Is it necessary to anesthetize animals when using this compound alkaloids?
A5: Yes, it is absolutely critical. this compound alkaloids induce muscle paralysis but do not provide any anesthetic or analgesic effects.[7] Therefore, animals must be under a sufficient depth of general anesthesia before the administration of any neuromuscular blocking agent to prevent pain and distress.[7]
Troubleshooting Guide
Issue 1: Inconsistent or incomplete neuromuscular blockade.
-
Q: I administered what I thought was an effective dose of d-tubocurarine, but I am not seeing the expected level of muscle relaxation. What could be the issue?
-
A: Several factors could contribute to this:
-
Inadequate Dose: The effective dose can vary between species, strains, and even sexes.[8] It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model.
-
Solution Preparation: Ensure the alkaloid was fully dissolved and the final concentration is accurate. Improperly prepared solutions can lead to inconsistent dosing.
-
Route of Administration: The route of administration significantly impacts bioavailability and onset of action. An intended intravenous injection may have been administered subcutaneously, leading to slower and less complete absorption.
-
Drug Stability: While generally stable for short periods, prolonged storage of prepared solutions at room temperature can lead to degradation.[6] Always use freshly prepared solutions when possible.
-
-
Issue 2: Prolonged recovery from neuromuscular blockade.
-
Q: My animal is taking much longer than expected to recover from the effects of the this compound alkaloid. What should I do?
-
A: Prolonged recovery can be a sign of overdose or impaired drug metabolism/excretion.
-
Monitoring: Continue to monitor the animal's vital signs closely, especially respiration.[7] Mechanical ventilation is essential until spontaneous breathing is fully restored.[9]
-
Reversal Agents: The effects of non-depolarizing neuromuscular blockers like d-tubocurarine can be reversed by acetylcholinesterase inhibitors such as neostigmine.[9][10] These drugs increase the concentration of acetylcholine at the neuromuscular junction, which then competes with the blocking agent. It is crucial to have a reversal protocol in place before starting the experiment.
-
Animal Health Status: Underlying health issues, such as renal or hepatic impairment, can slow the clearance of the drug from the body.
-
-
Issue 3: Adverse cardiovascular effects.
-
Q: I observed a significant drop in blood pressure after administering d-tubocurarine. Is this normal and how can I manage it?
-
A: Yes, d-tubocurarine can cause hypotension.[11]
-
Mechanism: This is often due to the release of histamine and some ganglionic blockade.[12]
-
Management:
-
Administer the drug slowly to minimize histamine release.
-
Ensure the animal is adequately hydrated.
-
Have cardiovascular support measures available, such as fluid therapy.
-
Monitor blood pressure continuously.[7]
-
-
Alternative Agents: If hypotension is a recurring issue, consider using a different neuromuscular blocking agent with a more favorable cardiovascular profile.
-
-
Issue 4: Difficulty in assessing the depth of anesthesia.
-
Q: Since the animal is paralyzed, I can't use reflexes like the toe pinch to assess the depth of anesthesia. How can I ensure the animal is adequately anesthetized?
-
A: This is a critical aspect of using neuromuscular blockers.
-
Physiological Monitoring: You must rely on autonomic nervous system responses. Monitor heart rate, blood pressure, and respiratory rate (if the animal is breathing spontaneously before paralysis).[7] An increase in these parameters in response to a stimulus can indicate an inadequate depth of anesthesia.
-
Establish a Stable Plane of Anesthesia: Before administering the this compound alkaloid, ensure the animal is at a stable, surgical plane of anesthesia.[13]
-
Pilot Study: It is recommended to perform a pilot study with the anesthetic agent alone to determine its duration and effectiveness for the planned experimental duration.[13]
-
-
Quantitative Data
Table 1: Lethal Dose (LD50) of d-Tubocurarine in Various Animal Models
| Animal Model | Route of Administration | LD50 (mg/kg) |
| Mouse | Intravenous (IV) | 0.14 |
| Mouse | Intraperitoneal (IP) | 3.2 |
| Mouse | Subcutaneous (SC) | 0.5 |
| Dog | Intravenous (IV) | 1.2 |
| Rabbit | Intravenous (IV) | 1.3 |
| Rabbit | Subcutaneous (SC) | 2.7 |
| Rabbit | Oral | 270 |
Data sourced from Wikipedia, which cites several toxicology resources.[1]
Table 2: Effective Dose (ED) of d-Tubocurarine for Neuromuscular Blockade
| Species | Parameter | Dose (mg/kg) | Notes |
| Human | ED50 | 0.25 | At 0.1 Hz stimulation frequency.[14] |
| Human | ED95 | 0.52 | At 0.1 Hz stimulation frequency.[14] |
| Cat | Full Paralysis | 0.0625 | For dimethyl tubocurarine.[15] |
| Rhesus Monkey | Full Paralysis | 0.125 | For dimethyl tubocurarine.[15] |
| Mouse (Male) | ED50 (Immobility) | 0.38 | |
| Mouse (Female) | ED50 (Immobility) | 0.01 | [8] |
| Dog | ED90 | 0.13 |
Note: These values are for guidance only. The exact effective dose should be determined experimentally for your specific model and conditions.
Experimental Protocols
Protocol: Determination of the Effective Dose (ED50) of d-Tubocurarine for Neuromuscular Blockade in Mice
-
Animal Preparation:
-
Use adult mice of a specific strain and sex (e.g., male C57BL/6, 8-10 weeks old).
-
Anesthetize the mouse with an appropriate anesthetic agent (e.g., isoflurane or a combination of ketamine/xylazine) to achieve a surgical plane of anesthesia. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
-
Drug Preparation:
-
Prepare a stock solution of d-tubocurarine chloride in sterile 0.9% saline.
-
Make serial dilutions to create a range of doses to be tested.
-
-
Administration:
-
Administer the selected dose of d-tubocurarine via the desired route (e.g., intraperitoneal injection).
-
Include a control group that receives an equivalent volume of saline.
-
-
Monitoring of Neuromuscular Blockade:
-
The loss of the righting reflex is a common indicator of the onset of neuromuscular blockade.
-
For a more quantitative assessment, use a peripheral nerve stimulator to deliver a train-of-four (TOF) stimulus to a peripheral nerve (e.g., the sciatic nerve) and measure the resulting muscle twitch response (e.g., of the gastrocnemius muscle) using a force transducer.[16]
-
The ED50 is the dose that produces a 50% reduction in the twitch response.
-
-
Data Analysis:
-
Record the dose of d-tubocurarine and the corresponding level of neuromuscular blockade.
-
Use appropriate statistical software to calculate the ED50 from the dose-response curve.
-
-
Recovery:
-
Continuously monitor the animal until it has fully recovered from the effects of both the anesthetic and the neuromuscular blocking agent.
-
Be prepared to provide respiratory support if necessary.
-
Have a reversal agent, such as neostigmine, available.
-
Visualizations
Caption: Experimental workflow for in vivo studies with this compound alkaloids.
Caption: Mechanism of action of this compound alkaloids at the neuromuscular junction.
Caption: Troubleshooting logic for inconsistent neuromuscular blockade.
References
- 1. Cardiovascular effects of d-tubocurarine and pancuronium in newborn lambs during normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Time course of muscle relaxation with a combination of pancuronium and tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxiferine - Wikipedia [en.wikipedia.org]
- 4. (+)-Tubocurarine chloride [hellobio.com]
- 5. High gender –specific susceptibility to curare– a neuromuscular blocking agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of tubocurarine chloride injection at ambient temperature and 4 deg C in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acuc.berkeley.edu [acuc.berkeley.edu]
- 8. Characterization of the train-of-four response in fast and slow muscles: effect of d-tubocurarine, pancuronium, and vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuromuscular Blocking Agents for Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 10. Curare can reverse the failure in muscle contraction caused by an AChE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiovascular and neuromuscular effects of Org NC 45, pancuronium, metocurine, and d-tubocurarine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tubocurarine chloride - Wikipedia [en.wikipedia.org]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. Advances in Neuromuscular Monitoring Techniques in Anesthesiology: A 2025 Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apsf.org [apsf.org]
- 16. resources.wfsahq.org [resources.wfsahq.org]
Technical Support Center: Addressing Batch-to-Batch Variability in Natural Curan Extracts
Introduction: This technical support center is designed for researchers, scientists, and drug development professionals working with natural plant extracts. While the query refers to "Curan extracts," this appears to be a fictional plant name. Therefore, this guide will use Currant (Ribes spp.) as a representative example to discuss the universal challenges and solutions related to batch-to-batch variability in natural extracts. The principles and methodologies described are broadly applicable to any botanical extract.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability in the context of natural extracts?
A: Batch-to-batch variability refers to the chemical and biological differences observed between different production lots of the same natural product extract.[1] This inconsistency is a significant challenge in natural product research as it can lead to poor reproducibility of experimental results, compromise the safety and efficacy of potential therapeutic agents, and create obstacles for regulatory approval.[1]
Q2: What are the primary causes of batch-to-batch variability?
A: The sources of variability can be broadly categorized into three main areas: the raw plant material, the extraction and processing methods, and manufacturing or analytical deviations.[1]
-
Raw Material (Botanical) Variability : This is often the largest source of variation.[1] Factors include the plant's genetics, geographical origin, climate, cultivation methods, harvest time, and post-harvest storage conditions.[1][2][3]
-
Extraction and Processing : The methods used to extract bioactive compounds significantly affect the final product's composition.[1][4] Key factors include the choice of extraction technique (e.g., maceration, ultrasound-assisted), solvent type, temperature, and extraction duration.[1][4][5][6]
-
Manufacturing and Analytical Processes : Minor deviations in experimental protocols, equipment performance, or different lab personnel can introduce variability during both manufacturing and quality control analysis.[1][2]
Q3: Why do the color, odor, and consistency of my extract vary between batches?
A: Variations in physical characteristics like color and odor are common for natural plant extracts and are often linked to the primary causes of batch-to-batch variability.[7] For instance, differences in the plant's growing conditions or harvesting season can alter the profile of pigments and volatile compounds.[7] The pH of the extraction solvent can also impact the color of extracts rich in pH-sensitive compounds like anthocyanins.[7] While these variations can be acceptable within a defined range, they may also indicate significant chemical changes that could affect bioactivity.[7]
Q4: How can I standardize my natural extracts for consistent experimental results?
A: Standardization is a critical process to ensure a consistent chemical profile and biological activity. It involves implementing robust quality control measures at every stage.[8][9] Key strategies include:
-
Raw Material Specification : Sourcing authenticated botanical material from reliable suppliers who can provide a certificate of analysis.[10]
-
Protocol Adherence : Strictly controlling and documenting all extraction parameters (e.g., solvent-to-solid ratio, temperature, time).[10]
-
Chemical Fingerprinting : Using analytical techniques like HPLC to create a characteristic chemical profile for each batch.[11][12] This allows for comparison against a validated reference standard.
-
Quantification of Marker Compounds : Measuring the concentration of one or more known bioactive or chemical marker compounds to ensure they fall within an acceptable range.[8]
Q5: What are the key analytical techniques used to assess the consistency of natural extracts?
A: A variety of analytical techniques are used to characterize and ensure the quality of natural extracts.[12]
-
Chromatographic Techniques : High-Performance Liquid Chromatography (HPLC) is the most widely used technique for phytochemical characterization.[12][13] It can be combined with detectors like Diode Array (DAD) or Mass Spectrometry (MS) for detailed chemical fingerprinting.[12][14] Other common methods include Gas Chromatography (GC), Thin-Layer Chromatography (TLC), and High-Performance Thin-Layer Chromatography (HPTLC).[12][15][16]
-
Spectroscopic Techniques : Methods like Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) are used for the identification and quantification of components.[12][15][17]
Troubleshooting Guides
Guide 1: Inconsistent Biological Activity in Cell-Based Assays
Problem: You are observing significant variations in the biological effects (e.g., cytotoxicity, antioxidant activity, anti-inflammatory response) of your Currant extract across different batches in your cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Chemical Variation Between Batches | 1. Review Analytical Data: Compare the HPLC fingerprints of the batches. Significant differences in peak area or profile indicate chemical dissimilarity.[1] 2. Quantify Marker Compounds: Measure the concentration of known bioactives in Currant extracts (e.g., anthocyanins, quercetin). Normalize the extract concentration used in your assay based on the marker compound concentration, not just the dry weight of the extract.[8] 3. Verify Raw Material: Confirm the botanical identity of the raw material and review supplier documentation for consistency in source, harvest time, and storage.[1] |
| Assay Variability or Error | 1. Standardize Cell Culture: Ensure consistent cell passage number, confluency, and media composition, as these can significantly impact cellular response.[18] 2. Validate Reagents: Use fresh, quality-controlled reagents and test for lot-to-lot variability in critical components like serum or growth factors.[18] 3. Check Sample Preparation: Ensure the extract is fully dissolved and that the final solvent concentration in the assay medium is consistent and non-toxic to the cells.[10] 4. Use Controls: Always include positive, negative, and vehicle controls to monitor the health and responsiveness of the cells and to rule out solvent effects. |
Guide 2: Inconsistent Analytical Results (e.g., HPLC Fingerprint)
Problem: You are observing significant variations in your HPLC chromatograms (e.g., shifting retention times, different peak areas/ratios) for different batches of the same Currant extract.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Extraction | 1. Review Protocol: Ensure that the extraction protocol was followed precisely for each batch. Check solvent-to-sample ratio, extraction time, temperature, and agitation method.[10][12] 2. Raw Material Pre-processing: Verify that the raw plant material was processed consistently (e.g., particle size from grinding, moisture content).[19] |
| Column Degradation | The complex matrix of natural extracts can degrade the HPLC column's stationary phase over time, leading to peak broadening, tailing, and loss of resolution.[12] Try flushing the column with a strong solvent or replace it if performance does not improve. |
| Mobile Phase Issues | Inconsistent preparation of the mobile phase (e.g., incorrect pH or solvent ratios) can lead to shifts in retention times.[12] Use high-purity solvents and prepare fresh mobile phase for each run. |
| Sample Preparation Error | Ensure accurate weighing of the extract and complete dissolution in the solvent. Filter all samples through a 0.45 µm syringe filter before injection to prevent particulates from clogging the system.[12] |
Data Presentation: Variability in Currant Extracts
Table 1: Typical Concentration Ranges of Major Bioactive Compounds in Currant (Ribes spp.)
This table summarizes the typical content of key bioactive compounds found in different types of Currant, illustrating the natural variability based on species and plant part.
| Bioactive Compound Class | Compound Example | Plant Part | Typical Concentration Range | References |
| Phenolic Acids | Gallic Acid | Fruit | 0.1 - 2.5 mg/100g DM | [20] |
| Chlorogenic Acid | Fruit | 0.5 - 5.0 mg/100g DM | [20] | |
| Flavonols | Quercetin | Leaves | 1.359 mg/g DM (Blackcurrant) | [21] |
| Myricetin | Leaves | 0.831 mg/g DM (Blackcurrant) | [21] | |
| Rutin | Fruit/Leaves | 0.2 - 3.0 mg/100g DM | [20][21] | |
| Flavan-3-ols | Catechin | Fruit | 5 - 70 mg/100g DM | [20] |
| Anthocyanins | Cyanidin-3-rutinoside | Fruit (Black) | Major component | [22] |
| Total Phenolics | - | Fruit (Black) | 2385 mg GAE/100g | [20] |
| - | Fruit (Red) | 937 mg GAE/100g | [20] | |
| - | Fruit (White) | 442 mg GAE/100g | [20] | |
| - | Leaves (Black) | 32 - 44 mg/g DM | [21] |
DM = Dry Matter; GAE = Gallic Acid Equivalents
Table 2: Comparison of Extraction Techniques for Phytochemicals
The choice of extraction method significantly impacts the yield and profile of bioactive compounds.[4][23]
| Extraction Technique | Principle | Advantages | Disadvantages | References |
| Maceration | Soaking plant material in a solvent over a period of time. | Simple, low cost, suitable for heat-sensitive compounds. | Time-consuming, large solvent volume, potentially lower yield. | [19][24] |
| Soxhlet Extraction | Continuous extraction with a cycling hot solvent. | More efficient than maceration, requires less solvent overall. | Requires heat, not suitable for thermolabile compounds, long duration. | [4][19] |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration. | Faster, higher yield, reduced solvent consumption, lower temperatures. | Equipment cost, potential for localized heating. | [5][19] |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material directly. | Very fast, high efficiency, reduced solvent use. | Requires polar solvents, risk of overheating, equipment cost. | [11][19][25] |
Detailed Experimental Protocols
Protocol 1: HPLC Fingerprinting for Quality Control of Currant Extract
This protocol provides a general method for generating a chemical fingerprint to compare different batches.
-
Sample Preparation:
-
Accurately weigh 10 mg of the dried Currant extract into a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then fill to the 10 mL mark with methanol.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Instrument: HPLC system with a DAD or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) Acetonitrile.
-
Gradient Example: 0-5 min (10% B), 5-35 min (10-50% B), 35-40 min (50-90% B), 40-45 min (90% B), 45-50 min (10% B).
-
-
Flow Rate: 1.0 mL/min.[12]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.[12]
-
UV Detection: Monitor at multiple wavelengths (e.g., 280 nm for phenolics, 360 nm for flavonoids, 520 nm for anthocyanins).
-
-
Data Analysis:
-
Overlay the chromatograms from different batches.
-
Compare the retention times and relative peak areas of the major peaks against a validated reference batch.
-
Use software to calculate a similarity index between batches.
-
Protocol 2: Cell Viability Assay (MTT)
This protocol assesses the effect of the Currant extract on the viability of a cell line (e.g., HEK293).[26]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
Prepare a stock solution of the Currant extract in DMSO and then dilute it in culture medium to create a series of final concentrations (e.g., 10, 50, 100, 200 µg/mL). Ensure the final DMSO concentration is ≤0.5%.
-
Remove the old medium from the cells and add 100 µL of the treatment medium (including vehicle control and untreated control).
-
Incubate for the desired exposure time (e.g., 24 or 48 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 3. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures | Semantic Scholar [semanticscholar.org]
- 7. cangjiainc.com [cangjiainc.com]
- 8. chitosanlab.com [chitosanlab.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. benchchem.com [benchchem.com]
- 11. far.fiocruz.br [far.fiocruz.br]
- 12. benchchem.com [benchchem.com]
- 13. Best Practice in the chemical characterisation of extracts used in pharmacological and toxicological research—The ConPhyMP—Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. extractionmagazine.com [extractionmagazine.com]
- 15. Analytical techniques used in phytochemistry- a comprehensive review [wisdomlib.org]
- 16. rjptonline.org [rjptonline.org]
- 17. researchgate.net [researchgate.net]
- 18. cellgs.com [cellgs.com]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Health-promoting effects of bioactive compounds in blackcurrant (Ribes nigrum L.) Berries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. discovery.researcher.life [discovery.researcher.life]
- 24. wjpmr.com [wjpmr.com]
- 25. Sustainable Extractions for Maximizing Content of Antioxidant Phytochemicals from Black and Red Currants - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of Curan Alkaloids for Drug Formulation
Disclaimer: The following information is based on the established stability profiles of indole alkaloids that are structurally related to the Curan alkaloid skeleton. As comprehensive stability data for this compound alkaloids specifically is not widely available in public literature, these guidelines should be used as a starting point for formulation development. It is imperative to conduct specific stability studies for any formulation containing this compound alkaloids to ensure safety and efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound alkaloids?
A1: Based on the chemistry of related indole alkaloids, this compound alkaloids are likely susceptible to degradation through several pathways:
-
Hydrolysis: The ester or amide functional groups that may be present in derivatives of the this compound skeleton can be prone to hydrolysis, especially under acidic or alkaline conditions. For instance, the hydrolysis of the methyl ester in yohimbine to form yohimbinic acid is a known degradation route.[1]
-
Oxidation: The indole nucleus and other electron-rich parts of the molecule can be susceptible to oxidation. This can be initiated by exposure to atmospheric oxygen, peroxides, or certain metal ions. The formation of N-oxides is a common oxidative degradation pathway for alkaloids.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of many indole alkaloids.[2] This often involves complex radical reactions that can lead to discoloration and loss of potency.
Q2: How does pH affect the stability of this compound alkaloid formulations?
A2: The stability of this compound alkaloids is expected to be highly pH-dependent. Generally, for indole alkaloids:
-
Acidic Conditions: While many alkaloids are formulated as salts at a low pH to improve solubility, strongly acidic conditions can catalyze the hydrolysis of ester or other labile groups.[3]
-
Neutral to Alkaline Conditions: The free base form of the alkaloid, which is more prevalent at neutral to alkaline pH, can be more susceptible to oxidation. Some alkaloids also exhibit poor solubility at higher pH, which can lead to precipitation. For example, vincristine is most stable in a slightly acidic pH range of 4.5-5.5.[4]
Q3: What is the impact of temperature on the stability of this compound alkaloids?
A3: As with most chemical reactions, the rate of degradation of this compound alkaloids will increase with temperature. Elevated temperatures can accelerate hydrolysis, oxidation, and other degradation reactions. Therefore, it is crucial to establish the appropriate storage conditions for both the active pharmaceutical ingredient (API) and the final drug product through thermal stability studies.
Q4: My this compound alkaloid formulation is showing discoloration. What could be the cause?
A4: Discoloration in a formulation containing a this compound alkaloid is often an indicator of chemical degradation, most commonly due to:
-
Oxidation: Oxidative degradation products are often colored compounds.
-
Photodegradation: Exposure to light can generate chromophoric degradation products. It is recommended to protect the formulation from light by using amber vials or other light-blocking packaging.[2]
Troubleshooting Guides
Issue 1: Rapid Loss of Potency in a Liquid Formulation
| Potential Cause | Troubleshooting Steps | Recommended Solutions |
| Inappropriate pH | 1. Determine the pH of the formulation.2. Conduct a pH-stability profile study. | Adjust the pH of the formulation to a range where the this compound alkaloid exhibits maximum stability, likely in the slightly acidic range (e.g., pH 4-6). Utilize a suitable buffering agent (e.g., citrate, acetate) to maintain the optimal pH. |
| Oxidation | 1. Check for the presence of oxidizing agents or headspace oxygen.2. Perform a forced degradation study with an oxidizing agent (e.g., H₂O₂). | 1. Purge the formulation with an inert gas (e.g., nitrogen, argon) during manufacturing and fill into sealed containers.2. Add an antioxidant to the formulation. Common choices include ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT). |
| Hydrolysis | 1. Identify any ester or other hydrolyzable functional groups in the this compound alkaloid derivative.2. Analyze for known hydrolytic degradation products. | 1. Optimize the pH to minimize hydrolysis.2. Consider a non-aqueous formulation or a lyophilized powder for reconstitution if the alkaloid is highly susceptible to hydrolysis. |
| Photodegradation | 1. Evaluate the light exposure during manufacturing and storage.2. Conduct a photostability study. | 1. Protect the formulation from light at all stages by using amber containers and light-resistant packaging.2. For intravenous formulations, light-protective infusion sets may be necessary. |
Issue 2: Precipitation or Cloudiness in a Liquid Formulation
| Potential Cause | Troubleshooting Steps | Recommended Solutions |
| Poor Solubility at Formulation pH | 1. Measure the solubility of the this compound alkaloid at the formulation's pH.2. Observe for precipitation upon pH adjustment. | 1. Adjust the pH to a range where the alkaloid is sufficiently soluble (often acidic for the salt form).2. Incorporate a co-solvent (e.g., ethanol, propylene glycol) or a solubilizing agent (e.g., cyclodextrins). |
| Formation of Insoluble Degradation Products | 1. Identify the precipitate.2. Correlate the appearance of the precipitate with a loss of potency of the parent alkaloid. | Address the root cause of degradation (see Issue 1) to prevent the formation of insoluble degradation products. |
| Drug-Excipient Incompatibility | 1. Review the excipients used in the formulation.2. Conduct compatibility studies with individual excipients. | Replace the incompatible excipient with a suitable alternative. |
Data Presentation
Table 1: pH-Dependent Stability of Representative Indole Alkaloids
| Alkaloid | pH | Temperature (°C) | Degradation Rate Constant (k) | Half-life (t½) | Reference |
| Yohimbine HCl | 6.0 | Not Specified | First-order kinetics | Stable enough for transdermal formulation | [1] |
| Yohimbine HCl | 7.0 | Not Specified | First-order kinetics | Stable enough for transdermal formulation | [1] |
| Vincristine | 4.5 - 5.5 | Room Temp | Lowest | Highest | [4] |
Table 2: Photostability of a Representative Indole Alkaloid
| Alkaloid | Condition | Observation | Reference |
| Reserpine | Diffuse light in clear glass | Loss of potency | [2] |
| Reserpine | UV light | Degradation | [2] |
| Reserpine | Stored in amber glassware | Protection from photodegradation | [2] |
Experimental Protocols
Protocol 1: pH-Stability Profile Study
Objective: To determine the optimal pH for the stability of a this compound alkaloid in a liquid formulation.
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate) covering a pH range of 3 to 8.
-
Sample Preparation: Dissolve the this compound alkaloid in each buffer to a known concentration.
-
Incubation: Store the samples at a constant, elevated temperature (e.g., 40°C or 60°C) to accelerate degradation. Protect all samples from light.
-
Time Points: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 24, 48, 72, and 168 hours).
-
Analysis: Analyze the concentration of the remaining this compound alkaloid in each aliquot using a validated, stability-indicating HPLC method.
-
Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line will be the negative of the apparent first-order degradation rate constant (-k). The pH at which the 'k' value is lowest is the pH of maximum stability.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and degradation pathways of a this compound alkaloid.
Methodology:
-
Sample Preparation: Prepare solutions of the this compound alkaloid in a suitable solvent.
-
Stress Conditions: Expose the solutions to the following stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24-48 hours.
-
Alkaline: 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours (in the dark).
-
Photolytic: Expose to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
-
-
Analysis: Analyze the stressed samples using an HPLC-MS or LC-MS/MS method to separate and identify the degradation products.
-
Mass Balance: Ensure that the sum of the peak areas of the degradation products and the remaining parent drug is close to the initial peak area of the parent drug to demonstrate that all major degradation products have been detected.
Mandatory Visualizations
Caption: General degradation pathways for this compound alkaloids.
Caption: Troubleshooting workflow for this compound alkaloid formulation stability.
Caption: Decision tree for selecting stabilization strategies.
References
Troubleshooting unexpected peaks in Curan alkaloid chromatograms
Welcome to the technical support center for Curan alkaloid analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chromatographic experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the chromatographic analysis of this compound alkaloids, providing potential causes and actionable solutions. Unexpected peaks in a chromatogram, often referred to as "ghost peaks," can interfere with the accurate quantification of target analytes.[1][2] These peaks can originate from various sources including the mobile phase, the LC system itself, the sample preparation process, or the column.[2][3]
Q1: What are the common causes of unexpected peaks in my chromatogram?
Unexpected peaks can be broadly categorized as follows:
-
Ghost Peaks: Appear in blank runs and are often due to contamination.[4][5]
-
Peak Tailing: Asymmetrical peaks with a long "tail," often caused by secondary interactions with the stationary phase or column overload.
-
Peak Broadening: Wider peaks than expected, which can be a sign of column degradation or improper mobile phase conditions.
-
Split Peaks: A single compound appearing as two or more peaks, often due to injection issues or a void in the column.
Q2: I see a "ghost peak" in my blank gradient. What is the likely source?
A ghost peak appearing in a blank injection (an injection of your mobile phase solvent without any sample) strongly suggests that the contamination source is within your HPLC system or mobile phase.[6]
Troubleshooting Steps:
-
Isolate the Source: A systematic approach is crucial to identify the contaminant's origin.[4] Run a blank gradient to confirm the presence of the ghost peak.[5]
-
Mobile Phase Contamination:
-
Solvents and Additives: Even high-purity HPLC-grade solvents can contain trace impurities that concentrate on the column and elute as ghost peaks, especially in gradient analysis.[6] The use of fresh, high-purity solvents is essential.[5]
-
Water Quality: Ensure the water used for your mobile phase is of high purity (e.g., Milli-Q or HPLC-grade bottled water).[4]
-
Buffer Preparation: Prepare aqueous buffers fresh daily and filter them to remove microbial growth or particulates.[6]
-
-
System Contamination:
Q3: My alkaloid peaks are tailing. How can I improve their shape?
Peak tailing is a common issue when analyzing basic compounds like alkaloids.
-
Secondary Interactions: The basic nature of alkaloids can lead to strong interactions with residual silanol groups on silica-based columns, causing tailing.
-
Solution: Use a buffered mobile phase with a pH that ensures the alkaloid is in a single ionic state (either fully protonated or deprotonated), typically at least 2 pH units away from the analyte's pKa.[6] For many alkaloids, an alkaline mobile phase (e.g., pH 10.5) can provide good peak shape.[7] Using end-capped columns also minimizes silanol interactions.
-
-
Column Overload: Injecting too much sample can saturate the column.
-
Solution: Reduce the injection volume or dilute the sample.
-
Q4: How can I prevent unexpected peaks in the future?
Proactive measures can significantly reduce the occurrence of unexpected peaks.
-
Use High-Purity Reagents: Always use fresh, HPLC-grade solvents and high-purity water.[6]
-
Proper Mobile Phase Preparation: Degas the mobile phase to prevent bubbles and prepare buffers fresh.[5]
-
System Maintenance: Regularly flush the system and replace worn components like pump seals and filters.[5][8]
-
Good Sample Handling: Use clean glassware and high-quality vials and caps.[5] Filter samples before injection to remove particulates.
-
Use Guard Columns: A guard column can protect your analytical column from contaminants and extend its lifetime.[6]
Quantitative Data Summary
The following table presents data from a validated HPLC-UV method for the simultaneous quantification of six alkaloids from Nicotiana species, which can serve as a reference for expected performance parameters in alkaloid analysis.[7]
| Analyte | Retention Time (min) | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) |
| Nornicotine | 3.8 | >0.999 | <1.0 | 2.8 | <2 | <2 |
| Anabasine | 4.5 | >0.999 | <1.0 | <2.0 | <2 | <2 |
| Anatabine | 5.9 | >0.999 | <1.0 | <2.0 | <2 | <2 |
| Myosmine | 7.1 | >0.999 | <1.0 | <2.0 | <2 | <2 |
| Nicotine | 9.2 | >0.999 | 1.6 | 4.8 | <2 | <2 |
| Cotinine | 11.5 | >0.999 | <1.0 | <2.0 | <2 | <2 |
Data sourced from a study on Nicotiana alkaloids.[7]
Experimental Protocols
Protocol 1: Systematic Troubleshooting of Ghost Peaks
This protocol provides a step-by-step guide to identify the source of ghost peaks.
-
Confirm the Ghost Peak: Run a blank gradient (injecting only the mobile phase solvent) to confirm the presence, retention time, and magnitude of the ghost peak.[5]
-
Isolate System vs. Mobile Phase:
-
Replace the analytical column with a zero-dead-volume union.
-
Run the blank gradient again. If the peak is still present, the source is likely the HPLC system (injector, pump, detector) or the mobile phase. If the peak disappears, the column is the likely source.
-
-
Investigate Mobile Phase:
-
Prepare fresh mobile phase A and B using the highest purity solvents and additives available, preferably from a different batch or manufacturer.[1]
-
Run the blank gradient with the fresh mobile phase. If the ghost peak is gone, the original mobile phase was contaminated.
-
-
Investigate HPLC System:
-
If the peak persists with a fresh mobile phase and no column, systematically clean and flush system components.
-
Injector: Flush the injector, sample loop, and needle with a strong, broad-polarity solvent mixture (e.g., 25:25:25:25 water:isopropanol:acetonitrile:methanol).[4]
-
Pump: Flush the pump heads and degasser.
-
-
Investigate Column:
-
If the ghost peak disappeared when the column was removed, the column is retaining and later eluting contaminants.
-
Flush the column with a strong solvent. For reversed-phase columns, this may involve flushing with 100% acetonitrile or methanol, followed by isopropanol. Always check the column's care and use manual for recommended flushing procedures.
-
Protocol 2: Sample Preparation for this compound Alkaloid Analysis from Plant Material
This protocol outlines a general acid-base extraction method suitable for many alkaloids.
-
Sample Preparation:
-
Dry the plant material and grind it into a fine powder to increase the surface area for extraction.
-
-
Extraction:
-
Macerate the powdered plant material in an acidic aqueous solution (e.g., 0.1% to 1% hydrochloric acid or sulfuric acid) to convert the alkaloids into their salt form, which is soluble in water.[9]
-
Filter the mixture to separate the solid plant material from the acidic extract containing the alkaloid salts.
-
-
Purification (Liquid-Liquid Extraction):
-
Wash the acidic extract with a non-polar organic solvent (e.g., n-hexane) to remove non-polar impurities. Discard the organic layer.
-
Make the aqueous extract alkaline by adding a base (e.g., ammonium hydroxide) to a pH of around 10. This converts the alkaloid salts back to their free base form.
-
Extract the free base alkaloids from the aqueous solution using a water-immiscible organic solvent (e.g., chloroform or diethyl ether).[10] Repeat this extraction multiple times to ensure complete recovery.
-
Combine the organic extracts.
-
-
Final Preparation:
-
Evaporate the organic solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude alkaloid extract.
-
Reconstitute the dried extract in a suitable solvent (preferably the initial mobile phase) for HPLC analysis.
-
Filter the final sample through a 0.45 µm syringe filter before injection.
-
Visualizations
Troubleshooting Workflow for Unexpected Peaks
Caption: A logical workflow for diagnosing the source of unexpected chromatographic peaks.
Signaling Pathway of Contamination
Caption: The pathway of contaminants leading to the appearance of ghost peaks.
References
- 1. hplc.eu [hplc.eu]
- 2. researchgate.net [researchgate.net]
- 3. Plant Alkaloids Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
Validation & Comparative
Validating the Biological Target of Berberine, a Prominent Isoquinoline Alkaloid
A Comparative Guide for Researchers
This guide provides a comprehensive overview of the biological target validation of Berberine, a well-researched isoquinoline alkaloid, presenting its performance in comparison to other alternatives with supporting experimental data. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural alkaloids.
Introduction to Berberine and its Therapeutic Potential
Berberine is a natural isoquinoline alkaloid found in various plants, including those from the Berberis species.[1][2][3] It has a long history of use in traditional medicine, and modern research has revealed its potential in treating a wide range of conditions, including cancer, metabolic diseases, and inflammatory disorders.[3][4] Berberine's therapeutic effects are attributed to its ability to interact with multiple molecular targets, thereby modulating various cellular signaling pathways.[1][2][5] This polypharmacological nature makes Berberine a compelling candidate for drug discovery and development.[3][5][6]
Validated Biological Targets of Berberine
Berberine's diverse pharmacological effects stem from its interaction with a multitude of biological targets. Through techniques like co-crystal structure analysis, target fishing, molecular docking, and surface plasmon resonance (SPR), several direct molecular targets have been identified.[3][7]
Key validated targets include:
-
AMP-activated protein kinase (AMPK): Berberine is a well-established activator of AMPK, a crucial regulator of cellular energy homeostasis.[4][8] This activation is central to its therapeutic effects in metabolic diseases.
-
Nuclear Factor-kappa B (NF-κB): Berberine has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer.[1]
-
PI3K/AKT/mTOR Pathway: This signaling cascade is frequently dysregulated in cancer, and Berberine has been demonstrated to suppress this pathway, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[1][2][9]
-
MAPK/ERK Pathway: Berberine can also modulate the MAPK/ERK pathway, another critical regulator of cell growth and survival.[1][9][10]
-
Other Identified Targets: Additional direct targets of Berberine include filamentous temperature-sensitive protein Z (FtsZ), various bacterial multidrug resistance regulators (QacR, BmrR, RamR), phospholipase A2 (PLA2), NIMA-related kinase 7 (NEK7), and the mesenchymal-epithelial transition (MET) proto-oncogene.[3] Recent studies have also identified Aurora Kinase A (AURKA) and Cyclin-Dependent Kinase 1 (CDK1) as principal targets in hepatocellular carcinoma.[11]
Comparative Performance Analysis: Berberine vs. Alternatives
A significant area of research has been the comparison of Berberine's efficacy with established therapeutic agents, most notably the anti-diabetic drug, Metformin.
Table 1: Comparative Efficacy of Berberine and Metformin in Type 2 Diabetes Mellitus
| Parameter | Berberine | Metformin | Berberine + Metformin | Citation |
| Fasting Plasma Glucose (FPG) | No significant difference vs. Metformin | Standard of care | Significantly greater reduction than Metformin alone | [12] |
| 2-hour Postprandial Glucose (2hPG) | No significant difference vs. Metformin | Standard of care | Significantly greater reduction than Metformin alone | [12] |
| Hemoglobin A1c (HbA1c) | Comparable reduction to Metformin | Standard of care | Significantly greater reduction than Metformin alone | [12][13] |
| Triglycerides | More effective reduction than Metformin | Effective | - | [14] |
| Total Cholesterol | More effective reduction than Metformin | Effective | - | [14] |
| Low-Density Lipoprotein (LDL) | More effective reduction than Metformin | Effective | - | [14] |
Table 2: Anticancer Activity of Berberine in Various Cancer Cell Lines
| Cancer Type | Cell Line | Effect | IC50 / Effective Concentration | Citation |
| Colon Cancer | HCT116 | Suppression of microRNA-21 expression | 100 µM | [1] |
| Pancreatic Cancer | MiaPaCa-2, PANC-1 | Inhibition of DNA synthesis | 3 µM | [1] |
| Hepatocellular Carcinoma | MHCC97-H, HepG2 | Inhibition of cell growth | 50, 100, 200 µM | [15] |
| Gastric Cancer | AGS, MKN45 | Inhibition of cell viability | 40 µM | [16] |
Experimental Protocols for Target Validation
Detailed methodologies are crucial for the accurate validation of a compound's biological target. Below are protocols for key experiments frequently cited in Berberine research.
1. Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., AGS gastric cancer cells) in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of Berberine (e.g., 0, 10, 20, 40, 80 µM) for a specified duration (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours. Live cells with active mitochondrial dehydrogenases will convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[17]
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis (programmed cell death) induced by a compound.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of Berberine (e.g., 50 µM) for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
3. Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the effect of a compound on their expression levels.
-
Protein Extraction: Treat cells with Berberine, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a method like the BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-AMPK, p53, p-Erk1/2).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the protein expression level.[17]
Visualizing Molecular Interactions and Workflows
Signaling Pathways Modulated by Berberine
The following diagrams illustrate the key signaling pathways affected by Berberine, as identified in numerous studies.
Caption: Berberine inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: Berberine modulates the MAPK/ERK signaling pathway.
Experimental Workflow for Target Validation
The following diagram outlines a typical workflow for validating the biological target of a novel compound like Berberine.
Caption: A typical experimental workflow for target validation.
Conclusion
Berberine stands out as a promising natural alkaloid with a well-defined polypharmacological profile. Its ability to modulate multiple key signaling pathways, such as PI3K/AKT/mTOR and MAPK/ERK, underscores its therapeutic potential in complex diseases like cancer. Comparative studies with established drugs like Metformin highlight its significant efficacy, particularly in the context of metabolic disorders. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers aiming to further investigate the mechanisms of action of Berberine and other novel alkaloids. The continued exploration of such natural compounds is crucial for the development of new and effective therapeutic strategies.
References
- 1. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Advance in identified targets of berberine [frontiersin.org]
- 4. Frontiers | Molecular mechanisms, targets and clinical potential of berberine in regulating metabolism: a review focussing on databases and molecular docking studies [frontiersin.org]
- 5. Frontiers | An Insight Into the Molecular Mechanism of Berberine Towards Multiple Cancer Types Through Systems Pharmacology [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Polypharmacology of Berberine Based on Multi-Target Binding Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. health.clevelandclinic.org [health.clevelandclinic.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Berberine and Metformin in the Treatment of Type 2 Diabetes Mellitus: A Systemic Review and Meta-Analysis of Randomized Clinical Trials [scirp.org]
- 13. drruscio.com [drruscio.com]
- 14. Berberine Vs. Metformin: The Similarities and Differences You Should Know [rupahealth.com]
- 15. Exploring the active mechanism of berberine against HCC by systematic pharmacology and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Based on network pharmacology and experimental validation, berberine can inhibit the progression of gastric cancer by modulating oxidative stress - Han - Translational Cancer Research [tcr.amegroups.org]
- 17. Analysis of the mechanism of berberine against stomach carcinoma based on network pharmacology and experimental validation - Wang - Translational Cancer Research [tcr.amegroups.org]
A Comparative Analysis of the Bioactivity of Curan and Strychnos Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the bioactivity of Curan and Strychnos alkaloids, supported by experimental data. The information is intended to assist researchers and professionals in the fields of pharmacology, toxicology, and drug development in understanding the distinct and overlapping biological effects of these two important classes of indole alkaloids.
Introduction
This compound and Strychnos alkaloids are two distinct families of naturally occurring indole alkaloids, each possessing a unique and potent bioactivity profile. Historically, both have been utilized as components of arrow poisons, a testament to their powerful physiological effects. However, their mechanisms of action and potential therapeutic applications diverge significantly. This compound alkaloids, primarily represented by d-tubocurarine, are renowned for their muscle-relaxant properties, while Strychnos alkaloids, such as strychnine and brucine, are classical convulsant poisons. This guide will delve into a comparative analysis of their bioactivities, supported by quantitative data, experimental methodologies, and visual representations of their molecular interactions.
At a Glance: Key Bioactive Differences
| Feature | This compound Alkaloids (e.g., d-tubocurarine) | Strychnos Alkaloids (e.g., strychnine) |
| Primary Mechanism | Competitive antagonist of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. | Competitive antagonist of glycine receptors in the central nervous system (CNS). |
| Primary Physiological Effect | Flaccid paralysis (muscle relaxation). | Spastic paralysis (convulsions). |
| Primary Target Location | Peripheral Nervous System (Neuromuscular Junction). | Central Nervous System (Spinal Cord and Brainstem). |
| Therapeutic Applications | Historically used as a skeletal muscle relaxant during surgery. | Limited therapeutic use due to high toxicity; used as a pharmacological tool. |
| Toxicity Profile | Death by respiratory paralysis due to diaphragm relaxation. | Death by asphyxiation resulting from continuous spasms of respiratory muscles. |
Quantitative Bioactivity Data
The following tables summarize key quantitative data for representative this compound and Strychnos alkaloids, providing a basis for direct comparison of their potency and toxicity.
Table 1: Receptor Binding Affinity
| Alkaloid | Receptor | Ligand | Assay Type | Ki / IC50 | Source |
| d-Tubocurarine | Torpedo nicotinic acetylcholine receptor | [3H]d-tubocurarine | Radioligand Binding | 20 nM (high-affinity site) | [1] |
| d-Tubocurarine | Torpedo nAChR ionic channel | [3H]perhydrohistrionicotoxin | Radioligand Binding | 10 µM | [2] |
| d-Tubocurarine | Soluble Epoxide Hydrolase (sEH) | In vitro inhibitory assay | 3.72 nM (IC50) | [3][4] | |
| Strychnine | Glycine Receptor (spinal cord synaptic membrane) | [3H]strychnine | Radioligand Binding | 0.03 µM | |
| Strychnine | α7 nicotinic acetylcholine receptor | Acetylcholine | Whole-cell patch-clamp | 1.2 µM (IC50) | [5][6] |
| Strychnine | α4β2 nicotinic acetylcholine receptor | Acetylcholine | Whole-cell patch-clamp | 38 µM (IC50) | [5][6] |
Table 2: Acute Toxicity Data (LD50)
| Alkaloid | Animal Model | Route of Administration | LD50 | Source |
| d-Tubocurarine | Mouse | Intravenous | 0.13 mg/kg | [7] |
| d-Tubocurarine | Rabbit | Intravenous | 0.146 mg/kg | [7] |
| Strychnine | Human (adult) | Oral (minimum lethal dose) | 30-120 mg | [8] |
| Brucine | Mouse | Intraperitoneal | 50.10 mg/kg |
Mechanisms of Action and Signaling Pathways
The distinct physiological effects of this compound and Strychnos alkaloids stem from their different molecular targets and the signaling pathways they modulate.
This compound Alkaloids: Neuromuscular Blockade
d-Tubocurarine, the archetypal this compound alkaloid, acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction. By binding to these receptors, it prevents acetylcholine from initiating muscle contraction, leading to flaccid paralysis.
Strychnos Alkaloids: Central Nervous System Excitation
Strychnine's primary mode of action is the potent and selective antagonism of inhibitory glycine receptors in the spinal cord and brainstem. Glycine is a major inhibitory neurotransmitter in the CNS. By blocking its action, strychnine removes the inhibitory control of motor neurons, leading to uncontrolled nerve firing and severe, convulsive muscle contractions.
Broader Bioactivities
While the primary actions of these alkaloids are well-defined, research has revealed a broader spectrum of biological activities.
-
Strychnos Alkaloids: Beyond their neurotoxic effects, various Strychnos alkaloids have been investigated for their analgesic, anti-inflammatory, and even antitumor properties. However, their high toxicity remains a significant hurdle for therapeutic development.
-
This compound Alkaloids: Recent studies have begun to explore the bioactivities of d-tubocurarine beyond its neuromuscular blocking effects. It has shown promising analgesic and anti-inflammatory properties, potentially through the inhibition of soluble epoxide hydrolase (sEH)[3][4]. This suggests a potential for repositioning this classic alkaloid for new therapeutic applications.
Experimental Protocols
The quantitative data presented in this guide are derived from established experimental methodologies. Below are outlines of the key protocols used to assess the bioactivity of these alkaloids.
Radioligand Binding Assay (Competitive Inhibition)
This in vitro assay is used to determine the affinity of a ligand (e.g., an alkaloid) for a specific receptor.
References
- 1. Characterization of d-tubocurarine binding site of Torpedo acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of d-tubocurarine with the nicotinic acetylcholine receptor/channel molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repositioning of tubocurarine as analgesic and anti-inflammatory agent: Exploring beyond myorelaxant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of nicotinic acetylcholine receptors by strychnine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strychnine: a potent competitive antagonist of alpha-bungarotoxin-sensitive nicotinic acetylcholine receptors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tubocurarine chloride - Wikipedia [en.wikipedia.org]
- 8. Strychnine - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Strychnos Alkaloid Quantification
An Objective Comparison of Chromatographic Methodologies for the Quantification of Curan-Related Alkaloids from Strychnos Species
This guide provides a comprehensive comparison of the two primary analytical techniques for the quantification of Strychnos alkaloids, often associated with "this compound" alkaloids due to their presence in plants used to prepare curare. The methods discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The cross-validation of these analytical methods is a critical process to ensure the reliability and reproducibility of data in pharmaceutical research and natural product development.
The term "this compound alkaloid" refers to the fundamental parent structure of a class of indole alkaloids. However, it is more practically applied to the diverse range of alkaloids found in plants of the Strychnos genus, which are historically known for their use in the preparation of curare arrow poisons. This guide will focus on the analytical methods for the quantification of the principal and most studied Strychnos alkaloids, strychnine and brucine, as representative examples.
Comparative Performance of Analytical Methods
The choice of an analytical method depends on a balance of factors including sensitivity, selectivity, speed, and cost. The following table summarizes the quantitative performance of validated HPLC-UV and LC-MS/MS methods for the analysis of Strychnos alkaloids.
| Performance Metric | HPLC-UV for Strychnine and Brucine | LC-MS/MS for Strychnine and Brucine |
| Linearity Range | 20 - 120 µg/mL[1] | 0.020 - 8.5 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.997[2] |
| Limit of Detection (LOD) | 10 - 120 µg/mL (for stomach content)[3] | 0.008 µg/mL[2] |
| Limit of Quantification (LOQ) | Not explicitly stated in µg/mL | Not explicitly stated in µg/mL |
| Precision (RSD%) | < 2%[1] | Intra- and inter-day RSDs within 10.0%[2] |
| Accuracy (Recovery %) | Not explicitly stated | 83.2% - 88.3%[2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below are representative experimental protocols for the HPLC-UV and LC-MS/MS analysis of Strychnos alkaloids.
Sample Preparation for Plant Material
A general procedure for the extraction of alkaloids from Strychnos plant material (e.g., seeds, leaves) is as follows:
-
Grinding: The plant material is dried and finely powdered.
-
Extraction: The powdered material is extracted with a suitable solvent. Common methods include:
-
Acid-Base Extraction: The crude extract is subjected to an acid-base liquid-liquid extraction to separate the alkaloids from other plant constituents.[4]
-
Final Preparation: The purified alkaloid fraction is evaporated to dryness and the residue is dissolved in a suitable solvent (e.g., methanol, mobile phase) for analysis.[4][5]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method offers a robust and cost-effective approach for the quantification of major alkaloids like strychnine and brucine.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is commonly used (e.g., Phenomenex C18, 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., phosphate buffer). A typical mobile phase is a mixture of acetonitrile and phosphate buffer (15:85 v/v).[1]
-
Flow Rate: Typically around 1.0 mL/min.[1]
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Injection Volume: 10 - 20 µL.
-
Detection: UV detection at a specific wavelength, typically around 254 nm or 264 nm.[1][4]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This technique provides higher sensitivity and selectivity, making it suitable for the analysis of a wider range of alkaloids, including those at trace levels.
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Column: A sub-2 µm particle size reversed-phase column (e.g., SunFire® C18, 150 mm × 2.1 mm, 3.5 µm).[6]
-
Mobile Phase: A gradient elution is typically employed using a mixture of water and an organic solvent (e.g., methanol, acetonitrile), both containing a small amount of an acid (e.g., 0.1% formic acid) to improve ionization.[6]
-
Flow Rate: Generally lower than HPLC, around 0.25 - 0.5 mL/min.[6]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is common for alkaloids.[2][6]
-
Mass Analysis: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity by monitoring specific precursor-to-product ion transitions for each analyte.
Mandatory Visualizations
Experimental Workflow for Strychnos Alkaloid Quantification
References
- 1. ajrconline.org [ajrconline.org]
- 2. academic.oup.com [academic.oup.com]
- 3. tandfonline.com [tandfonline.com]
- 4. globalsciencebooks.info [globalsciencebooks.info]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. Unveiling antiplasmodial alkaloids from a cumulative collection of Strychnos extracts by multi-informative molecular networks - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Natural and Synthetic Curare Alkaloids in Neuromuscular Blockade
For Researchers, Scientists, and Drug Development Professionals
The development of neuromuscular blocking agents (NMBAs) revolutionized modern surgery and anesthesia.[1][2] This guide provides a comparative overview of the prototypical natural curare alkaloid, d-tubocurarine, and its synthetic successors. It delves into their pharmacological profiles, mechanisms of action, and the experimental protocols used for their evaluation, offering a data-driven comparison for research and drug development.
Introduction to Curare Alkaloids
Curare is a general term for various arrow poisons historically used by indigenous peoples in South America, derived from plants such as Chondrodendron tomentosum and various Strychnos species.[3] The primary active alkaloid, d-tubocurarine, was first isolated from C. tomentosum and identified as a potent skeletal muscle relaxant.[4] Its introduction into clinical practice in 1942 paved the way for modern anesthesia by enabling controlled muscle relaxation during surgical procedures.[5][6]
Natural curare alkaloids, like d-tubocurarine, function as non-depolarizing neuromuscular blocking agents.[1][7] They act as competitive antagonists at the nicotinic acetylcholine receptors (nAChRs) on the motor end-plate of the neuromuscular junction.[8][9][10][11] By blocking acetylcholine from binding, they prevent muscle depolarization and contraction, leading to flaccid paralysis.[8][12] However, the clinical use of d-tubocurarine is limited by its long duration of action and significant side effects, including histamine release and ganglionic blockade, which can cause hypotension and bronchospasm.[7][13]
These limitations spurred the development of synthetic NMBAs, broadly classified into two main chemical groups: benzylisoquinolinium compounds (e.g., atracurium, cisatracurium) and aminosteroidal compounds (e.g., pancuronium, vecuronium, rocuronium).[7] These synthetic agents were designed to offer improved clinical profiles, such as faster onset, predictable duration of action, and reduced cardiovascular side effects.[13][14]
Comparative Data: Natural vs. Synthetic Agents
The performance of neuromuscular blocking agents is primarily assessed by their potency, onset and duration of action, metabolism, and side effect profile. The following tables summarize key quantitative data comparing the natural alkaloid d-tubocurarine with representative synthetic agents.
Table 1: Pharmacodynamic and Pharmacokinetic Comparison
| Agent | Class | ED95* (mg/kg) | Onset of Action (min) | Clinical Duration (min) | Primary Metabolism/Elimination |
| d-Tubocurarine | Natural (Benzylisoquinolinium) | ~0.51 | 3-5 | >50 (Long) | Renal and Hepatic |
| Pancuronium | Synthetic (Aminosteroid) | 0.05 | 3-5 | >50 (Long)[1] | Primarily Renal[13] |
| Atracurium | Synthetic (Benzylisoquinolinium) | 0.2 | 2-4 | 20-50 (Intermediate)[1] | Hofmann Elimination & Ester Hydrolysis[14] |
| Cisatracurium | Synthetic (Benzylisoquinolinium) | 0.05[6] | 3-5 | 20-50 (Intermediate) | Hofmann Elimination[15] |
| Vecuronium | Synthetic (Aminosteroid) | 0.05 | 2-4 | 20-50 (Intermediate)[1] | Primarily Hepatic |
| Rocuronium | Synthetic (Aminosteroid) | 0.3 | 1-2 | 20-50 (Intermediate) | Primarily Hepatic/Biliary |
*ED95: The dose required to produce 95% suppression of the single twitch response. Data can vary based on anesthetic conditions.
Table 2: Side Effect Profile Comparison
| Agent | Histamine Release | Cardiovascular Effects |
| d-Tubocurarine | Significant[10][16] | Hypotension (due to histamine release and ganglionic blockade)[7] |
| Pancuronium | Minimal[8][9] | Moderate tachycardia (vagolytic effect) |
| Atracurium | Moderate (dose-dependent)[8][9][16] | Potential for hypotension at higher doses[10] |
| Cisatracurium | Minimal/None[14][15] | Hemodynamically stable[6] |
| Vecuronium | Minimal/None | Hemodynamically stable |
| Rocuronium | Minimal/None | Minimal; slight vagolytic effect at high doses |
A study comparing the relative histamine-releasing ability of equipotent neuromuscular blocking doses found d-tubocurarine to be significantly more potent in this regard than its synthetic counterparts.[16] With pancuronium set as a baseline of 1, the relative histamine-releasing abilities were: vecuronium 1.1, atracurium 52, and d-tubocurarine 172.[16]
Visualizing Mechanisms and Workflows
Signaling Pathway of Non-Depolarizing NMBAs
The primary mechanism for both natural and synthetic non-depolarizing agents is the competitive antagonism of acetylcholine at the neuromuscular junction.
Experimental Workflow: Ex Vivo Muscle Function Assay
The phrenic nerve-hemidiaphragm preparation is a classic ex vivo model used to assess the potency and duration of action of NMBAs.
Experimental Protocols
Protocol: Ex Vivo Phrenic Nerve-Hemidiaphragm Assay
This protocol is a standard method for evaluating the effects of NMBAs on neuromuscular transmission.[17][18]
Objective: To determine the potency (IC50) and time course of action of a test compound at the neuromuscular junction.
Materials:
-
Male Wistar rats (200-250g) or mice.[17]
-
Krebs solution (in mM: 133 NaCl, 4.9 KCl, 1.8 CaCl2, 11.9 NaHCO3, 0.7 NaH2PO4, 11 Glucose).[19]
-
Gas mixture: 95% O2, 5% CO2.[19]
-
Organ bath (20 mL capacity), maintained at 37°C.[19]
-
Platinum electrodes for nerve stimulation.[19]
-
Force-displacement transducer to measure isometric contractions.
-
Data acquisition system.
-
Test compounds (d-tubocurarine, synthetic NMBAs).
Methodology:
-
Preparation: Euthanize the animal via an approved method (e.g., decapitation). Isolate the phrenic nerve-hemidiaphragm preparation according to established dissection procedures.[18][19]
-
Mounting: Suspend the preparation in the organ bath containing Krebs solution, continuously aerated with the 95% O2/5% CO2 mixture and maintained at 37°C.[19] The costal margin of the diaphragm is fixed, and the central tendon is connected to the force transducer. The phrenic nerve is placed over the platinum stimulating electrodes.[18]
-
Equilibration: Allow the preparation to equilibrate for at least 15-20 minutes, applying a resting tension of approximately 10 mN.[20] During this period, stimulate the phrenic nerve with single supramaximal pulses (e.g., 0.1 ms duration, 0.1 Hz frequency) to elicit stable baseline twitch contractions.[18]
-
Compound Administration: Once a stable baseline is achieved, add the test compound to the organ bath at a known concentration. For dose-response curves, cumulative concentrations are typically added.
-
Data Recording: Continuously record the isometric twitch tension. The effect of the NMBA is measured as the percentage reduction in twitch height from the baseline.
-
Analysis:
-
Potency: Determine the IC50 (concentration causing 50% inhibition) from the dose-response curve.
-
Onset Time: Measure the time from drug administration to maximum twitch depression.
-
Duration: After washout of the drug, measure the time for the twitch response to recover to 25%, 75%, or 90% of the baseline height.
-
Protocol: In Vivo Assessment of Neuromuscular Blockade
This protocol describes the general procedure for evaluating NMBAs in an anesthetized animal model, often using Train-of-Four (TOF) stimulation.[21][22]
Objective: To determine the in vivo potency (ED95), duration of action, and recovery profile of an NMBA.
Materials:
-
Suitable animal model (e.g., monkeys, cats, rabbits).[21][23]
-
General anesthetic (e.g., isoflurane).[21]
-
Mechanical ventilator.[22]
-
Peripheral nerve stimulator capable of delivering TOF stimulation.
-
Recording device (acceleromyography or electromyography) to quantify muscle response.[24]
-
Intravenous access for drug administration.
-
Physiological monitoring equipment (ECG, blood pressure, end-tidal CO2).[22]
Methodology:
-
Anesthesia and Preparation: Anesthetize the animal and intubate to allow for mechanical ventilation.[21][22] Place stimulating electrodes over a peripheral motor nerve (e.g., the ulnar nerve) and a recording sensor on the corresponding muscle (e.g., adductor pollicis).
-
Baseline Measurement: Once a stable plane of anesthesia is achieved, obtain baseline measurements of the muscle response to nerve stimulation. For TOF, this involves four supramaximal stimuli delivered at 2 Hz. The primary measurement is the T1 twitch height or the TOF ratio (T4/T1).[24]
-
Drug Administration: Administer a bolus dose of the NMBA intravenously.
-
Monitoring: Continuously monitor the neuromuscular function by recording the twitch response to TOF stimulation every 15-20 seconds.
-
Data Analysis:
-
Onset: Time from injection to 95% or greater depression of the T1 twitch height.
-
Potency (ED95): The dose that produces 95% depression of the T1 twitch height, typically determined from a dose-response study.[2][11]
-
Clinical Duration: Time from injection until the T1 twitch height recovers to 25% of its baseline value.
-
Recovery Index: Time taken for recovery from 25% to 75% of baseline T1 twitch height.
-
TOF Ratio: Monitor the T4/T1 ratio during recovery. A ratio ≥ 0.9 is typically considered indicative of adequate recovery from neuromuscular blockade.[24]
-
Protocol: Cutaneous Histamine Release Assay (Wheal Formation)
This protocol is used to compare the relative potential of NMBAs to cause histamine release, a key factor in their cardiovascular side effect profile.[16]
Objective: To quantify and compare the cutaneous histamine-releasing ability of different NMBAs.
Methodology:
-
Subject Preparation: The study is typically conducted on human volunteers. The volar aspect of the forearm is cleaned, and injection sites are marked.
-
Drug Preparation: The NMBAs to be tested are diluted in saline to several concentrations. Saline is used as a negative control and histamine as a positive control.
-
Intradermal Injection: A small, precise volume (e.g., 0.02 mL) of each drug concentration and control is injected intradermally at the marked sites in a randomized and blinded fashion.
-
Wheal Measurement: After a set time (e.g., 10-15 minutes), the resulting wheal at each injection site is outlined with a fine-tip pen, and the outline is transferred to paper using clear tape. The area or diameter of the wheal is then measured.
-
Data Analysis: A dose-response curve is constructed by plotting the wheal size against the log of the NMBA concentration. From these curves, the relative potency of each drug to induce a cutaneous wheal (and thus release histamine) can be calculated and compared.[16]
References
- 1. Clinical pharmacology of the neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of Neuromuscular Blocking Drugs | Anesthesia Key [aneskey.com]
- 3. scielo.br [scielo.br]
- 4. Curare | Natural Muscle Relaxant & Chemical Compound | Britannica [britannica.com]
- 5. anesthesiologypaper.com [anesthesiologypaper.com]
- 6. ijss-sn.com [ijss-sn.com]
- 7. youtube.com [youtube.com]
- 8. Clinical pharmacology of neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. drugs.com [drugs.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Pancuronium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Neuromuscular blocking drugs: discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. anesthesiologypaper.com [anesthesiologypaper.com]
- 16. Comparative cutaneous histamine release by neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Mouse phrenic nerve (MPN) hemidiaphragm assay [bio-protocol.org]
- 21. An Experimental Study to Optimize Neuromuscular Blockade Protocols in Cynomolgus Macaques: Monitoring, Doses, and Antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. acuc.berkeley.edu [acuc.berkeley.edu]
- 23. Methods for the Experimental Evaluation of Neuromuscular Blocking Agents | Semantic Scholar [semanticscholar.org]
- 24. mpog.org [mpog.org]
Comparative Efficacy of Curine Alkaloids and Standard-of-Care Drugs in Inflammation and Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic efficacy of curine, a prominent bisbenzylisoquinoline alkaloid, against standard-of-care non-steroidal anti-inflammatory drugs (NSAIDs), with a focus on indomethacin. The information presented is based on preclinical data from in vivo and in vitro studies.
Executive Summary
Curine, an alkaloid isolated from Chondrodendron platyphyllum, has demonstrated significant anti-inflammatory and analgesic properties in preclinical models. Its primary mechanism of action involves the inhibition of prostaglandin E2 (PGE2) synthesis, a key mediator of inflammation and pain.[1] This mechanism is distinct from traditional NSAIDs as it does not appear to directly inhibit cyclooxygenase-2 (COX-2) expression.[1] Comparative studies show that the effects of curine are comparable to those of indomethacin in reducing inflammation and pain, suggesting its potential as a novel therapeutic agent.
Mechanism of Action: Curine vs. Standard of Care
Curine exerts its anti-inflammatory effects by selectively inhibiting the production of prostaglandin E2 (PGE2).[1] This contrasts with standard-of-care NSAIDs like indomethacin, which primarily function by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2), thereby blocking the synthesis of various prostaglandins, not just PGE2. The selective action of curine on PGE2 synthesis may offer a more targeted therapeutic approach with a potentially different side-effect profile. Additionally, some evidence suggests that curine's mechanism may also involve the inhibition of calcium channels, which can play a role in inflammatory processes.[2]
In Vivo Efficacy Comparison
The anti-inflammatory and analgesic efficacy of curine has been evaluated in rodent models, with results comparable to indomethacin.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This model induces a biphasic inflammatory response. The late phase is largely mediated by prostaglandins.
Table 1: Comparison of Anti-Inflammatory Effects in Carrageenan-Induced Paw Edema in Rodents
| Compound | Dose (mg/kg) | Route | % Inhibition of Edema | Species | Time Point | Reference |
| Curine | 10 - 100 | Oral | Significant Inhibition | Mouse | Not Specified | [1] |
| Indomethacin | 10 | Oral | ~54% | Rat | 2-4 hours | [3] |
| Indomethacin | 10 | i.p. | Significant Inhibition | Rat | 3 hours | [4] |
Note: Direct comparison is limited as the full dose-response data for curine from the primary study was not available.
Analgesic Activity: Acetic Acid-Induced Writhing Test
This test assesses peripheral analgesic activity by inducing visceral pain.
Table 2: Comparison of Analgesic Effects in Acetic Acid-Induced Writhing Test in Mice
| Compound | Dose (mg/kg) | Route | % Inhibition of Writhing | Reference |
| Curine | 10 - 100 | Oral | Significant Inhibition | [1] |
| Indomethacin | 10 | i.p. | 51.23% | [5] |
Note: The abstract for the curine study indicates significant inhibition, but specific percentages are needed from the full text for a direct quantitative comparison.
In Vitro Efficacy: Inhibition of Prostaglandin E2 Production
Curine has been shown to directly inhibit the production of PGE2 in vitro without affecting the expression of COX-2.
Table 3: In Vitro Inhibition of Prostaglandin E2 (PGE2) Production
| Compound | Assay System | Effect | Reference |
| Curine | Not Specified | Inhibited PGE2 production | [1] |
| Indomethacin | LPS-stimulated RAW264.7 cells | IC50 for PGE2 inhibition ~0.25 µM | [6] |
Note: The specific cell line and concentrations for curine's PGE2 inhibition were not available in the reviewed abstracts.
Experimental Protocols
Carrageenan-Induced Paw Edema
This is a standard in vivo model to evaluate acute inflammation.
Methodology:
-
Animal Model: Male Swiss mice or Wistar rats are typically used.[3][7]
-
Acclimatization: Animals are acclimatized to laboratory conditions for a week.[8]
-
Grouping and Dosing: Animals are divided into control, standard (e.g., indomethacin), and test (curine) groups. Drugs are administered, commonly orally or intraperitoneally, 30-60 minutes before carrageenan injection.[8]
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw.[8][9]
-
Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, 5 hours) after carrageenan injection.[3][8]
-
Analysis: The percentage inhibition of edema is calculated by comparing the change in paw volume in the treated groups to the control group.[8]
Acetic Acid-Induced Writhing Test
This model is used to screen for peripheral analgesic activity.
References
- 1. Curine, an alkaloid isolated from Chondrodendron platyphyllum inhibits prostaglandin E2 in experimental models of inflammation and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Curine inhibits eosinophil activation and airway hyper-responsiveness in a mouse model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ijrpns.com [ijrpns.com]
Correlation of In Vitro and In Vivo Activity of Curan-Related Alkaloids: A Comparative Guide
Introduction: The successful translation of a drug candidate from benchtop to clinical application hinges on a strong correlation between its activity in controlled laboratory settings (in vitro) and its effects within a living organism (in vivo). This guide provides a comparative analysis of the in vitro and in vivo activities of two structurally related indole alkaloids: voacangine and akuammicine. While the initial search for "Curan alkaloids" did not yield a specific class with sufficient comparative data, voacangine and akuammicine serve as exemplary models within the broader class of monoterpene indole alkaloids, to which the term "this compound" may be related. This document is intended for researchers, scientists, and drug development professionals to illustrate the critical relationship between initial high-throughput screening data and subsequent efficacy in preclinical models.
Voacangine: A Case Study in Anti-Angiogenic Activity
Voacangine, an alkaloid found in the root bark of the Voacanga africana tree, has demonstrated potential as an anti-angiogenic agent, a critical therapeutic strategy in cancer treatment.[1][2] Its activity has been characterized through a series of in vitro and in vivo assays that target the vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathway.[3][4]
Quantitative Data Summary: Voacangine
| Parameter | Assay | Result | Reference |
| In Vitro | |||
| IC50 | HUVEC Proliferation Assay | 18 µM | [1] |
| In Vivo | |||
| Angiogenesis Inhibition | Chick Chorioallantoic Membrane (CAM) Assay | Significant suppression of VEGF-induced angiogenesis | [1] |
Experimental Protocols: Voacangine
1. In Vitro: Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
-
Objective: To determine the concentration of voacangine that inhibits the proliferation of HUVECs by 50% (IC50).
-
Methodology:
-
HUVECs are seeded in 96-well plates and allowed to adhere.
-
Cells are then treated with various concentrations of voacangine.
-
After a specified incubation period, cell viability is assessed using a standard method such as the MTT assay.
-
The absorbance is measured, and the IC50 value is calculated from the dose-response curve.
-
2. In Vivo: Chick Chorioallantoic Membrane (CAM) Assay
-
Objective: To evaluate the anti-angiogenic effect of voacangine in a living system.[5]
-
Methodology:
-
Fertilized chicken eggs are incubated for 10 days.[6]
-
A small window is made in the shell to expose the CAM.
-
A sterile filter paper disc saturated with voacangine is placed on the CAM.[5]
-
The window is sealed, and the eggs are incubated for an additional 2-3 days.[5]
-
The CAM is then photographed, and the anti-angiogenic effect is quantified by measuring the reduction in blood vessel formation compared to a control.[5]
-
Signaling Pathway: Voacangine Inhibition of VEGFR2 Signaling
Voacangine exerts its anti-angiogenic effects by inhibiting the VEGFR2 signaling pathway.[3][4] Upon binding of VEGF, VEGFR2 dimerizes and autophosphorylates, initiating downstream signaling cascades, including the Ras/MAPK and PI3K/AKT pathways, which promote endothelial cell proliferation, migration, and survival.[7] Voacangine's inhibition of VEGFR2 blocks these downstream events.
References
- 1. A natural small molecule voacangine inhibits angiogenesis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Voacangine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Validation of VEGFR2 Kinase as a Target of Voacangine by a Systematic Combination of DARTS and MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The chick chorioallantoic membrane as an in vivo angiogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. VEGF signaling pathway | Abcam [abcam.com]
Reproducibility of Published Bioassays for Curan Alkaloids: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of published bioassay data for select Curan alkaloids, focusing on antiplasmodial, cytotoxic, anti-inflammatory, and acetylcholinesterase inhibitory activities. The reproducibility of these bioassays is examined by presenting quantitative data from various studies in standardized tables, accompanied by detailed experimental protocols and visual representations of key biological pathways and workflows.
Introduction to this compound Alkaloids and Bioassay Reproducibility
This compound alkaloids, a class of monoterpenoid indole alkaloids predominantly found in plants of the Strychnos and Aspidosperma genera, have garnered significant interest for their diverse pharmacological activities. As with any scientific research, the reproducibility of bioassays used to determine the efficacy and safety of these compounds is paramount for advancing drug discovery and development. This guide aims to provide a comparative analysis of published data to shed light on the consistency of reported findings for select this compound alkaloids.
I. Antiplasmodial Activity of Strychnos Alkaloids
Several alkaloids from the Strychnos genus, which are classified under the broad family of this compound alkaloids, have been evaluated for their in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting parasite growth.
A comprehensive study evaluated the antiplasmodial activity of a wide range of Strychnos alkaloids against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.[1] This research provides a foundational dataset for comparing the antiplasmodial potency of various this compound-type alkaloids.
Comparative Data on Antiplasmodial Activity
| Alkaloid | P. falciparum Strain | IC50 (µM) | Reference |
| Strychnine | Chloroquine-sensitive | > 25 | Philippe et al., 2004 |
| Strychnine | Chloroquine-resistant | > 25 | Philippe et al., 2004 |
| Sungucine | Chloroquine-sensitive | 1.1 - 2.0 | Philippe et al., 2004 |
| Sungucine | Chloroquine-resistant | 0.08 - 10.0 | Philippe et al., 2004 |
| Isostrychnopentamine | Chloroquine-sensitive | 0.1 - 0.15 | Philippe et al., 2004 |
| Isostrychnopentamine | Chloroquine-resistant | 0.1 - 0.5 | Philippe et al., 2004 |
| Dihydrousambarensine | Chloroquine-sensitive | 0.96 | Philippe et al., 2004 |
| Dihydrousambarensine | Chloroquine-resistant | 0.032 | Philippe et al., 2004 |
Caption: Table summarizing the in vitro antiplasmodial activity (IC50) of selected Strychnos alkaloids against different strains of Plasmodium falciparum.
Experimental Protocol: In Vitro Antiplasmodial Assay (SYBR Green I-based)
The SYBR Green I-based fluorescence assay is a widely used method for determining the in vitro antiplasmodial activity of compounds.
Principle: This assay relies on the incorporation of the fluorescent dye SYBR Green I into the DNA of the malaria parasite. The fluorescence intensity is directly proportional to the amount of parasitic DNA, and thus to the number of viable parasites. A reduction in fluorescence in the presence of a test compound indicates inhibition of parasite growth.
General Procedure:
-
Parasite Culture: Plasmodium falciparum strains are cultured in human erythrocytes in a complete medium.
-
Drug Dilution: Test compounds are serially diluted in a 96-well microplate.
-
Incubation: Synchronized ring-stage parasites are added to the wells and incubated for 72 hours.
-
Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well to release the parasitic DNA and allow for dye intercalation.
-
Fluorescence Reading: The fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of growth inhibition against the log of the drug concentration.
Caption: Workflow for the SYBR Green I-based antiplasmodial assay.
II. Cytotoxicity of Aspidosperma Alkaloids
Aspidospermine, an alkaloid from the Aspidosperma genus, has been investigated for its biological activities, including its potential antiparasitic effects. However, assessing the cytotoxicity of such compounds against human cell lines is a critical step in evaluating their therapeutic potential and safety profile.
One study investigated the cytotoxicity of aspidospermine on the human liver cancer cell line, HepG2, and reported its half-maximal inhibitory concentration (IC50).[2]
Comparative Data on Cytotoxicity
| Alkaloid | Cell Line | Assay | IC50 (µM) | Reference |
| Aspidospermine | HepG2 | Resazurin | Cytotoxic starting at 75 | Castello et al., 2015[2] |
Caption: Table summarizing the cytotoxic activity of aspidospermine against the HepG2 cell line.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
General Procedure:
-
Cell Seeding: HepG2 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours to allow for formazan formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Caption: Workflow for the MTT cytotoxicity assay.
III. Anti-inflammatory Activity of Curine
Curine, a bisbenzylisoquinoline alkaloid, has been traditionally used for its anti-inflammatory properties. The carrageenan-induced paw edema model in rodents is a standard and widely used in vivo assay to evaluate the acute anti-inflammatory activity of compounds.
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a mouse or rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[3][4][5][6][7][8][9][10][11]
General Procedure:
-
Animal Acclimatization: Mice are acclimatized to the laboratory conditions.
-
Compound Administration: The test compound (e.g., curine) or a control vehicle is administered, typically orally or intraperitoneally, at a predetermined time before the carrageenan injection.
-
Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the subplantar region of the right hind paw.
-
Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.
Caption: Simplified signaling pathway of carrageenan-induced paw edema.
IV. Acetylcholinesterase Inhibitory Activity of Strychnine
Some this compound alkaloids have been investigated for their potential to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition
Principle: This colorimetric method measures the activity of AChE by quantifying the production of thiocholine when acetylthiocholine is hydrolyzed by the enzyme. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically.[12][13][14][15]
General Procedure:
-
Reagent Preparation: Prepare buffer, DTNB solution, acetylthiocholine iodide (ATCI) substrate solution, and the enzyme solution.
-
Reaction Mixture: In a 96-well plate, combine the buffer, DTNB, and the test compound (e.g., strychnine) at various concentrations.
-
Enzyme Addition: Add the acetylcholinesterase solution to initiate the reaction.
-
Substrate Addition: Add the ATCI substrate to start the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.
Caption: Workflow for Ellman's method for AChE inhibition assay.
Conclusion
This guide provides a snapshot of the available data on the bioactivity of select this compound alkaloids. While foundational studies have established the potential of these compounds in various therapeutic areas, a comprehensive assessment of the reproducibility of these findings is limited by the availability of multiple, independent studies performing the same bioassays on the same alkaloids. To robustly evaluate reproducibility, further research is needed to generate more comparative data points. Researchers are encouraged to consult the detailed experimental protocols provided in the cited literature to ensure the consistency and comparability of future studies. The continued investigation and transparent reporting of bioassay data will be crucial for the successful translation of these promising natural products into clinical applications.
References
- 1. Antiplasmodial activity of alkaloids from various strychnos species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity, genotoxicity and mechanism of action (via gene expression analysis) of the indole alkaloid aspidospermine (antiparasitic) extracted from Aspidosperma polyneuron in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. phytopharmajournal.com [phytopharmajournal.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
A Comparative Analysis of the Potency of Curare-like Neuromuscular Blocking Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of the potencies of various non-depolarizing neuromuscular blocking agents, often referred to as curare-like compounds due to their shared mechanism of action with d-tubocurarine, the active component of curare.[1] These agents are competitive antagonists at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate, preventing acetylcholine from binding and thereby inducing muscle relaxation.[1] This guide summarizes quantitative potency data, details the experimental protocols used for their determination, and illustrates the relevant biological pathways and experimental workflows.
Quantitative Potency of Non-Depolarizing Neuromuscular Blocking Agents
The potency of neuromuscular blocking drugs is typically expressed as the effective dose required to produce a certain level of muscle twitch depression. The ED50 is the dose causing a 50% depression, while the ED95 is the dose causing a 95% depression of baseline twitch height.[2] The following table summarizes the ED50 and ED95 values for several common steroidal neuromuscular blocking agents, as determined in human studies under propofol-fentanyl-nitrous oxide-oxygen anesthesia.[2]
| Compound | ED50 (µg/kg) | 95% Confidence Interval (µg/kg) | ED95 (µg/kg) | 95% Confidence Interval (µg/kg) | Relative Potency (based on ED50) |
| Rocuronium | 144.8 | 140.4-149.3 | 322.1 | 307.5-337.3 | 1 |
| Pancuronium | 32.4 | 31.7-32.9 | 58.1 | 56.2-60.1 | 4.5 |
| Pipecuronium | 27.1 | 26.5-27.6 | 48.7 | 46.9-50.5 | 5.4 |
| Vecuronium | 23.7 | 22.7-24.8 | 39.9 | 38.4-41.4 | 6 |
Data sourced from a comparative study on steroidal neuromuscular blocking drugs.[2]
Experimental Protocols
The determination of neuromuscular blocking agent potency relies on both in vivo and in vitro experimental models.
In Vivo Potency Assessment: Mechanomyography
A standard method for determining the dose-response relationship of neuromuscular blockers in humans is mechanomyography.[2]
Protocol:
-
Anesthesia: The study is conducted on consenting adult patients (ASA physical status I or II) under stable general anesthesia, typically induced with propofol and fentanyl and maintained with nitrous oxide in oxygen.[2]
-
Nerve Stimulation: The ulnar nerve is stimulated at the wrist using supramaximal square-wave stimuli of 0.2 ms duration, delivered as single twitches at a frequency of 0.1 Hz.[2]
-
Muscle Response Measurement: The evoked mechanical response (twitch) of the adductor pollicis muscle is measured using a force-displacement transducer (mechanomyography).[2]
-
Dose Administration: The neuromuscular blocking agent is administered intravenously as a single bolus dose. Different doses are studied in different groups of patients to establish a dose-response curve.
-
Data Analysis: The maximum depression of twitch height is recorded for each dose. The dose-response data are then analyzed using probit analysis to determine the ED50 and ED95 values and their respective 95% confidence intervals.[2]
In Vitro Potency Assessment: Receptor Binding Assays
In vitro assays are crucial for determining a compound's affinity for the nicotinic acetylcholine receptor, providing insights into its intrinsic potency.
Protocol:
-
Receptor Preparation: Cell lines expressing the target nicotinic acetylcholine receptor subtype (e.g., the muscle-type nAChR) are used.[3]
-
Radioligand Binding: A radiolabeled ligand known to bind to the receptor (e.g., [³H]-epibatidine) is incubated with the receptor preparation in the presence of varying concentrations of the test compound (the unlabeled d-tubocurarine analog).
-
Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the receptors is then quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then used to calculate the affinity constant (Ki) of the compound for the receptor.[3]
Visualizations
Signaling Pathway at the Neuromuscular Junction
The following diagram illustrates the mechanism of action of non-depolarizing neuromuscular blocking agents at the nicotinic acetylcholine receptor on the motor endplate.
Caption: Mechanism of competitive antagonism at the neuromuscular junction.
Experimental Workflow for Potency Determination
The following diagram outlines the general workflow for assessing the potency of a novel neuromuscular blocking agent.
Caption: Workflow for determining the potency of neuromuscular blocking agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative potency of steroidal neuromuscular blocking drugs and isobolographic analysis of the interaction between rocuronium and other aminosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of D-tubocurarine analogs with the 5HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Voacamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the multifaceted Curan alkaloid, Voacamine, with established therapeutic alternatives. Voacamine has demonstrated potential in oncology through several distinct mechanisms of action. This document objectively evaluates its performance against other agents targeting similar pathways, supported by experimental data, to aid in the validation and potential development of Voacamine as a therapeutic candidate.
Overview of Voacamine's Mechanisms of Action
Voacamine, a bisindole alkaloid, exhibits a range of biological activities relevant to cancer therapy. Its primary mechanisms of action identified to date include:
-
P-glycoprotein (P-gp) Inhibition: Voacamine can reverse multidrug resistance (MDR) in cancer cells by inhibiting the P-gp efflux pump, thereby increasing the intracellular concentration of co-administered chemotherapeutic agents.[1][2][3]
-
PI3K/Akt/mTOR Pathway Inhibition: This alkaloid has been shown to suppress the proliferation of cancer cells by downregulating key signaling proteins in the PI3K/Akt/mTOR pathway, which is crucial for cell growth, survival, and metabolism.[4][5][6]
-
EGFR Signaling Inhibition: Evidence suggests that Voacamine can exert anti-cancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical driver in many epithelial cancers.[5]
-
Cannabinoid CB1 Receptor Antagonism: Voacamine acts as an antagonist to the cannabinoid CB1 receptor, a mechanism that has been implicated in modulating cancer cell proliferation.[5][7]
Comparative Performance Analysis
To validate and contextualize the efficacy of Voacamine, its performance is compared against established agents for each of its known mechanisms of action. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
P-glycoprotein (P-gp) Inhibition
Objective: To compare the potency of Voacamine in inhibiting the P-gp efflux pump against a known P-gp inhibitor, Verapamil. The data presented below is in the context of sensitizing multidrug-resistant cancer cells to a conventional chemotherapeutic agent, Doxorubicin.
| Compound | Cell Line | IC50 (µM) for P-gp Inhibition | Notes |
| Voacamine | U-2 OS-R (Doxorubicin-resistant Osteosarcoma) | Not explicitly defined as IC50, but enhances Doxorubicin cytotoxicity | Voacamine induces a significant increase in Doxorubicin retention in resistant cells.[1][2] |
| Verapamil | K562/ADR (Doxorubicin-resistant Leukemia) | ~15 µM (concentration for 3-fold decrease in P-gp expression) | A first-generation P-gp inhibitor, often used as a benchmark.[8][9] |
| Doxorubicin | MCF-7 (Breast Cancer) | 8.3 µM | IC50 for cytotoxicity when used alone.[10] |
| MDA-MB-231 (Breast Cancer) | 6.6 µM | IC50 for cytotoxicity when used alone.[10] | |
| A549 (Lung Cancer) | > 20 µM | Demonstrates varying sensitivity across cell lines.[11] |
PI3K/Akt/mTOR Pathway Inhibition
Objective: To compare the anti-proliferative efficacy of Voacamine, attributed to its inhibitory effect on the PI3K/Akt/mTOR pathway, with the established mTOR inhibitor, Everolimus.
| Compound | Cell Line | IC50 (µM) for Anti-proliferative Activity | Pathway Target |
| Voacamine | MCF-7 (Breast Cancer) | 0.99 µM | PI3K/Akt/mTOR[4] |
| 4T1 (Mouse Breast Cancer) | 1.48 µM | PI3K/Akt/mTOR[4] | |
| Everolimus | BT474 (Breast Cancer) | 0.071 µM | mTOR[12] |
| Primary Breast Cancer Cells | 0.156 µM | mTOR[12] | |
| Various Triple-Negative Breast Cancer Lines | < 0.1 µM (in 5 sensitive lines) | mTOR[13][14] |
EGFR Signaling Inhibition
Objective: To contextualize the potential of Voacamine as an EGFR inhibitor by comparing its anti-proliferative effects in relevant cancer cell lines with Cetuximab, a monoclonal antibody targeting EGFR.
| Compound | Cell Line | IC50 for Anti-proliferative Activity | Notes |
| Voacamine | CT26 (Colorectal Cancer) | Not explicitly defined as IC50, but inhibits viability | Voacamine's anti-colorectal cancer activity is linked to EGFR inhibition.[5] |
| HCT116 (Colorectal Cancer) | Not explicitly defined as IC50, but inhibits viability | [5] | |
| Cetuximab | H292 (NSCLC, wild-type EGFR) | 0.25 nmol/L | Highly potent in EGFR wild-type cells.[15] |
| H1650 (NSCLC, EGFR deletion mutation) | 6.7 nmol/L | Reduced sensitivity in cells with certain EGFR mutations.[15] | |
| Rh30 (Rhabdomyosarcoma) | 4.7 µM | [16] |
Cannabinoid CB1 Receptor Antagonism
Objective: To compare the potency of Voacamine as a CB1 receptor antagonist with the well-characterized antagonist, Rimonabant.
| Compound | Assay System | IC50 for CB1 Receptor Binding |
| Voacamine | Not specified in readily available literature | Potent antagonistic activity demonstrated.[7] |
| Rimonabant | hCB1 transfected HEK 293 cell membranes | 13.6 nM[17] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative studies.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., U-2 OS, MCF-7, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Voacamine and comparator compounds (e.g., Doxorubicin)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of Voacamine or the comparator compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.
P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)
This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.
Materials:
-
P-gp overexpressing cells (e.g., U-2 OS-R) and parental cells (U-2 OS-WT)
-
Voacamine, Verapamil (positive control)
-
Rhodamine 123
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed both P-gp overexpressing and parental cells in a 96-well plate.
-
Compound Incubation: Pre-incubate the cells with various concentrations of Voacamine or Verapamil for 30-60 minutes.
-
Substrate Addition: Add Rhodamine 123 to all wells and incubate.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader. An increase in fluorescence in the P-gp overexpressing cells indicates inhibition of the efflux pump.
Western Blot Analysis for PI3K/Akt/mTOR Pathway
This protocol is for assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.
Materials:
-
Cancer cells treated with Voacamine or Everolimus
-
Lysis buffer
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer apparatus
Procedure:
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway, a comparative experimental workflow, and the logical relationship of Voacamine's multifaceted mechanism of action.
Caption: Voacamine's inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: A generalized experimental workflow for comparative analysis.
Caption: Logical flow of Voacamine's multi-target anti-cancer effects.
Conclusion
Voacamine presents a compelling profile as a multi-target agent for cancer therapy. Its ability to inhibit P-glycoprotein, a key mechanism of multidrug resistance, combined with its direct anti-proliferative effects through the PI3K/Akt/mTOR and EGFR signaling pathways, suggests its potential both as a standalone agent and as a chemosensitizer. The quantitative data, when compared to established inhibitors, indicates that Voacamine's potency is within a therapeutically relevant range, particularly in its effects on the PI3K/Akt/mTOR pathway in breast cancer cell lines.
Further research is warranted to fully elucidate the synergistic potential of Voacamine in combination with standard chemotherapeutics and to explore its efficacy in a broader range of cancer types. The detailed experimental protocols provided herein offer a framework for such validation studies. The multifaceted nature of Voacamine's mechanism of action could be advantageous in overcoming the complex and adaptive nature of cancer, making it a promising candidate for further preclinical and clinical development.
References
- 1. Voacamine, an alkaloid extracted from Peschiera fuchsiaefolia, inhibits P-glycoprotein action in multidrug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Voacamine, a bisindolic alkaloid from Peschiera fuchsiaefolia, enhances the cytotoxic effect of doxorubicin on multidrug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Voacamine: Alkaloid with its essential dimeric units to reverse tumor multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of mitochondrial-associated apoptosis signaling pathway and inhibition of PI3K/Akt/mTOR signaling pathway by voacamine suppress breast cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Voacamine initiates the PI3K/mTOR/Beclin1 pathway to induce autophagy and potentiate apoptosis in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of indole alkaloids with cannabinoid CB1 receptor antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Verapamil suppresses the emergence of P-glycoprotein-mediated multi-drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 12. selleckchem.com [selleckchem.com]
- 13. Efficacy of everolimus, a novel mTOR inhibitor, against basal-like triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of everolimus, a novel mTOR inhibitor, against basal‐like triple‐negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. selleckchem.com [selleckchem.com]
Comparative Metabolomics of Plant Tissues with High vs. Low Terpenoid Content: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate metabolic landscape of plants is crucial for harnessing their therapeutic potential. This guide provides a comparative analysis of plant tissues with high versus low terpenoid content, supported by experimental data and detailed methodologies.
Terpenoids, a vast class of secondary metabolites, play a critical role in plant defense, communication, and adaptation.[1][2][3] They also represent a rich source of pharmacologically active compounds, including anticancer agents, anti-inflammatory molecules, and essential oils.[2][4] Elucidating the metabolic differences between plant tissues with varying terpenoid levels can unveil key biosynthetic pathways and regulatory mechanisms, paving the way for targeted metabolic engineering and drug discovery.
Quantitative Metabolomic Data
Comparative metabolomic studies reveal significant differences in the abundance of specific metabolites between tissues with high and low terpenoid content. The following tables summarize quantitative data from hypothetical studies on different plant species, illustrating these variations.
Table 1: Differential Abundance of Terpenoids in Salvia miltiorrhiza Roots Under Different Conditions
| Terpenoid Class | Compound Example | Fold Change (High vs. Low) | Putative Function |
| Diterpenoid | Tanshinone IIA | 5.2 | Anti-inflammatory, Cardiovascular protection |
| Diterpenoid | Cryptotanshinone | 4.8 | Antibacterial, Anti-inflammatory |
| Monoterpene | Linalool | 2.1 | Fragrance, Antimicrobial |
| Sesquiterpene | β-Caryophyllene | 3.5 | Anti-inflammatory, Analgesic |
Data is illustrative and based on the types of compounds found in Salvia miltiorrhiza. Actual fold changes can vary based on experimental conditions.[5]
Table 2: Comparison of Terpenoid and Flavonoid Content in Pak Choi Hybrid Varieties
| Metabolite Class | Number of Metabolites with Positive Heterosis (High vs. Low Content Parent) | Key Upregulated Compound Example |
| Terpenoids | 2-6 | Linalool |
| Flavonoids | 5-14 | Isorhamnetin |
Data adapted from a study on Pak Choi, indicating that hybrid vigor can lead to higher levels of specific secondary metabolites.[6]
Table 3: Distribution of Metabolite Classes in Different Tissues of Oresitrophe rupifraga
| Tissue Type | Predominant Metabolite Class | Relative Abundance |
| Leaves | Phenolic Acids | High |
| Rhizomes | Terpenoids, Tannins | High |
| Bulblets | Terpenoids | Moderate |
This table illustrates that different plant organs exhibit distinct metabolic profiles, with underground tissues often being richer in terpenoids.[7]
Experimental Protocols
Accurate and reproducible metabolomic analysis relies on standardized experimental procedures. The following sections detail key methodologies for the comparative analysis of plant tissues.
1. Sample Preparation
The initial step in plant metabolomics is crucial for preserving the integrity of the metabolome.[8][9][10]
-
Harvesting and Quenching: Plant tissues should be harvested rapidly and immediately flash-frozen in liquid nitrogen to quench all metabolic activity.[11][12] This prevents enzymatic degradation of metabolites.
-
Drying: For many applications, freeze-drying (lyophilization) is the preferred method for removing water content as it minimizes the degradation of heat-sensitive compounds.[8][9][10]
-
Grinding: The dried and frozen tissue is then ground to a fine powder using a mortar and pestle or a ball mill under cryogenic conditions to ensure homogeneity and efficient extraction.[11][13]
-
Extraction: The choice of extraction solvent is critical and depends on the target metabolites.[9][11] A common approach for a broad range of metabolites, including terpenoids, is a biphasic extraction using a mixture of methanol, chloroform, and water.[8] For targeted terpenoid analysis, a simple methanol extraction can also be effective.[14]
2. Metabolite Analysis using Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful and widely used technique for the separation, detection, and identification of a wide range of plant metabolites due to its high sensitivity and selectivity.[15][16][17]
-
Chromatographic Separation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a suitable column (e.g., C18) is used to separate the complex mixture of metabolites. A gradient elution with solvents such as water (often with formic acid or ammonium acetate) and acetonitrile is typically employed.[5]
-
Mass Spectrometry Detection: The eluent from the LC system is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for the detection and identification of metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.[13][17]
-
Data Acquisition: Data can be acquired in either positive or negative ionization mode, or both, to maximize the coverage of different metabolite classes.[16]
3. Data Processing and Analysis
The raw data from the LC-MS analysis is processed using specialized software to perform peak picking, alignment, and normalization. Statistical analyses, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), are then used to identify significant differences in the metabolite profiles between the high and low terpenoid content tissues.[7]
Visualizing Key Processes
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative plant metabolomics study.
Terpenoid Biosynthesis Pathways
Terpenoids are synthesized from the five-carbon precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1] In plants, two distinct pathways produce these precursors: the mevalonate (MVA) pathway in the cytoplasm and the methylerythritol phosphate (MEP) pathway in the plastids.[2][3][4]
This guide provides a foundational understanding of the comparative metabolomics of plant tissues with varying terpenoid content. By employing these methodologies, researchers can gain deeper insights into the complex metabolic networks of plants, ultimately facilitating the discovery and development of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Advances in the Biosynthesis of Terpenoids and Their Ecological Functions in Plant Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Untargeted LC–MS/MS-Based Metabolomic Profiling for the Edible and Medicinal Plant Salvia miltiorrhiza Under Different Levels of Cadmium Stress [frontiersin.org]
- 6. Potential Regulatory Networks and Heterosis for Flavonoid and Terpenoid Contents in Pak Choi: Metabolomic and Transcriptome Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolomics analysis reveals metabolite diversity of the rare cliff plant Oresitrophe rupifraga unge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Plant Sample Preparation for Metabolomic Analysis - Creative Proteomics [creative-proteomics.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Experimental Design and Sample Preparation in Forest Tree Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Considerations in Sample Preparation, Collection, and Extraction Approaches Applied in Microbial, Plant, and Mammalian Metabolic Profiling (Chapter 4) - Methodologies for Metabolomics [cambridge.org]
- 13. Plant Metabolomics Analysis - Creative Proteomics [creative-proteomics.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. ukaazpublications.com [ukaazpublications.com]
- 16. researchgate.net [researchgate.net]
- 17. Integrated LC-MS/MS system for plant metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of "Curan": A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the disposal of "Curan," a term that may refer to various chemical products, including cleaning agents and cellulose-based materials. Given the diverse nature of products bearing this name, it is imperative to consult the specific Safety Data Sheet (SDS) for the exact "this compound" product in use before proceeding with any disposal protocol.
Immediate Safety and Logistical Information
Waste disposal of any chemical substance must always be in accordance with appropriate federal, state, and local regulations.[1][2] Before handling "this compound" for disposal, ensure that appropriate personal protective equipment (PPE) is worn, which may include gloves, goggles, a face shield, and suitable body protection.[1] In the event of a spill, the affected area should be cleared, and the spill should be contained using absorbent materials like earth or sand for proper disposal.[1]
Quantitative Data for Chemical Waste Disposal
The following table summarizes key quantitative parameters often stipulated in laboratory waste disposal guidelines. These are general guidelines and may not be applicable to all "this compound" products. Always refer to the specific SDS for your product.
| Parameter | Guideline | Citation |
| pH for Drain Disposal | Between 5.5 and 9.5 | [3][4] |
| Small Quantity for Drain Disposal | Less than 100 g or 100 ml per day | [5] |
| Spill Volume (Small) | < 20 liters | [1] |
| Spill Volume (Large) | > 20 liters | [1] |
| Container Residue (Empty) | No more than 1 inch of residue remains | [5] |
| Container Residue (% by weight, ≤110 gallons) | No more than 3.0% | [5] |
| Container Residue (% by weight, >110 gallons) | No more than 0.3% | [5] |
Detailed Disposal Protocol for "this compound"
This protocol outlines a general procedure for the disposal of a hypothetical "this compound" product. This is a generalized guideline and must be adapted based on the specific hazards and properties outlined in the product's SDS.
1. Identification and Classification:
- Consult the "this compound" product's SDS to determine its chemical composition and hazard classification (e.g., corrosive, flammable, toxic, reactive).[6]
- Determine if the waste is considered hazardous under EPA or local regulations.[7]
2. Segregation:
- Properly segregate "this compound" waste from other chemical waste streams to prevent dangerous reactions.[6] For instance, acids and bases should never be mixed.[7]
- Keep halogenated and non-halogenated organic wastes in separate containers.[5]
3. Container Selection and Labeling:
- Choose a waste container that is compatible with the "this compound" waste. For example, use glass bottles for solvents and plastic containers for aqueous waste.[6] Do not use metal containers for corrosive waste.[8]
- The container must be in good condition and have a secure closure.[8]
- Label the container clearly with the words "Hazardous Waste," the full chemical name of the contents, and the accumulation start date.[5][8]
4. Accumulation and Storage:
- Store the waste container in a designated Satellite Accumulation Area (SAA).[7]
- Keep the container closed except when adding waste.[5]
- Ensure the storage area is well-ventilated and has secondary containment to catch any leaks.[6]
5. Disposal Path Determination:
- For Non-Hazardous Aqueous Solutions: If the SDS confirms the "this compound" solution is non-hazardous, water-soluble, and has a pH between 5.5 and 9.5, it may be permissible to dispose of small quantities (e.g., less than 100 mL) down the drain with copious amounts of water.[3][4][5] Always check local regulations first.
- For Hazardous Waste: Arrange for professional waste collection and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[6][9] Provide them with a detailed inventory of the waste.
- For Empty Containers: A container is considered "empty" if all waste has been removed by normal means and no more than one inch of residue remains.[5] Empty containers that held hazardous materials should be triple-rinsed, with the rinsate collected as hazardous waste, before being disposed of as regular trash with the label defaced.[6][10] Do not rinse containers that held P-listed materials.[5]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of "this compound."
Caption: this compound Disposal Decision Workflow.
This comprehensive guide, including the procedural steps and decision workflow, is designed to empower laboratory professionals to manage "this compound" waste safely and in compliance with regulations, thereby fostering a culture of safety and environmental responsibility.
References
- 1. currancleaningsupplies.com.au [currancleaningsupplies.com.au]
- 2. currancleaningsupplies.com.au [currancleaningsupplies.com.au]
- 3. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 4. sites.rowan.edu [sites.rowan.edu]
- 5. Chemical Waste [k-state.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 10. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
General Protocol for Handling Unidentified Chemicals
It appears there may be some ambiguity regarding the name "Curan," as it is associated with several distinct products. To provide you with the most accurate and relevant safety information, please identify which of the following "this compound" products you are handling:
-
This compound Coatings: Industrial coatings from Curran International , such as Curran 500, 1000T, 1500, Curramix 2500, or Curran 5100 Sol Gel.[1]
-
This compound Cleaning Supplies: A range of chemical cleaning products from Curran Cleaning Supplies .[2][3]
-
Curran Selulosa: A product for which a Material Safety Data Sheet (MSDS) is available.[4]
Once you specify the exact product, I can provide the detailed personal protective equipment (PPE) guidelines, handling protocols, and disposal plans tailored to that substance.
In the interim, I will provide a general framework for handling hazardous chemicals in a laboratory setting. This guidance is based on standard safety protocols and should be supplemented with the specific information from the product's Safety Data Sheet (SDS) once it is identified.
When the specific hazards of a chemical are unknown, it is crucial to treat it as hazardous and to use a comprehensive approach to safety.
Risk Assessment and Control
Before handling any chemical, a thorough risk assessment should be conducted. This involves identifying potential hazards and implementing control measures to minimize risk. The hierarchy of controls should be followed:
-
Elimination/Substitution: If possible, use a less hazardous chemical.
-
Engineering Controls: Use equipment that reduces exposure, such as fume hoods or glove boxes.
-
Administrative Controls: Implement safe work practices, such as restricting access to the area and providing specialized training.
-
Personal Protective Equipment (PPE): Use PPE as a last line of defense.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling a chemical with unknown properties.
| Protection Level | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Standard Laboratory | Laboratory Coat | Nitrile or Neoprene Gloves[5] | Safety Glasses with Side Shields | Not generally required |
| Increased Hazard | Chemical-Resistant Apron or Gown[5] | Chemical-Resistant Gloves (type based on potential chemical class) | Chemical Splash Goggles or Face Shield[5] | Fume Hood |
| High Hazard | Full-Body Chemical-Resistant Suit | Heavy-Duty Chemical-Resistant Gloves | Full-Face Respirator with appropriate cartridges | Supplied-Air Respirator or Self-Contained Breathing Apparatus (SCBA) |
Handling and Storage
-
Always handle chemicals in a well-ventilated area, preferably within a fume hood.[6]
-
Never work alone in the laboratory.
-
Keep all chemical containers clearly labeled and tightly sealed when not in use.[7]
-
Store chemicals according to their compatibility groups to prevent hazardous reactions.[6] Acids should be kept separate from bases, and oxidizing agents from reducing agents.[6]
-
Do not store chemicals near heat sources or in direct sunlight.[7]
Disposal Plan
Proper disposal of chemical waste is critical to ensure the safety of personnel and the environment.
-
Characterization: The chemical waste must be identified. If the exact composition is unknown, it should be treated as hazardous waste.
-
Segregation: Different types of chemical waste should be collected in separate, clearly labeled containers.
-
Collection: Use designated, leak-proof containers for waste collection.
-
Disposal: Follow your institution's and local regulations for hazardous waste disposal.[8] Never pour chemicals down the drain unless explicitly permitted.[7]
Experimental Workflow for Chemical Handling
The following diagram illustrates a logical workflow for safely handling a chemical agent in a laboratory setting.
Please provide the specific "this compound" product you are using so that I can furnish you with the precise and detailed safety information you require.
References
- 1. Product Data Sheets & Safety Data Sheets - Curran International [curranintl.com]
- 2. currancleaningsupplies.com.au [currancleaningsupplies.com.au]
- 3. sylv64.wixsite.com [sylv64.wixsite.com]
- 4. scribd.com [scribd.com]
- 5. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 6. hse.gov.uk [hse.gov.uk]
- 7. students.umw.edu [students.umw.edu]
- 8. curtin.edu.au [curtin.edu.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
